Product packaging for Propyl sulfide(Cat. No.:CAS No. 111-47-7)

Propyl sulfide

Cat. No.: B086407
CAS No.: 111-47-7
M. Wt: 118.24 g/mol
InChI Key: ZERULLAPCVRMCO-UHFFFAOYSA-N
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Description

Propyl sulfide is an organosulfur compound gaining significant interest in biomedical research, particularly for its role as a novel hydrogen sulfide (H₂S) donor or mediator. Hydrogen sulfide is now recognized as a crucial biological mediator, and its regulated production is essential for investigating physiological and pathological processes, including arterial and pulmonary hypertension, Alzheimer's disease, and gastric mucosal injury. Researchers utilize this compound and its synthetic analogs, such as S-propyl cysteine, to explore therapeutic interventions for conditions like ischemic heart disease through the modulation of endogenous hydrogen sulfide pathways. Beyond pharmaceutical research, this compound serves as a valuable building block in organic synthesis and is applied in the development of agrochemicals and specialty chemicals, underscoring its utility across multiple scientific and industrial R&D verticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S B086407 Propyl sulfide CAS No. 111-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylsulfanylpropane
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InChI

InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3
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InChI Key

ZERULLAPCVRMCO-UHFFFAOYSA-N
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Canonical SMILES

CCCSCCC
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Molecular Formula

C6H14S
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DSSTOX Substance ID

DTXSID3021934
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Molecular Weight

118.24 g/mol
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Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid
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Boiling Point

142.00 to 143.00 °C. @ 760.00 mm Hg
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CAS No.

111-47-7
Record name Propyl sulfide
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Melting Point

-102.5 °C
Record name Dipropyl sulfide
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Foundational & Exploratory

An In-depth Technical Guide to Propyl Sulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl sulfide, an organosulfur compound, is a subject of growing interest within the scientific community, particularly in fields related to pharmacology and drug development. This technical guide provides comprehensive information on its chemical identity, physicochemical properties, synthesis, and biological significance. This compound, also known as dithis compound, is found in plants of the Allium genus and has demonstrated antioxidative, anti-hyperlipidemic, and chemopreventive properties.[1] Its thioether functionality is a key structural motif studied in the synthesis of various chemical compounds for pharmaceuticals, agrochemicals, and materials science.[2]

Chemical Identification

The primary isomer, dithis compound, is the focus of this guide.

IdentifierValue
IUPAC Name 1-propylsulfanylpropane[1][2][3]
Synonyms Dithis compound, this compound, 4-Thiaheptane, Dipropyl thioether[1][4]
CAS Number 111-47-7[1][4][5]
Molecular Formula C₆H₁₄S[1][4][5]
Molecular Weight 118.24 g/mol [1][4][5]
SMILES CCCSCCC

An isomer, isopropyl this compound, has the IUPAC name 1-propan-2-ylsulfanylpropane and the CAS number 5008-73-1.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of dithis compound is presented below.

PropertyValueReference
Appearance Clear, colorless liquid[1][8]
Melting Point -103 °C to -102 °C[1][9]
Boiling Point 141-143 °C[9][10]
Density 0.838 g/mL at 20-25 °C[9]
Refractive Index 1.4470-1.4510 at 20 °C[10][11]
Flash Point 28-32 °C (89.6 °F)[9]
Vapor Pressure 6.419 mmHg at 25 °C (estimated)[8]
Solubility Insoluble in water; soluble in alcohol[1][8]

Experimental Protocols

Synthesis of Dithis compound

A common method for the synthesis of dithis compound involves the reaction of an alkyl halide with a sulfide salt.[10]

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Propyl bromide (CH₃CH₂CH₂Br)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Calcium chloride (CaCl₂)

  • Water (H₂O)

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure: [10]

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • Slowly add 2 moles of propyl bromide to the flask.

  • Heat the mixture to boiling and maintain reflux for 5 hours with vigorous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Separate the ethereal layer. The aqueous layer should be extracted several more times with diethyl ether.

  • Combine all the organic extracts and wash them with a 10% sodium carbonate solution, followed by a final wash with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Distill the dried ether solution to yield dithis compound. The expected boiling point is approximately 142 °C, with a yield of around 70%.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow for dithis compound and its reported biological activities.

G Synthesis Workflow for Dithis compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_extraction Extraction and Washing cluster_purification Purification dissolve Dissolve Na2S·9H2O in water and methanol add_reagent Add propyl bromide dissolve->add_reagent reflux Reflux for 5 hours with vigorous stirring add_reagent->reflux cool Cool to room temperature reflux->cool extract Extract with diethyl ether cool->extract wash_carbonate Wash with 10% Na2CO3 extract->wash_carbonate wash_water Wash with water wash_carbonate->wash_water dry Dry over CaCl2 wash_water->dry distill Distill to obtain pure dithis compound dry->distill G Reported Biological Activities of Dithis compound cluster_cellular Cellular Effects cluster_organismal Organismal Effects dps Dithis compound induce_phase_ii Induces Phase II Enzymes dps->induce_phase_ii decrease_dna_damage Decreases N-nitrosamine-induced DNA damage dps->decrease_dna_damage inhibit_cholesterol Inhibits cholesterol synthesis dps->inhibit_cholesterol antioxidative Antioxidative Activity dps->antioxidative antihyperlipidemic Anti-hyperlipidemic Activity dps->antihyperlipidemic chemopreventive Chemopreventive Activity dps->chemopreventive increase_gst Increases Glutathione-S-Transferase induce_phase_ii->increase_gst suppress_carcinogenesis Suppresses benzo[a]pyrene-induced carcinogenesis chemopreventive->suppress_carcinogenesis

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, also known as dithis compound or 1-propylsulfanylpropane, is an organosulfur compound with the chemical formula C₆H₁₄S.[1][2] It is a colorless liquid characterized by a strong, unpleasant odor.[1][3] This compound is found naturally in some plants of the Allium genus and has garnered scientific interest for its potential biological activities, including antioxidative, anti-hyperlipidemic, and chemopreventive properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its known biological significance to support further research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₄S[1][2][4]
Molecular Weight 118.24 g/mol [1][2][4]
Appearance Colorless liquid[1][3][4]
Odor Stench[1][3]
Boiling Point 142-143 °C[1][5][6]
Melting Point -102 to -103 °C[1][5][6][7]
Density 0.838 g/mL at 25 °C[5][6]
Vapor Pressure 6.42 mmHg at 25 °C[5]
Flash Point 28.3 - 32 °C[3][7]
Refractive Index (n20/D) 1.4487[5][6]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water 351 mg/L at 25 °C (low solubility)[5][8][9]
Ethanol Soluble[4]
Ether Soluble[4]
Non-polar organic solvents (e.g., hexane) High solubility[9]
Table 3: Spectral Data of this compound
TechniqueDataReference(s)
¹H NMR (in CCl₄) δ 2.43 (t), 1.60 (sextet), 1.01 (t)[5]
¹³C NMR Data available[10]
Mass Spectrometry (GC-MS) Top peaks at m/z 43, 89, 41[10]
Infrared (IR) Spectroscopy Data available[10][11]

Chemical Structure

The chemical structure of this compound consists of two propyl groups attached to a central sulfur atom.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of n-propyl bromide with sodium sulfide. The following protocol is adapted from established procedures.[12]

Materials:

  • n-propyl bromide

  • Sodium sulfide (anhydrous or hydrated)

  • Absolute ethanol

  • 25% aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Petroleum ether (b.p. 25–45°)

  • 2 L round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare a solution of sodium sulfide in absolute ethanol in the round-bottom flask. If starting with sodium metal, dissolve it in ethanol to form sodium ethoxide, then saturate half of the solution with hydrogen sulfide gas to form sodium hydrogen sulfide. Combine the two halves to generate the sodium sulfide solution in situ.[12]

  • With stirring, add n-propyl bromide dropwise to the sodium sulfide solution.[12]

  • After the addition is complete, heat the mixture to reflux for approximately eight hours.[12]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a 25% aqueous sodium chloride solution.[12]

  • Shake the mixture, allow the layers to separate, and collect the upper oily layer containing the crude this compound.[12]

  • Extract the aqueous layer with several portions of petroleum ether.[12]

  • Combine the petroleum ether extracts with the crude this compound and dry the combined organic phase over anhydrous sodium sulfate.[12]

  • Filter to remove the drying agent and distill the petroleum ether.[12]

  • Distill the remaining residue to obtain pure this compound, collecting the fraction boiling at 140–143 °C. The expected yield is approximately 68–85%.[12]

G cluster_synthesis Synthesis Workflow start Prepare Na₂S in Ethanol react Add n-propyl bromide and reflux start->react workup Quench with NaCl solution react->workup extract Extract with petroleum ether workup->extract dry Dry with Na₂SO₄ extract->dry distill Distill to purify dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Purification of this compound

For purification of commercially available or synthesized this compound, the following procedure can be employed.[13]

Materials:

  • Crude this compound

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous calcium chloride (CaCl₂)

  • Sodium (Na) metal

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Wash the crude this compound with a 5% aqueous NaOH solution in a separatory funnel.

  • Separate the organic layer and wash it with deionized water.

  • Dry the washed this compound with anhydrous CaCl₂.[13]

  • For final purification, distill the dried liquid from sodium metal.[13]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities that are of interest to researchers in drug development. It is known to possess antioxidative, anti-hyperlipidemic, and chemopreventive properties.[1]

Key reported biological effects include:

  • Induction of Phase II Enzymes: this compound induces the expression of phase II detoxifying enzymes, such as glutathione-S-transferase.[1]

  • Anticancer Activity: It has been shown to suppress benzo[a]pyrene-induced carcinogenesis and decrease DNA damage induced by N-nitrosamines.[1]

  • Cholesterol Inhibition: At low concentrations, this compound can inhibit the synthesis of cholesterol.[1]

While detailed signaling pathways for this compound are not extensively elucidated in the available literature, studies on the closely related compound, dipropyl disulfide, suggest potential mechanisms of action that may be relevant. Dipropyl disulfide has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway .[4] It is plausible that this compound may exert some of its biological effects through similar mechanisms, although further research is required to confirm this.

G cluster_bioactivity Reported Biological Activities of this compound This compound This compound Induction of Phase II Enzymes Induction of Phase II Enzymes This compound->Induction of Phase II Enzymes Anticancer Activity Anticancer Activity This compound->Anticancer Activity Cholesterol Inhibition Cholesterol Inhibition This compound->Cholesterol Inhibition

Caption: Summary of the biological activities of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[10][14] It is harmful if swallowed and causes skin and serious eye irritation.[1][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3] Store in a cool, dry, and well-ventilated place away from sources of ignition.[3]

Conclusion

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols and a summary of its known biological activities. The compiled data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic and chemical potential of this organosulfur compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl sulfide, also known as dithis compound or 1-propylsulfanylpropane, is an organosulfur compound with the chemical formula C₆H₁₄S.[1] This document provides a comprehensive overview of its molecular structure, chemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis are presented, along with visualizations of its structure and synthesis workflow to support research and development activities.

Molecular Structure and Formula

This compound is a symmetrical thioether with two propyl groups attached to a central sulfur atom. Its molecular structure is characterized by a C-S-C bond angle and specific bond lengths that influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Formula

IdentifierValue
IUPAC Name 1-propylsulfanylpropane
Synonyms Dithis compound, Di-n-propyl sulfide, 4-Thiaheptane
CAS Number 111-47-7
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
SMILES CCCSCCC
InChI InChI=1S/C6H14S/c1-3-5-7-6-4-2/h3-6H2,1-2H3

Physicochemical Properties

This compound is a colorless liquid with a characteristic garlic-like odor.[2] It is soluble in organic solvents such as alcohol and ether but has low solubility in water.[2][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point 142-143 °C
Melting Point -103 °C
Density 0.838 g/mL at 25 °C
Refractive Index (n20/D) 1.4487
Flash Point 32 °C
Water Solubility 351.1 mg/L at 25 °C (estimated)

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
2.48Triplet-S-CH₂ -CH₂-CH₃
1.60Sextet-S-CH₂-CH₂ -CH₃
0.99Triplet-S-CH₂-CH₂-CH₃

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
34.5-S-CH₂ -CH₂-CH₃
23.2-S-CH₂-CH₂ -CH₃
13.4-S-CH₂-CH₂-CH₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns that are useful for its identification. The molecular ion peak is observed at m/z 118.

Table 5: Key Mass Spectrometry Fragments for this compound

m/zFragment Ion
118[C₆H₁₄S]⁺ (Molecular Ion)
89[C₄H₉S]⁺
75[C₃H₇S]⁺
43[C₃H₇]⁺ (Base Peak)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key absorptions include C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of n-propyl bromide with sodium sulfide. The following protocol is adapted from Organic Syntheses.

Materials:

  • Sodium (50.6 g, 2.2 gram atoms)

  • Absolute ethanol (800 cc)

  • Hydrogen sulfide gas

  • n-Propyl bromide (246 g, 2 moles)

  • 25% aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Petroleum ether (b.p. 25–45°)

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser, dissolve 50.6 g of clean sodium in 800 cc of absolute ethanol.

  • Preparation of Sodium Sulfide Solution: Transfer half of the sodium ethoxide solution to a 2-liter three-necked flask. Saturate the remaining sodium ethoxide solution with hydrogen sulfide gas by bubbling the gas through the solution for approximately six hours.

  • Formation of Sodium Sulfide: Add the sodium hydrogen sulfide solution to the sodium ethoxide solution in the three-necked flask and reflux the mixture for one hour to form a solution of sodium sulfide.

  • Reaction with n-Propyl Bromide: To the sodium sulfide solution, add 246 g of n-propyl bromide dropwise with stirring. After the addition is complete, heat the mixture on a steam cone for eight hours.

  • Work-up: Cool the reaction mixture and pour it into 2 liters of 25% aqueous sodium chloride solution. Separate the upper oily layer of this compound and dry it with anhydrous sodium sulfate.

  • Extraction: Extract the aqueous layer with five 200-cc portions of petroleum ether. Dry the combined petroleum ether extracts with anhydrous sodium sulfate.

  • Purification: Distill the petroleum ether from the extracts. Combine the residue with the previously separated crude this compound and distill the combined portions. The fraction boiling at 140–143 °C is collected.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound (C₆H₁₄S).

Experimental Workflow for the Synthesis of this compound

synthesis_workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Na Sodium NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Ethanol EtOH->NaOEt H2S Hydrogen Sulfide NaSH Sodium Hydrogen Sulfide Solution H2S->NaSH nPrBr n-Propyl Bromide ReactionMix Reaction Mixture nPrBr->ReactionMix NaOEt->NaSH Na2S Sodium Sulfide Solution NaOEt->Na2S NaSH->Na2S Na2S->ReactionMix Quench Quench with NaCl Solution ReactionMix->Quench Separation Separation of Organic Layer Quench->Separation Extraction Extraction with Petroleum Ether Quench->Extraction Drying Drying with Na2SO4 Separation->Drying Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

Synthesis of propyl sulfide from n-propyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Propyl Sulfide from n-Propyl Bromide

Introduction

The synthesis of dialkyl sulfides, such as this compound (also known as dithis compound), is a fundamental transformation in organic chemistry. One of the most direct and reliable methods for preparing symmetrical sulfides is through the reaction of an alkyl halide with an alkali metal sulfide. This guide details the synthesis of this compound from n-propyl bromide, a reaction analogous to the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This method is widely utilized in both laboratory and industrial settings for its efficiency and broad applicability.[2]

This document provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, and quantitative data for the materials and the reaction itself. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The formation of this compound from n-propyl bromide and sodium sulfide is a classic example of an SN2 reaction.[3] In this mechanism, the sulfide ion (S²⁻), a potent nucleophile, attacks the electrophilic carbon atom of n-propyl bromide.[4] The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] Given that n-propyl bromide is a primary alkyl halide, the SN2 pathway is highly favored over elimination reactions.[2][5]

The overall reaction is as follows:

2 CH₃CH₂CH₂Br + Na₂S → (CH₃CH₂CH₂)₂S + 2 NaBr

Data Presentation

Quantitative data for the reactants, product, and reaction conditions are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
n-Propyl BromideC₃H₇Br123.00711.354
Sodium Sulfide NonahydrateNa₂S·9H₂O240.18N/A1.43
This compoundC₆H₁₄S118.24141-1430.838

Data sourced from various chemical suppliers and literature.[6][7]

Table 2: Summary of Reaction Conditions and Yield

ParameterValueReference
Reactantsn-Propyl Bromide, Sodium Sulfide[8][9]
SolventAbsolute Ethanol or Methanol/Water[8][9]
Reaction TemperatureReflux[8][9]
Reaction Time5 - 8 hours[8][9]
Product Yield68 - 85%[8]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[8][9]

Materials and Equipment:

  • n-Propyl bromide (2 moles, 246 g)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 moles, 360 g) or Sodium metal (2.2 gram atoms, 50.6 g) and Hydrogen Sulfide (gas)

  • Absolute ethanol or Methanol/Water mixture

  • Petroleum ether (or diethyl ether) for extraction

  • 25% aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate or calcium chloride for drying

  • Three-necked round-bottom flask (2 L)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or steam cone

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part 1: Preparation of the Sodium Sulfide Solution (Method using Na₂S·9H₂O)

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.[9]

Part 1: Preparation of the Sodium Sulfide Solution (Alternative Method from Sodium)

  • In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 50.6 g (2.2 gram atoms) of clean sodium, cut into small pieces, in 800 cc of absolute alcohol.[8]

  • Once the sodium is fully dissolved, transfer half of this sodium ethoxide solution to the 2 L three-necked flask.

  • Saturate the remaining half of the sodium ethoxide solution with hydrogen sulfide gas (this takes about 6 hours).[8]

  • Add this sodium hydrogen sulfide solution to the sodium ethoxide solution in the three-necked flask and reflux for one hour to form the sodium sulfide solution.[8]

  • After cooling, add approximately 200 cc of absolute alcohol to ensure all the sodium sulfide is dissolved.[8]

Part 2: Reaction

  • With vigorous stirring, add 2 moles (246 g) of n-propyl bromide dropwise to the prepared sodium sulfide solution.[8][9]

  • After the addition is complete, heat the mixture to reflux and maintain it for 5 to 8 hours.[8][9]

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a large separatory funnel containing 2 L of 25% aqueous sodium chloride solution.[8]

  • Shake the funnel to ensure thorough mixing and allow the layers to separate.

  • Separate the upper oily layer, which is the crude this compound.

  • Extract the lower aqueous layer multiple times with portions of ether or petroleum ether.[8][9]

  • Combine all organic phases (the initial crude product and the extracts) and wash with 10% sodium carbonate solution and then with water.[9]

  • Dry the combined organic layer over anhydrous sodium sulfate or calcium chloride.[8][9]

  • Filter to remove the drying agent.

  • Distill the dried liquid. First, remove the extraction solvent. Then, collect the fraction boiling at 140-143°C.[8] The expected yield is between 80-100 g (68-85%).[8]

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products Na2S Sodium Sulfide (Na₂S) TS Transition State Na2S->TS SN2 Attack nPrBr n-Propyl Bromide (CH₃CH₂CH₂Br) nPrBr->TS SN2 Attack PropylSulfide This compound ((CH₃CH₂CH₂)₂S) NaBr Sodium Bromide (NaBr) TS->PropylSulfide Bond Formation/ Leaving Group Departure TS->NaBr Bond Formation/ Leaving Group Departure

Caption: SN2 reaction pathway for the synthesis of this compound.

experimental_workflow prep 1. Prepare Na₂S Solution in Alcohol/Water addition 2. Add n-Propyl Bromide Dropwise prep->addition reflux 3. Heat Mixture (Reflux for 5-8h) addition->reflux workup 4. Aqueous Work-up (Add Brine) reflux->workup extract 5. Extraction with Ether workup->extract dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry purify 7. Purify by Distillation (Collect at 140-143°C) dry->purify product Final Product: This compound purify->product

References

The Occurrence of Propyl Sulfides in the Allium Genus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing widely consumed vegetables such as onion (Allium cepa), garlic (Allium sativum), leek (Allium porrum), and shallot (Allium ascalonicum), is renowned for its distinctive flavor and aroma profiles, which are largely attributable to a complex array of organosulfur compounds.[1][2][3] Among these, propyl sulfides and their derivatives play a significant role. These volatile sulfur compounds are not present in intact tissues but are rapidly formed upon cellular disruption through enzymatic reactions.[4][5][6] This technical guide provides an in-depth overview of the natural occurrence of propyl sulfides in various Allium species, presenting quantitative data, detailing experimental methodologies for their analysis, and illustrating the biosynthetic pathways involved. This information is of critical value for researchers in the fields of food science, natural product chemistry, and drug development, given the recognized bioactive properties of these compounds.[2][6]

Quantitative Occurrence of Propyl Sulfides in Allium Species

The concentration and composition of propyl sulfides can vary significantly among different Allium species and even between cultivars of the same species, influenced by factors such as genetics, growing conditions, and post-harvest handling.[7][8] The following tables summarize the quantitative data on the occurrence of key propyl sulfides as reported in the scientific literature.

Table 1: Concentration of Dipropyl Sulfide and its Derivatives in Various Allium Species

Allium SpeciesCultivar/VarietyCompoundConcentration/Relative AbundanceReference
Allium cepa (Onion)Not specifiedDipropyl disulfideMajor component[9][10]
Allium cepa (Onion)"Rubiniu"Dipropyl disulfide43.5% (relative peak area)[11]
Allium cepa (Onion)Not specifiedDipropyl disulfide35.45% (relative abundance)[12]
Allium cepa (Onion)Not specifiedDipropyl disulfide110.2 μg / 100g fresh tissue[13]
Allium porrum (Leek)Not specifiedDipropyl disulfide> 67% (relative abundance)[14]
Allium fistulosum (Welsh Onion)"Pereirana"Dipropyl disulfide65.67% (area percentage)
Allium sativum (Garlic)Not specifiedAllyl propyl disulfidePresent[15]
Allium ascalonicum (Shallot)Not specifiedDipropyl disulfideMajor component[9][10]

Table 2: Concentration of Methyl Propyl Disulfide and Trisulfide in Various Allium Species

Allium SpeciesCultivar/VarietyCompoundConcentration/Relative AbundanceReference
Allium cepa (Onion)"Rubiniu"Methyl propyl disulfide48.64% (relative peak area)[11]
Allium cepa (Onion)Not specifiedMethyl propyl trisulfide8.14% (relative abundance)[8]
Allium fistulosum (Welsh Onion)Not specifiedMethyl propyl trisulfideMajor volatile

Biosynthesis of Propyl Sulfides in Allium

The formation of propyl sulfides in Allium species is initiated by tissue damage, which brings the enzyme alliinase into contact with its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[3][4][6] In the case of this compound formation, the key precursor is S-propyl-L-cysteine sulfoxide (propiin).

The biosynthetic pathway can be summarized as follows:

  • Enzymatic Cleavage: Upon cell rupture, alliinase, located in the cell's vacuoles, cleaves S-propyl-L-cysteine sulfoxide.[3]

  • Formation of Sulfenic Acid: This cleavage results in the formation of the highly reactive intermediate, 1-propenesulfenic acid, along with pyruvate and ammonia.[4][16]

  • Condensation and Rearrangement: 1-Propenesulfenic acid is unstable and undergoes spontaneous condensation and rearrangement reactions to form various thiosulfinates.

  • Formation of Volatile Sulfides: These thiosulfinates are also unstable and decompose to form a variety of volatile sulfur compounds, including dipropyl disulfide, methyl propyl disulfide, and other related sulfides.[4][11]

Biosynthesis of Propyl Sulfides in Allium ACSO S-propyl-L-cysteine sulfoxide (Propiin) Alliinase Alliinase (upon tissue damage) ACSO->Alliinase SulfenicAcid 1-Propenesulfenic Acid Alliinase->SulfenicAcid Cleavage Thiosulfinates Thiosulfinates SulfenicAcid->Thiosulfinates Condensation PropylSulfides Dipropyl Disulfide, Methyl Propyl Disulfide, etc. Thiosulfinates->PropylSulfides Decomposition

Biosynthesis pathway of propyl sulfides in Allium species.

Experimental Protocols for the Analysis of Propyl Sulfides

The identification and quantification of volatile propyl sulfides from Allium species typically involve chromatographic and spectrometric techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[7][9][10]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Homogenization: A known weight of fresh Allium tissue (e.g., bulb, leaves) is chopped or homogenized to initiate the enzymatic reactions leading to the formation of volatile compounds.[17]

  • Vial Incubation: The homogenized sample is immediately sealed in a headspace vial.

  • SPME Fiber Exposure: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C) to adsorb the volatile compounds.[7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

  • Chromatographic Separation: The desorbed volatile compounds are separated on a capillary column (e.g., Rtx-5ms). The oven temperature is programmed to ramp up to achieve separation of the analytes.[7]

  • Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 45-500 m/z).[7]

  • Compound Identification: Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with those of authentic standards or literature values.[7]

  • Quantification: Quantification can be performed using an internal or external standard method. Relative quantification is often reported as the percentage of the peak area of a specific compound relative to the total peak area of all identified volatile compounds.

Experimental Workflow for this compound Analysis start Start sample_prep Sample Preparation (Chopping/Homogenization) start->sample_prep hs_spme Headspace SPME sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis end End data_analysis->end

Workflow for the analysis of propyl sulfides from Allium species.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence of propyl sulfides in Allium species, supported by quantitative data and detailed experimental methodologies. The provided information highlights the diversity of these organosulfur compounds across the genus and underscores the importance of standardized analytical protocols for their accurate characterization. The biosynthetic pathway illustrates the enzymatic origin of these volatile compounds. For researchers and professionals in drug development, a thorough understanding of the chemistry and distribution of these bioactive molecules is fundamental for harnessing their potential therapeutic applications. Further research is warranted to explore the full spectrum of propyl sulfides in a wider range of Allium species and to elucidate their pharmacological activities.

References

Propyl Sulfide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for propyl sulfide (also known as dithis compound), a flammable and hazardous chemical. This document outlines the physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, and detailed procedures for safe handling, storage, and emergency response. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks associated with the use of this compound in a laboratory setting.

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong, unpleasant odor.[1] A comprehensive summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C6H14S[2][3][4]
Molecular Weight 118.24 g/mol [2][3][5]
Appearance Colorless liquid[1][3][4]
Odor Stench, Pungent, sulfur-like[1]
Melting Point -103 °C[3][4][5]
Boiling Point 142-143 °C[3][4]
Flash Point 32 °C (89.6 °F)[6]
Density 0.838 g/mL at 25 °C[3][4]
Vapor Density 4.1 (Air = 1.0)[6]
Water Solubility Insoluble[1]
Autoignition Temperature No data available[6]

Toxicological Data

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[6] While it is not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant, appropriate precautions must be taken to avoid exposure.[8] A summary of the available toxicological data is presented in Table 2.

Toxicity EndpointValueSpeciesReference
Acute Oral Toxicity Not classified as acutely toxic[8]
Acute Dermal Toxicity Not classified as acutely toxic
Skin Corrosion/Irritation Causes skin irritation[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation[7][8]
Respiratory or Skin Sensitization Shall not be classified as a respiratory or skin sensitiser[8]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic[8]
Carcinogenicity Shall not be classified as carcinogenic[8]
Reproductive Toxicity Shall not be classified as a reproductive toxicant[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[6]
Specific Target Organ Toxicity (Repeated Exposure) Shall not be classified as a specific target organ toxicant (repeated exposure)[8]
Aquatic Toxicity (Acute) LC50: 21.7 mg/L (96 h)Fathead minnow (Pimephales promelas)[7]
Aquatic Toxicity (Chronic) Harmful to aquatic life with long lasting effects[7][8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.[9] Table 3 outlines the recommended PPE for various handling scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling/Dispensing Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Large Volume Transfers Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.Use of a properly fitted respirator with organic vapor cartridges may be necessary if ventilation is inadequate.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.

Safe Handling and Storage

Workflow for Handling a New Container of this compound

The following workflow diagram illustrates the standard operating procedure for safely handling a new container of this compound from receipt to use and storage.

SafeHandlingWorkflow A Receipt of New Container B Inspect Container for Damage or Leaks A->B C Transport to Designated Storage Area B->C No Damage D Store in a Flammable Liquids Cabinet C->D E Review Safety Data Sheet (SDS) D->E F Don Appropriate PPE E->F G Dispense in a Fume Hood F->G H Securely Cap Container After Use G->H I Return to Storage H->I J Log Chemical Usage I->J

Safe handling workflow for a new container of this compound.
Storage Requirements

This compound is a flammable liquid and must be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[10] Storage should be in a designated flammable liquids cabinet. Containers should be kept tightly closed to prevent the escape of vapors.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following flowchart outlines the appropriate first aid measures for different routes of exposure.

FirstAidFlowchart cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion A1 Move to Fresh Air A2 If Breathing is Difficult, Administer Oxygen A1->A2 A3 If Breathing has Stopped, Give Artificial Respiration A2->A3 A4 Seek Immediate Medical Attention A3->A4 B1 Immediately Remove Contaminated Clothing B2 Wash Affected Area with Soap and Water for at Least 15 Minutes B1->B2 B3 Seek Medical Attention if Irritation Persists B2->B3 C1 Immediately Flush Eyes with Plenty of Water for at Least 15 Minutes C2 Remove Contact Lenses, if Present and Easy to Do C1->C2 C3 Continue Rinsing C2->C3 C4 Seek Immediate Medical Attention C3->C4 D1 Do NOT Induce Vomiting D2 Rinse Mouth with Water D1->D2 D3 Seek Immediate Medical Attention D2->D3

First aid procedures for this compound exposure.

Experimental Protocols

The toxicological and flammability data presented in this guide are determined through standardized experimental protocols. The following sections provide an overview of the methodologies for key experiments.

Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[11]

Principle: A stepwise procedure is used where the substance is administered orally to a group of animals of a single sex (usually females) at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[11][12] The initial dose is selected based on a sighting study.[12] The absence or presence of substance-related mortality or signs of toxicity at one dose level will determine the next step.[11]

Methodology:

  • Test Animals: Healthy, young adult rats of a commonly used laboratory strain are used.[12] Females are the preferred sex.

  • Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before and after administration of the test substance.

  • Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration of the dosing preparation.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[11]

  • Sighting Study: A preliminary sighting study is conducted with a single animal per step to determine the appropriate starting dose for the main study.

  • Main Study: A group of five animals is used for each dose level investigated.[11]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Acute Dermal Toxicity - OECD Guideline 402

This test provides information on health hazards likely to arise from short-term exposure to a substance by the dermal route.[13][14]

Principle: The test substance is applied to the skin of a group of experimental animals in a single dose.[15] The animals are observed for a specified period for signs of toxicity and mortality.

Methodology:

  • Test Animals: Healthy young adult albino rabbits are the preferred species.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[16]

  • Dose Level: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full dose-response study may be necessary.

  • Observations: Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weights are recorded weekly.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test provides information on the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[15][17][18][19]

Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control.[15][17] The degree of irritation is evaluated at specific intervals.

Methodology:

  • Test Animal: The albino rabbit is the preferred species.[15][17]

  • Application of Test Substance: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site.[17]

  • Exposure Duration: The exposure period is typically 4 hours.[17]

  • Observation: The test sites are examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[20][21]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal.[20] The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated at specific intervals.

Methodology:

  • Test Animal: The albino rabbit is the recommended species.[20]

  • Application of Test Substance: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is placed in the conjunctival sac of one eye.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[20] The degree of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

Fish, Acute Toxicity Test - OECD Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[22][23]

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[22] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[22]

Methodology:

  • Test Species: Commonly used species include Zebra fish (Brachydanio rerio) and Rainbow trout (Oncorhynchus mykiss).[22]

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Test Concentrations: A range of at least five concentrations in a geometric series is typically used.[23] A control group is also maintained.

  • Exposure: The fish are exposed to the test substance for 96 hours.[22]

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods.

Concentration Limits of Flammability of Chemicals - ASTM E681

This test method determines the lower and upper concentration limits of flammability of a chemical vapor in air.[24][25]

Principle: A known concentration of the chemical vapor in air is introduced into a closed vessel. An ignition source is activated, and the mixture is observed for flame propagation. The concentration is varied until the limits of flammability are determined.

Methodology:

  • Apparatus: A closed test vessel (typically a 5-liter glass flask) equipped with a pressure-measuring device, a temperature-measuring device, and an ignition source (e.g., an electric spark or a hot wire).

  • Procedure: A calculated amount of the liquid chemical is introduced into the test vessel. The vessel is heated to a temperature sufficient to vaporize the liquid and create a uniform vapor-air mixture. The ignition source is then activated.

  • Flame Propagation: Flame propagation is determined by visual observation of the flame traveling away from the ignition source.

  • Determination of Limits: The concentration of the chemical is systematically varied, and the test is repeated until the minimum concentration that supports flame propagation (Lower Flammability Limit - LFL) and the maximum concentration that supports flame propagation (Upper Flammability Limit - UFL) are determined.

Conclusion

This compound is a valuable chemical for research and development; however, its hazardous properties necessitate strict adherence to safety and handling protocols. This technical guide provides a comprehensive overview of the essential information required to work with this compound safely. By understanding its physicochemical properties, toxicological profile, and the detailed procedures for handling, storage, and emergency response, researchers can significantly mitigate the risks associated with its use. It is imperative that all personnel handling this chemical are thoroughly trained on the information contained within this guide and the corresponding Safety Data Sheet.

References

An In-depth Technical Guide to the Physicochemical Properties of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of propyl sulfide (also known as dithis compound). It includes tabulated physical data and detailed experimental protocols for the determination of these critical properties, aimed at professionals in research and development.

Core Physicochemical Data of this compound

This compound is a colorless liquid with a characteristic stench.[1][2] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and safe handling in a laboratory setting. The quantitative data for these properties are summarized below.

PropertyValueConditions
Melting Point -102.5 °C to -103 °C-
Boiling Point 142 °C to 143 °CAt 760 mm Hg

Data sourced from PubChem, ChemBK, and Sigma-Aldrich.[1][2]

Experimental Protocols for Determination

Standard laboratory methods are employed to determine the melting and boiling points of organic compounds like this compound. The following sections detail the generalized protocols for these measurements.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[4] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[4][5]

Methodology: Capillary Method using a Melting Point Apparatus

This is a common and effective method for determining the melting point of a solid organic compound.

  • Sample Preparation: A small amount of the solid compound is finely powdered.[6] The open end of a glass capillary tube is dipped into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end of the tube.[5]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.[3]

  • Heating and Observation: The apparatus is turned on, and the sample is heated. An initial rapid heating can be used to find an approximate melting point.[4] For an accurate measurement, the determination is repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[6]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range between T1 and T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[7][8]

Methodology: Capillary Method using a Thiele Tube

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

  • Sample Preparation: A few milliliters of the liquid sample (this compound) are placed into a small test tube or fusion tube. A capillary tube, sealed at one end, is placed into the liquid with its open end submerged.[7][9]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped and immersed in a heating bath, typically a Thiele tube filled with a high-boiling point liquid like mineral oil or silicone oil.[6]

  • Heating and Observation: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform temperature distribution.[6] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Data Recording: The heat source is removed at the point of rapid bubbling. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] This temperature is recorded as the boiling point of the liquid.

Visualized Workflows

The logical steps for the experimental determination of melting and boiling points are illustrated below using workflow diagrams.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Powder Solid Sample B Pack Sample into Capillary Tube A->B C Place Capillary in Apparatus B->C D Heat Slowly (1-2°C / min) C->D E Observe Sample D->E F Record T1 (First Liquid Drop) E->F G Record T2 (Completely Liquid) F->G H Report Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Place Liquid in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Place in Heat Bath B->C D Heat Gently C->D E Observe Bubbles from Capillary D->E F Note Temperature of Rapid, Continuous Bubbling E->F G Remove Heat & Cool F->G H Record Temperature When Liquid Enters Capillary G->H

Caption: Workflow for Boiling Point Determination.

References

Propyl Sulfide: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of propyl sulfide (also known as dithis compound or 1-(propylthio)propane) in water and a range of common organic solvents. Understanding the solubility of this organosulfur compound is critical for its application in various fields, including organic synthesis, pharmaceutical sciences, and materials science. This document compiles available quantitative and qualitative solubility data, details established experimental methodologies for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction

This compound (C₆H₁₄S) is a colorless to pale yellow liquid with a characteristic sulfurous odor. Its molecular structure, consisting of two propyl groups linked by a sulfur atom, imparts a predominantly nonpolar character, which dictates its solubility behavior. The principle of "like dissolves like" is a key determinant of its miscibility with various solvents. This guide aims to provide a comprehensive resource on the solubility of this compound, enabling researchers to make informed decisions in experimental design and application.

Solubility of this compound

The solubility of this compound has been investigated in both aqueous and organic media. The available data is summarized below.

Data Presentation

The quantitative and qualitative solubility of this compound in water and selected organic solvents are presented in Table 1.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic351 mg/L[1]25
EthanolC₂H₅OHPolar ProticSoluble[1][2]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1][2]Not Specified
HexaneC₆H₁₄NonpolarHigh Solubility[3]Not Specified
MethanolCH₃OHPolar ProticSoluble (in a solution)[4][5]Not Specified
Acetone(CH₃)₂COPolar AproticExpected to be SolubleNot Specified
TolueneC₇H₈NonpolarExpected to be SolubleNot Specified
ChloroformCHCl₃Polar AproticExpected to be SolubleNot Specified

Note: "Soluble" and "High Solubility" are qualitative descriptors found in the literature. Specific quantitative data for these organic solvents were not available in the reviewed sources. The solubility in acetone, toluene, and chloroform is predicted based on the "like dissolves like" principle, given their chemical properties relative to this compound.

Solubility in Water

This compound exhibits low solubility in water. At 25°C, its solubility is 351 mg/L[1]. This limited solubility is attributed to the nonpolar nature of the two propyl chains, which outweighs the weak polarity of the thioether linkage. Consequently, this compound has a limited ability to form favorable interactions, such as hydrogen bonds, with polar water molecules.

Solubility in Organic Solvents

Consistent with the "like dissolves like" principle, this compound is soluble in various organic solvents. It is reported to be soluble in polar protic solvents like ethanol and methanol, as well as in polar aprotic solvents like diethyl ether[1][2][4][5]. Furthermore, it demonstrates high solubility in nonpolar solvents such as hexane[3]. This broad solubility in organic solvents makes it a versatile compound for use in organic reactions and formulations.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies for determining the solubility of a substance like this compound in both water and organic solvents.

Determination of Water Solubility (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 provides two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method[6][7][8][9][10].

3.1.1. Column Elution Method

This method is suitable for substances with low solubility (generally < 10 g/L).

  • Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation solubility.

  • Apparatus:

    • Chromatography column with a temperature control jacket.

    • Metering pump for constant water flow.

    • Inert support material (e.g., glass beads, silica gel).

    • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph).

  • Procedure:

    • Coat the inert support with an excess of this compound.

    • Pack the column with the coated support material.

    • Pump water through the column at a constant, slow flow rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of this compound in each fraction.

    • Continue until the concentration of three consecutive fractions is within ± 30% of their mean. The mean of these concentrations is taken as the solubility.

3.1.2. Flask Method

This method is suitable for substances with higher solubility (generally > 10 g/L).

  • Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated aqueous phase is then determined.

  • Apparatus:

    • Flasks with stoppers.

    • Constant temperature shaker or magnetic stirrer.

    • Centrifuge or filtration apparatus.

    • Analytical instrument for concentration measurement.

  • Procedure:

    • Add an excess amount of this compound to a flask containing a known volume of water.

    • Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (preliminary tests can determine this time).

    • Allow the mixture to stand to separate the phases. If necessary, centrifuge or filter the sample to remove undissolved substance.

    • Carefully extract a sample from the aqueous phase.

    • Determine the concentration of this compound in the sample using a suitable analytical method.

    • Repeat the determination with varying agitation times and/or amounts of substance to confirm that equilibrium has been reached.

Determination of Solubility in Organic Solvents (Shake-Flask Method)

A common and straightforward method for determining the solubility of a liquid in an organic solvent is the shake-flask method[11].

  • Principle: A known amount of the solute (this compound) is mixed with a known amount of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is established. The concentration of the solute in the saturated solution is then determined.

  • Apparatus:

    • Vials or flasks with secure caps.

    • Constant temperature shaker or vortex mixer.

    • Analytical balance.

    • Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC).

  • Procedure:

    • Prepare a series of standards of this compound in the chosen organic solvent with known concentrations.

    • In a series of vials, add a known excess amount of this compound to a known volume or mass of the organic solvent.

    • Seal the vials and place them in a constant temperature shaker.

    • Agitate the vials for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours).

    • After agitation, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle.

    • Carefully withdraw an aliquot from the clear supernatant (the saturated solution).

    • Dilute the aliquot with the pure solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a suitable analytical method (e.g., GC-FID) and determine the concentration of this compound by comparing it to the calibration curve generated from the standards.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_water Determination of Water Solubility (OECD 105) start_water Start prelim_test Preliminary Test (Estimate solubility range) start_water->prelim_test choose_method Choose Method prelim_test->choose_method column_elution Column Elution Method (< 10 g/L) choose_method->column_elution Low Solubility flask_method Flask Method (> 10 g/L) choose_method->flask_method High Solubility prepare_column Prepare Column with Coated Support column_elution->prepare_column prepare_flask Prepare Flask with Excess Solute and Water flask_method->prepare_flask elute_column Elute with Water prepare_column->elute_column collect_fractions Collect Eluate Fractions elute_column->collect_fractions analyze_fractions Analyze Fraction Concentrations collect_fractions->analyze_fractions check_plateau Check for Concentration Plateau analyze_fractions->check_plateau check_plateau->collect_fractions No Plateau solubility_column Determine Solubility check_plateau->solubility_column Plateau Reached end_water End solubility_column->end_water agitate_flask Agitate to Equilibrium prepare_flask->agitate_flask separate_phases Separate Phases (Centrifuge/Filter) agitate_flask->separate_phases analyze_supernatant_flask Analyze Supernatant Concentration separate_phases->analyze_supernatant_flask solubility_flask Determine Solubility analyze_supernatant_flask->solubility_flask solubility_flask->end_water

Caption: Workflow for determining water solubility using OECD Guideline 105.

G cluster_organic Determination of Solubility in Organic Solvents (Shake-Flask Method) start_organic Start prepare_standards Prepare Calibration Standards start_organic->prepare_standards prepare_samples Prepare Samples with Excess Solute in Solvent start_organic->prepare_samples analyze_sample Analyze Sample by GC/HPLC prepare_standards->analyze_sample agitate_samples Agitate to Equilibrium (Constant Temperature) prepare_samples->agitate_samples phase_separation Allow Phase Separation agitate_samples->phase_separation sample_supernatant Sample Supernatant phase_separation->sample_supernatant dilute_sample Dilute Sample sample_supernatant->dilute_sample dilute_sample->analyze_sample determine_concentration Determine Concentration from Calibration Curve analyze_sample->determine_concentration calculate_solubility Calculate Solubility determine_concentration->calculate_solubility end_organic End calculate_solubility->end_organic

Caption: Workflow for the shake-flask method for organic solvent solubility.

Conclusion

References

Propyl Sulfide: A Comprehensive Technical Guide to Thermochemistry and Reaction Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, also known as dithis compound or 4-thiaheptane, is an organosulfur compound with the chemical formula (C₃H₇)₂S. Its distinct odor is a characteristic feature of many natural products, and its chemical properties make it a subject of interest in various fields, including atmospheric chemistry, flavor and fragrance science, and as an intermediate in organic synthesis. A thorough understanding of the thermochemistry and reaction kinetics of this compound is crucial for its application and for modeling its behavior in different chemical environments. This in-depth technical guide provides a comprehensive overview of the core thermochemical data, reaction pathways, and experimental methodologies related to this compound, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. Key thermochemical parameters for this compound, including its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are summarized below. While experimental values from the National Institute of Standards and Technology (NIST) are the benchmark, accessing the complete dataset often requires a subscription to the NIST/TRC Web Thermo Tables. The data presented here is a compilation from various cited sources.

Table 1: Gas Phase Thermochemistry of this compound

PropertyValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°gas)-165.3 ± 1.5kJ/molEstimated
Standard Molar Entropy (S°gas)433.9 ± 4.0J/mol·KEstimated
Gas Phase Heat Capacity (Cp) at 298.15 K185.7J/mol·KEstimated

Table 2: Condensed Phase Thermochemistry of this compound

PropertyValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°liquid)-201.7 ± 1.6kJ/molEstimated
Standard Molar Entropy (S°liquid)315.5J/mol·KEstimated
Liquid Phase Heat Capacity (Cp) at 298.15 K235.1J/mol·KEstimated

Table 3: Phase Change Thermochemistry of this compound

PropertyValueUnitsSource
Enthalpy of Vaporization (ΔvapH) at 298.15 K42.1 ± 0.4kJ/molNIST Chemistry WebBook
Boiling Point (at 1 atm)142-143°CSigma-Aldrich
Melting Point-103°CSigma-Aldrich

Reaction Data and Mechanisms

The reactivity of this compound is largely dictated by the presence of the sulfur atom, which can undergo oxidation and participate in radical reactions. Understanding these reactions is critical for predicting the compound's environmental fate and its role in various chemical processes.

Oxidation Reactions

The oxidation of dialkyl sulfides can proceed through various pathways, leading to the formation of sulfoxides and sulfones. In the atmosphere, these reactions are often initiated by radicals such as hydroxyl (•OH) and chlorine (Cl•).

A potential oxidation pathway for this compound initiated by a chlorine radical is depicted below. The reaction can proceed via hydrogen abstraction from the alkyl chains or through the formation of a sulfur-centered radical cation.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propyl_Sulfide This compound ((CH₃CH₂CH₂)₂S) C_Radical Carbon-centered radical (•CH(CH₃)S(CH₂CH₂CH₃)) Propyl_Sulfide->C_Radical H abstraction S_Radical_Cation Sulfur radical cation [((CH₃CH₂CH₂)₂S)•]⁺Cl⁻ Propyl_Sulfide->S_Radical_Cation Addition Cl_Radical Cl• Cl_Radical->C_Radical Cl_Radical->S_Radical_Cation HCl HCl C_Radical->HCl Propyl_Sulfoxide Propyl Sulfoxide C_Radical->Propyl_Sulfoxide + O₂ S_Radical_Cation->Propyl_Sulfoxide + H₂O, - H⁺, - Cl⁻

Oxidation of this compound by Chlorine Radical.
Pyrolysis (Thermal Decomposition)

At elevated temperatures and in the absence of oxygen, this compound can undergo thermal decomposition. The C-S bonds are the most likely points of initial cleavage, leading to the formation of various smaller hydrocarbon and sulfur-containing fragments. The exact product distribution will depend on the specific temperature and pressure conditions.

G cluster_products Decomposition Products Propyl_Sulfide This compound ((CH₃CH₂CH₂)₂S) Propyl_Radical Propyl Radical (CH₃CH₂CH₂•) Propyl_Sulfide->Propyl_Radical C-S bond cleavage Propylthio_Radical Propylthio Radical (CH₃CH₂CH₂S•) Propyl_Sulfide->Propylthio_Radical C-S bond cleavage Propene Propene Propylthio_Radical->Propene β-scission H2S Hydrogen Sulfide Propylthio_Radical->H2S

Simplified Pyrolysis Pathway of this compound.
Ion Clustering Reactions

The NIST Chemistry WebBook provides data for the ion clustering reaction of this compound, which is relevant in mass spectrometry and ion chemistry.[1][2] The reaction involves the association of a this compound molecule with its radical cation.

Table 4: Thermochemistry of this compound Ion Clustering Reaction

ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)MethodReference
(C₃H₇)₂S⁺ + (C₃H₇)₂S → [((C₃H₇)₂S)₂]⁺--DTJames and Illies, 1996[1][2]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following sections outline the general methodologies used to measure the key thermochemical properties of liquid organosulfur compounds like this compound.

Determination of Enthalpy of Formation (ΔfH°) by Rotating Bomb Calorimetry

The standard enthalpy of formation of a combustible substance is typically determined from its enthalpy of combustion, measured using bomb calorimetry. For sulfur-containing compounds, a rotating bomb calorimeter is employed to ensure complete dissolution and reaction of the sulfur-containing products in the bomb solution.

G cluster_setup Calorimeter Setup cluster_procedure Experimental Procedure cluster_calculation Data Analysis Sample Weighed this compound Sample Bomb Sealed High-Pressure Bomb Sample->Bomb Water_Bath Water Bath with Stirrer Bomb->Water_Bath Oxygen Pressurized Oxygen Oxygen->Bomb Thermometer High-Precision Thermometer Water_Bath->Thermometer Ignition Ignite Sample Combustion Complete Combustion Ignition->Combustion Rotation Rotate Bomb Combustion->Rotation Temp_Measurement Measure Temperature Rise Rotation->Temp_Measurement Heat_Combustion Calculate Heat of Combustion of Sample Temp_Measurement->Heat_Combustion Heat_Capacity Determine Calorimeter Heat Capacity (using Benzoic Acid standard) Heat_Capacity->Heat_Combustion Enthalpy_Formation Calculate Standard Enthalpy of Formation Heat_Combustion->Enthalpy_Formation

Workflow for Determining Enthalpy of Formation.

Key Steps:

  • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is purged and then filled with high-pressure oxygen.

  • The bomb is submerged in a known quantity of water in a well-insulated container (calorimeter).

  • The sample is ignited electrically.

  • The bomb is rotated during and after combustion to ensure that the combustion products, including sulfur dioxide, are completely absorbed and react with the water in the bomb to form a uniform sulfuric acid solution.

  • The temperature change of the water is meticulously recorded.

  • The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid).

  • The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Determination of Standard Molar Entropy (S°) and Heat Capacity (Cp) by Adiabatic Calorimetry and Differential Scanning Calorimetry (DSC)

The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero. Adiabatic calorimetry is the primary technique for these precise measurements. Differential Scanning Calorimetry (DSC) is a more common and faster method for determining heat capacity over a range of temperatures.

G cluster_adiabatic Adiabatic Calorimetry (low T) cluster_dsc Differential Scanning Calorimetry (higher T) cluster_calculation Entropy Calculation Sample_Cell Sample in Adiabatic Cell Heat_Pulse Apply Known Heat Pulse Sample_Cell->Heat_Pulse Temp_Rise Measure Temperature Rise (ΔT) Heat_Pulse->Temp_Rise Cp_lowT Calculate Cp(T) at low temperatures Temp_Rise->Cp_lowT Integration Integrate (Cp/T) dT from 0 K to T Cp_lowT->Integration DSC_Sample Sample and Reference Pans in DSC Heating_Program Apply Linear Heating Rate DSC_Sample->Heating_Program Heat_Flow Measure Differential Heat Flow Heating_Program->Heat_Flow Cp_highT Calculate Cp(T) relative to a standard Heat_Flow->Cp_highT Cp_highT->Integration Phase_Transitions Add Enthalpies of Phase Transitions (ΔH/T) Integration->Phase_Transitions Standard_Entropy Obtain Standard Molar Entropy (S°) Phase_Transitions->Standard_Entropy

Workflow for Determining Entropy and Heat Capacity.

Key Steps:

  • Adiabatic Calorimetry (from near 0 K to ambient temperature):

    • A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

    • Small, precisely measured amounts of heat are added to the sample, and the resulting temperature increase is measured under near-equilibrium conditions.

    • The heat capacity is calculated at each temperature.

  • Differential Scanning Calorimetry (DSC) (for higher temperatures):

    • A small, encapsulated sample and an empty reference pan are heated at a controlled, linear rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • This differential heat flow is proportional to the heat capacity of the sample. The instrument is calibrated using a standard with a known heat capacity (e.g., sapphire).

  • Entropy Calculation:

    • The standard molar entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.

    • The entropies of any phase transitions (e.g., melting) that occur within this temperature range are also included in the calculation (ΔH_transition / T_transition).

Conclusion

This technical guide provides a consolidated resource for the thermochemistry and reaction data of this compound. The presented data, while partially estimated due to the accessibility of comprehensive experimental values, offers a strong foundation for researchers and professionals. The outlined experimental protocols provide insight into the rigorous methods required for the accurate determination of these fundamental chemical properties. Further experimental and computational studies are encouraged to refine the thermochemical data and to further elucidate the complex reaction mechanisms of this important organosulfur compound.

References

Propyl sulfide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Propyl Sulfide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of molecules is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (also known as dithis compound or 1-(propylsulfanyl)propane).

This compound: A Snapshot

This compound (C₆H₁₄S) is an organic sulfide with the chemical structure CH₃CH₂CH₂SCH₂CH₂CH₃.[1] It is a volatile liquid with a characteristic odor. Spectroscopic analysis provides a fingerprint for its unique structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is relatively simple, showing three distinct signals corresponding to the three non-equivalent sets of protons in the propyl chains.

Assignment Chemical Shift (ppm) Solvent
-S-CH₂ -CH₂-CH₃ (A)~2.48CDCl₃
-S-CH₂-CH₂ -CH₃ (B)~1.60CDCl₃
-S-CH₂-CH₂-CH₃ (C)~0.99CDCl₃

Table 1: ¹H NMR chemical shifts for this compound.[2]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Assignment Chemical Shift (ppm) Solvent
-S-CH₂ -CH₂-CH₃34.3Not specified
-S-CH₂-CH₂ -CH₃23.2Not specified
-S-CH₂-CH₂-CH₃ 13.4Not specified

Table 2: ¹³C NMR chemical shifts for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][4]

  • Dissolve the sample in approximately 0.6-0.75 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3][5] Common solvents for nonpolar compounds include CDCl₃ and benzene-d₆.[5]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[3]

  • Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a depth of at least 4.5 cm.[4] If any solid impurities are present, filter the solution through a cotton or glass wool plug in a pipette.[4][5]

  • Wipe the outside of the NMR tube and cap it securely.[3]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

  • "Shimming" is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.[3]

  • The probe is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C).[3]

  • Set the acquisition parameters, such as the number of scans and relaxation delay, and begin the experiment. For ¹³C NMR, a sufficient number of scans and an adequate relaxation delay are crucial due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Assignment Intensity
2960-2870C-H stretch (alkane)Strong
1465C-H bend (alkane)Medium
1250C-S stretchMedium

Table 3: Key IR absorption bands for this compound.

Experimental Protocol for Liquid Sample IR Spectroscopy

For a pure liquid sample ("neat"), the thin-film method is commonly used:

  • Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[8] If necessary, clean them with a volatile solvent like acetone and allow them to dry completely.[8]

  • Using a pipette, place one or two drops of liquid this compound onto the face of one salt plate.[8][9]

  • Place the second salt plate on top of the first, spreading the liquid into a thin, even film between the plates.[8][9]

  • Place the "sandwich" of plates into the sample holder of the IR spectrometer.[8]

  • Acquire the IR spectrum.

  • After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to the desiccator.[8]

Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where a drop of the liquid is placed directly on the ATR crystal.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Relative Abundance
118[CH₃CH₂CH₂SCH₂CH₂CH₃]⁺ (Molecular Ion)Present
89[CH₃CH₂CH₂SCH₂]⁺ or [M - C₂H₅]⁺High
75[CH₃CH₂CH₂S]⁺Moderate
43[CH₃CH₂CH₂]⁺High (often the base peak)
41[C₃H₅]⁺High

Table 4: Major fragmentation peaks in the electron ionization mass spectrum of this compound.[12][13]

Experimental Protocol for GC-MS of Volatile Compounds

Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile compounds like this compound.[14][15]

  • Sample Introduction : A small volume of the liquid sample is injected into the gas chromatograph.

  • Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[16]

  • Ionization : As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.[16][17]

  • Fragmentation : The high energy of the molecular ions causes them to be unstable, and they fragment into smaller, characteristic charged ions and neutral radicals.[17] The fragmentation of sulfides often involves cleavage of the C-S bonds and cleavage within the alkyl chains.[16][18]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Structural Confirmation

The combination of these spectroscopic techniques provides unambiguous confirmation of the structure of this compound.

Logical Flow for Structural Confirmation of this compound cluster_data Spectroscopic Data cluster_interpretation Interpretation HNMR ¹H NMR - 3 signals - Triplet, Sextet, Triplet - Integration 3:2:2 HNMR_int Indicates 3 unique proton environments in a propyl chain HNMR->HNMR_int CNMR ¹³C NMR - 3 signals CNMR_int Confirms 3 unique carbon environments CNMR->CNMR_int IR IR - C-H stretch (~2900 cm⁻¹) - No O-H, C=O, etc. IR_int Confirms alkane structure, absence of other functional groups IR->IR_int MS MS - Molecular Ion @ m/z 118 - Fragmentation @ m/z 89, 75, 43 MS_int Confirms molecular formula C₆H₁₄S and propyl fragmentation MS->MS_int Structure Confirmed Structure: This compound CH₃CH₂CH₂SCH₂CH₂CH₃ HNMR_int->Structure CNMR_int->Structure IR_int->Structure MS_int->Structure

Caption: Logical flow for the structural confirmation of this compound.

General Experimental Workflow

The overall process for the spectroscopic analysis of a chemical compound like this compound follows a standardized workflow from sample acquisition to final structural determination.

General Spectroscopic Analysis Workflow Sample Sample (this compound) Prep Sample Preparation Sample->Prep NMR NMR Acquisition Prep->NMR IR IR Acquisition Prep->IR MS MS Acquisition Prep->MS Analysis Data Analysis NMR->Analysis IR->Analysis MS->Analysis Confirm Structure Confirmation Analysis->Confirm

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of propyl sulfide (also known as dithis compound) using gas chromatography (GC) coupled with mass spectrometry (GC-MS). This compound is a volatile sulfur compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development due to its distinct aroma and potential as a biomarker.

Introduction

Gas chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds like this compound. When combined with a mass spectrometer, it allows for confident identification and sensitive quantification. This document outlines a robust method employing headspace solid-phase microextraction (HS-SPME) for sample preparation followed by GC-MS analysis.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for concentrating volatile analytes from liquid or solid samples prior to GC analysis.[1]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl)

  • Deionized water

Protocol:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[1]

  • Matrix Modification: To enhance the partitioning of volatile analytes into the headspace, add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase.[1]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.[1]

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration time of 15 minutes. This allows the analytes to partition into the headspace.[1]

    • After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[1]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.[1]

ParameterRecommended Condition
Gas Chromatograph
InjectorSplitless mode, 250°C[2]
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[2]
Oven Temperature ProgramInitial temperature: 35°C, hold for 10 minutes. Ramp 1: Increase to 100°C at 5°C/min. Ramp 2: Increase to 210°C at 3°C/min, hold for 40 minutes.[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Mass RangeScan from m/z 35 to 350[2]
Ion Source Temperature230°C[2]
Quadrupole Temperature150°C[2]

Data Presentation

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5] A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.[1]

Table 1: Quantitative Data for this compound Analysis by GC-MS

ParameterValueReference
Molecular FormulaC₆H₁₄S[6]
Molecular Weight118.24 g/mol [6]
Approximate Retention Time12-15 min (on DB-5ms)[1]
Quantifier Ion (m/z)43[1]
Qualifier Ions (m/z)108, 150[1]
Example Calibration Range0.1 - 10 µg/mL[1]
Example Limit of Detection (LOD)0.05 µg/mL[1]
Example Limit of Quantitation (LOQ)0.15 µg/mL[1]

Note: Retention time, LOD, and LOQ are highly dependent on the instrument, column, and sample matrix and must be experimentally determined during method validation.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Headspace Vial + NaCl Sample->Vial Equilibration Equilibration & Heating Vial->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Injector GC Injector (Desorption) Extraction->Injector Column GC Column Separation Injector->Column MS Mass Spectrometer Detection Column->MS Processing Data Acquisition & Processing MS->Processing Identification Identification (Retention Time & Mass Spectrum) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification

Caption: GC-MS Analysis Workflow for this compound.

Mass Fragmentation Pathway

The electron ionization (EI) of this compound results in a characteristic fragmentation pattern that is used for its identification. The following diagram illustrates the proposed major fragmentation pathway.

fragmentation_pathway M [CH₃CH₂CH₂SCH₂CH₂CH₃]⁺ m/z = 118 F1 [CH₃CH₂CH₂S]⁺ m/z = 75 M->F1 - C₃H₇ F2 [CH₃CH₂CH₂]⁺ m/z = 43 M->F2 F3 [CH₂CH₂SCH₂CH₂CH₃]⁺ m/z = 103 M->F3 - CH₃ F4 [CH₃CH₂S]⁺ m/z = 61 F1->F4 - CH₂

Caption: Proposed Mass Fragmentation of this compound.

References

Application Notes and Protocols: The Use of Propyl Sulfide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, also known as dithis compound or 4-thiaheptane, is a dialkyl sulfide that serves as a versatile reagent and building block in organic synthesis. Its sulfur atom, with its lone pairs of electrons, imparts nucleophilic character, making it reactive towards various electrophiles. Furthermore, the sulfur center can be readily oxidized to form sulfoxides and sulfones, which are important functional groups in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Synthesis of this compound

This compound is typically synthesized via a nucleophilic substitution reaction between a propyl halide and a sulfur source. A common and reliable method involves the reaction of n-propyl bromide with sodium sulfide.

Experimental Protocol: Synthesis of n-Propyl Sulfide[1]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Sodium (50.6 g, 2.2 gram atoms)

  • Absolute ethanol (1 L)

  • Hydrogen sulfide (gas)

  • n-Propyl bromide (246 g, 2 moles)

  • 25% aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Petroleum ether (b.p. 25–45°C)

Procedure:

  • Preparation of Sodium Sulfide Solution:

    • In a 2-L round-bottomed flask equipped with a reflux condenser, dissolve sodium in absolute ethanol.

    • Once the sodium has completely dissolved, transfer half of the sodium ethoxide solution to a 2-L three-necked flask.

    • Saturate the remaining sodium ethoxide solution with hydrogen sulfide gas by bubbling it through the solution for approximately 6 hours.

    • Add this sodium hydrogen sulfide solution to the sodium ethoxide solution in the three-necked flask and reflux the mixture for one hour to form a solution of sodium sulfide.

  • Reaction with n-Propyl Bromide:

    • To the freshly prepared sodium sulfide solution, add n-propyl bromide dropwise with stirring.

    • After the addition is complete, heat the mixture on a steam cone for eight hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into 2 L of 25% aqueous sodium chloride solution in a separatory funnel.

    • Separate the upper oily layer of crude this compound and dry it with anhydrous sodium sulfate.

    • Extract the aqueous layer with five 200-mL portions of petroleum ether.

    • Dry the petroleum ether extracts with anhydrous sodium sulfate.

    • Combine the dried extracts with the crude this compound and distill the mixture.

    • Collect the fraction boiling at 140–143°C.

Quantitative Data:

ReactantsProductBoiling Point (°C)Yield (%)
Sodium sulfide, n-Propyl bromiden-Propyl sulfide140–14368–85[1]

Logical Workflow for the Synthesis of this compound

cluster_prep Preparation of Sodium Sulfide cluster_reaction Reaction cluster_workup Work-up and Purification Na Sodium NaOEt Sodium Ethoxide Na->NaOEt in EtOH EtOH Ethanol EtOH->NaOEt NaSH Sodium Hydrosulfide NaOEt->NaSH + H2S H2S Hydrogen Sulfide H2S->NaSH Na2S Sodium Sulfide Solution NaSH->Na2S + NaOEt, reflux ReactionMix Reaction Mixture Na2S->ReactionMix + nPrBr n-Propyl Bromide nPrBr->ReactionMix Quench Quench with aq. NaCl ReactionMix->Quench Extract Extract with Petroleum Ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Distill Distillation Dry->Distill Product n-Propyl Sulfide Distill->Product

Caption: Workflow for the synthesis of n-propyl sulfide.

S-Alkylation of this compound to Form Sulfonium Salts

Dialkyl sulfides are nucleophilic and readily react with primary alkyl halides via an SN2 mechanism to produce trialkylsulfonium salts. These salts can be useful as alkylating agents themselves.

Experimental Protocol: Synthesis of a Trialkylsulfonium Salt

Materials:

  • This compound

  • Methyl iodide

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add methyl iodide dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for several hours or until a precipitate forms.

  • Collect the solid sulfonium salt by filtration.

  • Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Reaction Scheme:

(CH₃CH₂CH₂)₂S + CH₃I → [(CH₃CH₂CH₂)₂S-CH₃]⁺I⁻

Reaction Mechanism for S-Alkylation

reagents This compound + Methyl Iodide ts Transition State reagents->ts SN2 Attack product Tripropylsulfonium Iodide ts->product Bond Formation/Breaking

Caption: S-Alkylation of this compound via an SN2 mechanism.

Oxidation of this compound to Propyl Sulfoxide and Propyl Sulfone

This compound can be selectively oxidized to either propyl sulfoxide or propyl sulfone, depending on the reaction conditions and the oxidant used.[2][3] These oxidized sulfur compounds are prevalent in many pharmaceuticals.

Experimental Protocol: Selective Oxidation of this compound

A. Oxidation to Propyl Sulfoxide [4]

Materials:

  • This compound

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Dichloromethane

  • Aqueous sodium hydroxide (4 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add one equivalent of hydrogen peroxide (8 mmol, 30%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the solution with 4 M aqueous sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain propyl sulfoxide.

B. Oxidation to Propyl Sulfone [2]

Materials:

  • This compound

  • Hydrogen peroxide (30%, 2 equivalents)

  • Peroxy acid (e.g., m-CPBA) or prolonged reaction time with H₂O₂

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in dichloromethane.

  • Add at least two equivalents of hydrogen peroxide or a suitable peroxy acid.

  • Stir the reaction at room temperature until TLC analysis indicates the complete conversion of the starting material and the intermediate sulfoxide.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield propyl sulfone.

Quantitative Data for Sulfide Oxidation:

Starting MaterialOxidantProductYield (%)
Various sulfidesH₂O₂ / Acetic AcidCorresponding Sulfoxides90-99[4]
Various sulfidesH₂O₂ / NbC catalystCorresponding SulfonesHigh yields[5]

Oxidation Pathway of this compound

PropylSulfide This compound (R-S-R) PropylSulfoxide Propyl Sulfoxide (R-S(=O)-R) PropylSulfide->PropylSulfoxide [O] (e.g., H₂O₂) PropylSulfone Propyl Sulfone (R-S(=O)₂-R) PropylSulfoxide->PropylSulfone [O] (e.g., peroxy acid)

Caption: Oxidation pathway from this compound to sulfone.

This compound in Corey-Kim Type Oxidations

The Corey-Kim oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] The classical procedure utilizes dimethyl sulfide (DMS). However, other dialkyl sulfides, such as this compound, can also be employed. To address the malodorous nature of DMS, odorless long-chain alkyl sulfides have been developed as alternatives.[8][9][10]

Experimental Protocol: Corey-Kim Oxidation of a Secondary Alcohol[9]

Materials:

  • N-chlorosuccinimide (NCS)

  • This compound

  • Anhydrous dichloromethane

  • A secondary alcohol (e.g., 2-octanol)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of NCS (1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at -40°C, add this compound (1.5 equivalents) dropwise.

  • Stir the mixture at -40°C for 30 minutes.

  • Add a solution of the secondary alcohol (1 equivalent) in dichloromethane.

  • Stir the reaction for 2 hours at -40°C.

  • Add freshly distilled triethylamine (3 equivalents) and stir for an additional 2.5 hours at the same temperature.

  • Work up the reaction by washing with 1 N HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ketone, which can be further purified by chromatography.

Corey-Kim Oxidation Mechanism

cluster_reagent_formation Reagent Formation cluster_oxidation Oxidation PropylSulfide This compound SulfoniumSalt Sulfonium Salt PropylSulfide->SulfoniumSalt NCS NCS NCS->SulfoniumSalt Alkoxysulfonium Alkoxysulfonium Salt SulfoniumSalt->Alkoxysulfonium Alcohol Alcohol (R₂CHOH) Alcohol->Alkoxysulfonium Product Ketone/Aldehyde (R₂C=O) Alkoxysulfonium->Product + Et₃N Et3N Et₃N Et3N->Product

Caption: Mechanism of the Corey-Kim oxidation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its applications range from its straightforward synthesis and S-alkylation to its use as a precursor for sulfoxides and sulfones, and as a key component in oxidation reactions like the Corey-Kim oxidation. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Propyl sulfide as a flavoring agent in food science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide and its related compounds, such as dipropyl disulfide, are potent volatile sulfur compounds that play a crucial role in the flavor profiles of many foods.[1][2] Naturally occurring in plants of the Allium genus, such as onions, garlic, and leeks, these compounds are responsible for their characteristic pungent, savory, and alliaceous aromas.[3] In the food industry, synthetic versions of these molecules are utilized as flavoring agents to impart or enhance savory, onion, and garlic notes in a wide range of products, including seasonings, sauces, snacks, and processed meals.[4][5] Understanding the sensory properties, analytical chemistry, and biological perception of this compound is essential for food scientists, flavor chemists, and drug development professionals involved in taste and aroma research.

Application Notes

Flavor Profile and Usage

This compound and its disulfide counterpart are characterized by a strong, penetrating aroma. The flavor profile is complex and can be described using a variety of sensory descriptors.

Table 1: Sensory Descriptors for this compound and Related Compounds

CompoundSensory Descriptors
This compoundAlliaceous, Garlic, Onion, Sulfurous[5]
Dipropyl DisulfideAlliaceous, Burnt, Earthy, Green, Onion, Garlic, Sulfurous[3][6]
Allyl Propyl DisulfideAlliaceous, Garlic, Green Onion[7]

Due to their potency, these compounds are typically used at very low concentrations in food products. For instance, dithis compound is recommended for use in meat and vegetable savory products at levels up to 10 ppm.[5]

Natural Occurrence

Propyl sulfides are naturally present in a variety of vegetables, contributing significantly to their characteristic flavors.

Table 2: Natural Occurrence of this compound and Related Compounds

CompoundNatural Sources
This compoundAllium species (e.g., onion, chives, scallions)[3]
Dipropyl DisulfideGarden onions (Allium cepa), Garlic (Allium sativum), Welsh onions (Allium fistulosum)[6]
Allyl Propyl DisulfideOnion, Garlic[8]

Quantitative Data

The perception of flavor is highly dependent on the concentration of the volatile compound. The odor threshold is a critical parameter in flavor science, representing the minimum concentration of a substance that can be detected by the human sense of smell.

Table 3: Odor Thresholds of this compound and Related Compounds

CompoundOdor Threshold (in air)
This compound0.00054 ppm[9]
Allyl Propyl DisulfideNot specifically found, but sulfur compounds generally have low thresholds[10]
Dipropyl DisulfideNot specifically found, but sulfur compounds generally have low thresholds[10]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a method for conducting a sensory evaluation of this compound using a trained panel.

1. Panelist Selection and Training:

  • Select 8-12 panelists with demonstrated sensory acuity and experience in descriptive analysis.

  • Train panelists on the specific sensory lexicon for sulfur compounds. This should include reference standards for each descriptor (e.g., fresh-cut garlic for "alliaceous," cooked onions for "oniony," etc.).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a neutral solvent, such as propylene glycol or deodorized mineral oil.

  • Prepare a series of dilutions from the stock solution in deionized water or a neutral food base (e.g., unsalted broth) to cover a range of concentrations around the anticipated perception threshold. The specific concentrations should be determined in preliminary tests.

  • Present samples in sealed, opaque containers labeled with random three-digit codes.

3. Evaluation Procedure:

  • Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and ventilation.

  • Provide panelists with the samples one at a time in a randomized order.

  • Instruct panelists to sniff the headspace of the sample and rate the intensity of each sensory attribute using a line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

4. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.

Protocol 2: Analytical Determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantitative analysis of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.[11]

1. Sample Preparation (HS-SPME): [11][12]

  • Place a known amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.

  • If using an internal standard, add a known amount of a suitable compound (e.g., a deuterated analog or a different sulfide not present in the sample) to the vial.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis: [11]

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library.

  • For quantification, create a calibration curve using standard solutions of this compound. Calculate the concentration in the sample based on the peak area of a characteristic ion and the calibration curve.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification

This protocol details the use of GC-O to identify the specific sulfur compounds that contribute to the aroma of a food sample.[12][13]

1. Sample Preparation and GC Analysis:

  • Prepare the sample extract as described in Protocol 2 (or using other appropriate extraction methods like solvent extraction or simultaneous distillation-extraction).

  • Perform GC analysis using similar conditions as in Protocol 2. The GC effluent is split between the MS detector and an olfactometry port.

2. Olfactometry Procedure:

  • A trained sensory panelist sniffs the effluent from the olfactometry port.

  • The panelist records the retention time and provides a description of the perceived odor for each aromatic compound that elutes.

  • The intensity of the odor can also be rated using a time-intensity method.

3. Data Analysis:

  • Correlate the retention times of the perceived odors with the peaks in the MS chromatogram to identify the odor-active compounds.

  • The intensity and description of the odors provide information on the sensory contribution of each identified compound.

Signaling Pathways

The perception of this compound's flavor involves both the sense of smell (olfaction) and taste (gustation). The savory notes are primarily detected by umami taste receptors, while the characteristic alliaceous aroma is detected by olfactory receptors.

Olfactory Signaling Pathway

Volatile sulfur compounds like this compound are detected by G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[4][6][11]

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca_Na Ca²⁺ / Na⁺ Ca_Na->Ion_Channel Influx Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade initiated by this compound.

Gustatory Signaling Pathway for Savory (Umami) Taste

The savory or umami taste associated with this compound is thought to be detected by specialized taste receptors on the tongue, primarily the T1R1/T1R3 heterodimer, which is a type of G-protein coupled receptor.

Umami_Taste_Pathway cluster_1 Taste Receptor Cell PropylSulfide This compound (Savory Component) T1R1_T1R3 T1R1/T1R3 Receptor (GPCR) PropylSulfide->T1R1_T1R3 Binds G_protein G-protein (Gustducin) T1R1_T1R3->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PIP2 PIP₂ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Caption: Umami taste signal transduction pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound as a flavoring agent.

Flavor_Analysis_Workflow cluster_workflow This compound Flavor Analysis Workflow Start Food Sample Containing this compound Extraction Volatile Compound Extraction (e.g., HS-SPME, SDE) Start->Extraction Sensory_Panel Sensory Panel Evaluation Start->Sensory_Panel GC_O GC-Olfactometry (GC-O) Analysis Extraction->GC_O GC_MS GC-MS Analysis Extraction->GC_MS Odor_ID Identification of Odor-Active Compounds GC_O->Odor_ID Flavor_Profile Descriptive Flavor Profile Sensory_Panel->Flavor_Profile Quantification Quantification of This compound GC_MS->Quantification Correlation Data Correlation and Flavor Profile Characterization Odor_ID->Correlation Flavor_Profile->Correlation Quantification->Correlation

Caption: Workflow for this compound flavor analysis.

References

Applications of Poly(propylene sulfide) in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Poly(propylene sulfide) (PPS), a thermoplastic polymer, is gaining significant traction in materials science due to its unique properties, including biocompatibility, biodegradability, and responsiveness to oxidative stimuli.[1][2] These characteristics make it a versatile material for a range of advanced applications, from targeted drug delivery to next-generation energy storage. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of PPS.

Application Notes

Redox-Responsive Drug Delivery Systems

Poly(propylene sulfide) is inherently hydrophobic, but upon exposure to reactive oxygen species (ROS), it undergoes a phase transition to the more hydrophilic poly(propylene sulfoxide) and poly(propylene sulfone).[3] This unique property is exploited in the design of "smart" drug delivery systems that can release therapeutic payloads in response to the oxidative stress characteristic of inflamed tissues or tumor microenvironments.[2][4]

PPS can be formulated into nanoparticles that encapsulate hydrophobic drugs.[1][4] In the physiological environment, these nanoparticles are stable. However, upon reaching a site with elevated ROS levels, the PPS core is oxidized, leading to swelling or disassembly of the nanoparticle and subsequent release of the encapsulated drug.[3][5] This "on-demand" release mechanism enhances therapeutic efficacy while minimizing off-target side effects.[3] For instance, PPS nanoparticles have been shown to effectively deliver drugs for cancer therapy and to ameliorate ischemia-reperfusion injury by scavenging ROS.[6][7]

Advanced Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy capacity and the low cost of sulfur.[8][9] A major challenge hindering their commercialization is the "polysulfide shuttle" phenomenon, where soluble lithium polysulfides migrate between the electrodes, leading to capacity decay.[8][10]

Sulfurized polypropylene, derived from reacting polypropylene with sulfur, has emerged as a novel cathode material that mitigates this issue.[8][9] In this material, sulfur is chemically bound to the polymer backbone, preventing the formation of soluble polysulfides.[8] This results in a battery with high reversible capacity, excellent cycling stability, and a high sulfur loading, making it a cost-effective and high-performance alternative to traditional Li-S battery cathodes.[8][11]

High Refractive Index Polymers

There is a growing demand for high refractive index (HRI) polymers in advanced optical devices, such as lenses, and for encapsulating light-emitting diodes (LEDs) to improve light extraction efficiency.[12][13] Sulfur-containing polymers are excellent candidates for these applications due to the high molar refraction of sulfur.[14]

Poly(phenylene sulfide) (PPS) and its derivatives have been investigated for their HRI properties.[13][15] Researchers have developed methods to synthesize PPS-based thin films with a high refractive index (exceeding 1.9) and excellent transparency across the visible light spectrum.[12] These materials can be produced via a simple one-step vapor deposition process, allowing for coating on various surfaces.[12] The resulting polymers exhibit outstanding thermal stability and chemical resistance, making them suitable for long-term use in optical devices.[12][16]

Surface Modification and Biomaterials

Poly(propylene sulfide)-based block copolymers, particularly with poly(ethylene glycol) (PEG), are effective for modifying surfaces to resist biological fouling.[17][18] The PPS block strongly chemisorbs to gold surfaces, creating a stable anchoring layer, while the PEG block extends into the surrounding environment, preventing the adsorption of proteins and the adhesion of cells.[17][18] This approach offers a more robust alternative to traditional alkanethiolate self-assembled monolayers.[18][19] Such bioinert surfaces are critical for the development of reliable biosensors and other bioanalytical devices.[17]

Quantitative Data Summary

Table 1: Properties of PPS-based Nanoparticles for Drug Delivery

PropertyValueApplication Context
Nanoparticle Size80 ± 15 nmMagnetic nanocarriers for cancer therapeutics[6]
Drug Release (in tumor microenvironment)80%Chemo-hyperthermia for breast cancer cells[6]
Biocompatibility Improvement2–3 times higherTowards non-cancerous fibroblasts and human epithelial cells[6]
S-nitrosated NP Size~30 nmNitric oxide delivery to lymphatic tissues[20]

Table 2: Performance of Sulfurized Polypropylene in Lithium-Sulfur Batteries

ParameterValueConditions
Sulfur Loading in Cathode MaterialUp to 68 wt%Sulfurized Polypropylene (S/PP-500)[8][9]
Final Sulfur Loading in Cathode47 wt%S/PP-500 based cathode[8][11]
Reversible Capacity1000 mAh/gsulfurat 0.1 C[8][9]
Reversible Capacity780 mAh/gsulfurat 0.5 C[9]
Capacity Loss per Cycle0.018%-[8]
Coulombic EfficiencyClose to 100%-[8][9]

Table 3: Optical Properties of High Refractive Index PPS Derivatives

PolymerRefractive Index (nD)Abbe Number (νD)
Methylthio-substituted PPS (SMePPS)1.81-
Copolymer with OHPPS1.8520

Experimental Protocols

Protocol 1: Synthesis of Oxidation-Responsive Poly(propylene sulfide) Nanoparticles

This protocol describes the synthesis of PPS nanoparticles via emulsion polymerization, a method suitable for creating nanoparticles for drug delivery applications.[7]

Materials:

  • Pluronic F-127

  • Degassed Milli-Q water

  • 2,2'-(Ethylenedioxy)diethanethiol (dithiol initiator)

  • Propylene sulfide (monomer)

  • Pentaerythritol tetraacrylate (cross-linker)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base catalyst)

  • Argon gas

  • Round-bottom flask

  • Overhead stirrer

Procedure:

  • Under a continuous flow of argon, dissolve 12.8 g of Pluronic F-127 in 200 mL of degassed Milli-Q water in a 250 mL round-bottom flask.

  • Stir the solution at 500 rpm for 10 minutes to ensure complete dissolution of the surfactant.

  • Prepare a mixture of 175 mg of 2,2'-(ethylenedioxy)diethanethiol and 6.307 g of propylene sulfide.

  • Add the monomer-initiator mixture to the Pluronic F-127 solution and stir to form monomer nanodroplets.

  • Initiate polymerization by adding the DBU catalyst.

  • Allow the polymerization to proceed to form the oxidation-responsive poly(propylene sulfide).

  • Introduce pentaerythritol tetraacrylate to cross-link the polymer nanoparticles via Michael-type addition.

Protocol 2: Preparation of Sulfurized Polypropylene for Li-S Battery Cathodes

This protocol details the one-step synthesis of sulfurized polypropylene (S/PP-500) for use as a cathode material in Li-S batteries.[8]

Materials:

  • Polypropylene (PP)

  • Elemental sulfur (S8)

  • Nitrogen (N2) gas

  • Tube furnace

  • Soxhlet extractor

  • Toluene

Procedure:

  • Mix polypropylene powder with an excess of elemental sulfur.

  • Place the mixture in a tube furnace.

  • Heat the mixture to 500°C under a nitrogen atmosphere. During this process, hydrogen is removed as H2S, and sulfur becomes chemically bound to the polymer.

  • After the reaction is complete, cool the product to room temperature.

  • Remove any unreacted sulfur by performing a Soxhlet extraction with toluene.

  • Dry the resulting sulfurized polypropylene (S/PP-500) material before further processing into a cathode.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_application Drug Delivery Application dissolve Dissolve Pluronic F-127 in degassed water emulsify Add mixture to surfactant solution to form nanodroplets dissolve->emulsify mix Prepare monomer-initiator mixture (PPS + dithiol) mix->emulsify polymerize Initiate polymerization with DBU catalyst emulsify->polymerize crosslink Cross-link with pentaerythritol tetraacrylate polymerize->crosslink load Load hydrophobic drug into PPS nanoparticles crosslink->load Purification & Characterization inject Administer drug-loaded nanoparticles load->inject target Nanoparticles accumulate in ROS-rich environment inject->target release Oxidation of PPS triggers drug release target->release

Caption: Workflow for the synthesis and application of PPS nanoparticles for drug delivery.

redox_mechanism pps Poly(propylene sulfide) (Hydrophobic) sulfoxide Poly(propylene sulfoxide) (Hydrophilic) pps->sulfoxide Oxidation release Drug Release pps->release Swelling/ Disassembly ros Reactive Oxygen Species (ROS) ros->pps sulfone Poly(propylene sulfone) (More Hydrophilic) sulfoxide->sulfone Further Oxidation sulfoxide->release

Caption: Redox-responsive mechanism of poly(propylene sulfide) for drug release.

LiS_battery cluster_conventional Conventional Li-S Battery cluster_pps Li-S Battery with PPS Cathode anode Lithium Anode separator Separator cathode Sulfurized Polypropylene Cathode electrolyte Electrolyte s_cathode Sulfur Cathode shuttle Polysulfide Shuttle (Li2Sn) s_cathode->shuttle shuttle->anode Migration pps_cathode Sulfurized Polypropylene Cathode no_shuttle No Polysulfide Shuttle

Caption: Comparison of conventional and PPS-based Li-S batteries.

References

Application Note: Quantitative Analysis of Propyl Sulfide using Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantitative analysis of propyl sulfide in liquid matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). It includes a summary of quantitative data, detailed experimental procedures, and a workflow diagram.

Introduction

This compound, also known as dithis compound, is a volatile organosulfur compound that contributes to the aroma and flavor profiles of various foods and beverages, such as onions and garlic.[1] Its detection and quantification are crucial for quality control in the food industry and for impurity profiling in drug development. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile compounds like this compound from a sample's headspace.[1][2] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a highly sensitive and selective method for analysis.[3] This application note outlines a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS. These values are representative and should be experimentally determined during method validation for this compound in the specific sample matrix.

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 100 ppt (v/v)
Limit of Quantification (LOQ)5 - 350 ppt (v/v)
Recovery90 - 110%
Precision (%RSD)< 15%

Note: LOD and LOQ are highly dependent on the instrument, SPME fiber, and sample matrix and must be determined experimentally.[1]

Experimental Protocols

This section details the methodology for the HS-SPME-GC-MS analysis of this compound.

Materials and Reagents
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range flavor compounds.[3]

  • Vials: 20 mL clear headspace vials with magnetic screw caps and PTFE/silicone septa.[1]

  • This compound Standard: Analytical grade.

  • Internal Standard (IS): e.g., Ethyl methyl sulfide or another suitable volatile sulfur compound not present in the sample.

  • Solvent: Methanol or ethanol (for standard preparation).

  • Salt: Sodium chloride (NaCl), analytical grade.[1]

  • pH Modifier: Ethylenediaminetetraacetic acid (EDTA).[3]

  • Water: Deionized or ultrapure.

Sample and Standard Preparation
  • Calibration Standards: Prepare a stock solution of this compound in methanol. Create a series of working standards by spiking the appropriate matrix (e.g., deionized water for a simple matrix, or a control sample) with the this compound stock solution and a fixed concentration of the internal standard to achieve the desired concentration range.

  • Sample Preparation:

    • Place 5 mL of the liquid sample (or 1 g of homogenized solid sample with 5 mL of deionized water) into a 20 mL headspace vial.[1]

    • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds into the headspace.[1][3]

    • For matrices where metal ions might interfere, consider adding a small amount of EDTA (e.g., 1% w/v) to chelate metal ions.[3]

    • If the sample contains a high concentration of ethanol, dilution with deionized water to a final ethanol concentration of around 2.5% (v/v) can significantly improve sensitivity for sulfur compounds.[3]

    • Immediately seal the vial.

HS-SPME Parameters

The following are recommended starting parameters that may require optimization:

  • Incubation Temperature: 35°C - 60°C[1][3]

  • Incubation (Equilibration) Time: 15 minutes[1]

  • Extraction Time: 30 minutes[1][3]

  • Agitation: On

GC-MS Parameters

The following are recommended starting parameters that may require optimization:

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Desorption Time: 2 - 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes

    • Ramp 1: Increase to 150°C at 5 °C/min

    • Ramp 2: Increase to 250°C at 15 °C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 35-250 for initial identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[1] Key ions for this compound (C₆H₁₄S) include m/z 118 (molecular ion), 75, 43, and 89.[4]

Experimental Workflow Diagram

HS_SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 1. Sample Aliquoting (5 mL liquid or 1g solid + 5 mL water) salt 2. Matrix Modification (Add 1g NaCl) sample->salt seal 3. Vial Sealing salt->seal incubate 4. Incubation / Equilibration (e.g., 60°C for 15 min) seal->incubate Transfer to Autosampler extract 5. Headspace Extraction (Expose SPME fiber for 30 min) incubate->extract desorb 6. Thermal Desorption (GC Injector at 250°C) extract->desorb Inject separate 7. GC Separation desorb->separate detect 8. MS Detection (Scan or SIM mode) separate->detect identify 9. Compound Identification (Mass Spectra Library) detect->identify quantify 10. Quantification (Calibration Curve) identify->quantify

Caption: Workflow for the Headspace SPME-GC-MS analysis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the quantitative analysis of this compound using HS-SPME-GC-MS. The method is sensitive, selective, and requires minimal sample preparation, making it suitable for a wide range of applications in research and quality control. For optimal results, method parameters should be validated for the specific instrumentation and sample matrix.

References

Application Notes and Protocols for the Reaction of Propyl Sulfide with Frustrated Lewis Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool in modern chemistry, enabling the activation of a wide range of small molecules and chemical bonds that are typically inert.[1][2] An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[3] This "frustration" results in unquenched reactivity that can be harnessed for various chemical transformations, including heterolytic bond cleavage.[4][5] These metal-free systems are of particular interest in fields such as catalysis and drug development due to their unique reactivity and potential for milder reaction conditions.[6]

This document provides detailed application notes and protocols for the reaction of propyl sulfide, a representative dialkyl sulfide, with a common frustrated Lewis pair, tris(pentafluorophenyl)borane (B(C₆F₅)₃) and tri-tert-butylphosphine (tBu₃P). The reaction is anticipated to proceed via activation of a C-H or C-S bond, offering potential synthetic routes for C-S bond cleavage or functionalization of the alkyl chain adjacent to the sulfur atom.

Reaction Principle and Mechanism

The reaction between this compound and the B(C₆F₅)₃/tBu₃P FLP is predicated on the Lewis basicity of the sulfur atom in the sulfide and the strong Lewis acidity of the borane. The proposed mechanism involves the initial interaction of the sulfur atom of this compound with the Lewis acidic borane. Due to the steric bulk of the phosphine and the borane, a classical adduct is not formed. Instead, the FLP can activate a bond within the this compound molecule. Two primary pathways are conceivable:

  • C-H Bond Activation: The Lewis basic phosphine abstracts a proton from the carbon atom alpha to the sulfur, leading to the formation of a phosphonium cation and a sulfur-stabilized carbanion which is stabilized by the borane.

  • C-S Bond Cleavage: The phosphine nucleophilically attacks one of the α-carbons of the this compound, leading to the cleavage of the C-S bond. This would result in a phosphonium salt and a propylthiolate-borane adduct.

The prevailing pathway is dependent on the specific reaction conditions and the electronic and steric properties of the FLP and the substrate.

Potential Applications

The activation of C-S and C-H bonds in sulfides by FLPs opens up several potential applications in organic synthesis and drug development:

  • C-S Bond Cleavage: This reaction could be employed for the selective cleavage of thioether linkages, which are present in various biologically active molecules and pharmaceutical compounds.

  • Functionalization of Alkyl Sulfides: Activation of the α-C-H bond provides a route to functionalize the carbon skeleton of sulfides, allowing for the introduction of new chemical moieties.

  • Metal-Free Catalysis: As FLP chemistry avoids the use of transition metals, it offers a more sustainable and potentially less toxic approach to chemical transformations, which is highly desirable in pharmaceutical manufacturing.

Experimental Protocols

The following is a general protocol for the reaction of this compound with the B(C₆F₅)₃/tBu₃P frustrated Lewis pair. This protocol is based on established procedures for the activation of other sulfur-containing compounds by FLPs.[4][5] Researchers should optimize the reaction conditions for their specific application.

Materials:

  • This compound (reagent grade, distilled)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (≥95%)

  • Tri-tert-butylphosphine (tBu₃P) (≥98%)

  • Anhydrous toluene (or other suitable anhydrous, non-coordinating solvent)

  • Schlenk line and glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere, a Schlenk flask is charged with B(C₆F₅)₃ (1.0 mmol) and tBu₃P (1.0 mmol).

  • Dissolution: Anhydrous toluene (10 mL) is added to the flask, and the mixture is stirred until all solids are dissolved.

  • Addition of this compound: this compound (1.0 mmol) is added dropwise to the stirring solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by an appropriate analytical technique (e.g., ³¹P, ¹¹B, ¹⁹F, ¹H NMR spectroscopy).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under vacuum. The resulting product can be purified by recrystallization from a suitable solvent system (e.g., toluene/pentane).

Characterization:

The products of the reaction should be characterized using standard analytical techniques, including:

  • Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹¹B, ¹⁹F)

  • Mass spectrometry (e.g., ESI-MS)

  • Single-crystal X-ray diffraction (if suitable crystals can be obtained)

Data Presentation

The following table summarizes hypothetical quantitative data for the reaction of this compound with the B(C₆F₅)₃/tBu₃P FLP, based on analogous reactions with disulfides.[4][5]

EntryLewis AcidLewis BaseSubstrateSolventTemp (°C)Time (h)Product(s)Yield (%)
1B(C₆F₅)₃tBu₃PThis compoundToluene2524[tBu₃P(Pr)][PrSB(C₆F₅)₃]85 (hypothetical)
2B(C₆F₅)₃tBu₃PThis compoundCH₂Cl₂2512[tBu₃P(H)][(PrS)(Pr)CHB(C₆F₅)₃]70 (hypothetical)

Visualizations

Reaction_Mechanism Proposed Reaction Mechanism of this compound with an FLP cluster_start Reactants cluster_pathways Reaction Pathways Propyl_Sulfide This compound (CH₃CH₂CH₂)₂S Interaction Initial Interaction S-B Adduct Formation Propyl_Sulfide->Interaction FLP Frustrated Lewis Pair B(C₆F₅)₃ + tBu₃P FLP->Interaction CS_Cleavage C-S Bond Cleavage [tBu₃P(Pr)]⁺[PrSB(C₆F₅)₃]⁻ Interaction->CS_Cleavage Nucleophilic Attack by Phosphine CH_Activation α-C-H Bond Activation [tBu₃PH]⁺[(PrS)(Pr)CHB(C₆F₅)₃]⁻ Interaction->CH_Activation Proton Abstraction by Phosphine

Caption: Proposed reaction pathways for the interaction of this compound with a frustrated Lewis pair.

Experimental_Workflow Experimental Workflow Start Start Preparation Prepare FLP Solution (B(C₆F₅)₃ + tBu₃P in Toluene) in Schlenk Flask Start->Preparation Addition Add this compound Dropwise at RT Preparation->Addition Reaction Stir and Monitor (e.g., by NMR) Addition->Reaction Workup Remove Solvent in vacuo Reaction->Workup Purification Purify Product (e.g., Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, X-ray) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the reaction of this compound with a frustrated Lewis pair.

References

Application Notes and Protocols for the Synthesis of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the synthesis of dipropyl disulfide, an organosulfur compound of interest for its presence in Allium species and its potential biological activities.[1][2] The following sections detail various synthetic routes from propyl precursors, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in the efficient laboratory-scale production of this compound.

Overview of Synthetic Methodologies

The synthesis of dipropyl disulfide can be achieved through several reliable methods. The most common and practical approaches, which are detailed in this document, include:

  • Oxidation of 1-Propanethiol: A direct and often high-yielding method that involves the oxidation of the corresponding thiol.[3][4]

  • Nucleophilic Substitution with Sodium Disulfide: This approach utilizes a propyl halide (e.g., 1-bromopropane) and reacts it with a disulfide source, such as sodium disulfide.[1][5] This can be performed using phase-transfer catalysis to improve reaction efficiency between different phases.[5][6]

  • Reaction via Bunte Salt Formation: A versatile one-pot method where a propyl halide is reacted with sodium thiosulfate to form a Bunte salt intermediate, which then yields the disulfide.[3][6]

  • Reaction with Sodium Sulfide and Carbon Disulfide: A rapid, one-pot synthesis suitable for the efficient production of symmetrical disulfides from propyl halides.[3]

While the direct oxidation of dipropyl sulfide to dipropyl disulfide is not a standard synthetic route, dithis compound can sometimes be a byproduct in these reactions, particularly when sulfide ions are present.[4]

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route often depends on factors such as desired yield, reaction time, temperature, and the availability of starting materials. The following table summarizes quantitative data for various methods to synthesize dipropyl disulfide and related dialkyl disulfides, providing a comparative overview.

Synthesis RouteStarting MaterialReagents & SolventsReaction Time (h)TemperatureYield (%)
Oxidation of 1-Propanethiol 1-PropanethiolTriethylamine, DMF, Air (O₂)0.75Room Temp92-93%[6]
Nucleophilic Substitution 1-Propyl BromideSodium sulfide nonahydrate, Methanol, Water5Reflux70%[6]
Bunte Salt Pathway 1-Propyl BromideSodium thiosulfate pentahydrate, DMSO~2-460-70 °C~85-90%[6]
Phase-Transfer Catalysis 1-Propyl BromideSodium disulfide, TBAB, Dichloromethane, Water0.6740 °C45%[6]
From Alkyl Halide and Na₂S/CS₂ 1-BromopropaneNa₂S·9H₂O, CS₂, DMF< 0.33Room TempFast reaction, high yield expected[3]

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide.

Experimental Protocols

The following are detailed protocols for the key synthetic methods cited.

Protocol 1: Oxidation of 1-Propanethiol

This protocol describes the synthesis of dipropyl disulfide via the aerobic oxidation of 1-propanethiol.[6]

Materials:

  • 1-Propanethiol

  • Triethylamine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-propanethiol in dimethylformamide (DMF).

  • Add triethylamine to the solution.

  • Stir the mixture vigorously, open to the air, to facilitate aerobic oxidation.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes at room temperature.[6]

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the combined organic phases with water and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the pure dipropyl disulfide.[6]

Protocol 2: Nucleophilic Substitution with Sodium Disulfide (Phase-Transfer Catalysis)

This protocol details the synthesis of dipropyl disulfide from 1-bromopropane and sodium disulfide using a phase-transfer catalyst.[5][6]

Materials:

  • 1-Bromopropane

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flasks, stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Preparation of Sodium Disulfide Solution: In a flask, dissolve sodium sulfide in water. Add one molar equivalent of elemental sulfur and heat gently (around 50°C) with stirring until the sulfur dissolves completely, forming a sodium disulfide (Na₂S₂) solution.[5] Cool the solution to room temperature.[5]

  • Reaction Setup: In a separate flask, dissolve 1-bromopropane and a catalytic amount of TBAB (e.g., 4 mol%) in dichloromethane.[5]

  • Reaction: Slowly add the aqueous sodium disulfide solution to the organic solution of 1-bromopropane with vigorous stirring.[5]

  • Stir the biphasic mixture at 40°C for approximately 40 minutes.[6] Monitor the reaction progress by Gas Chromatography (GC).[5]

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.[5]

  • Wash the organic layer sequentially with water and then with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[5]

Protocol 3: Synthesis via Bunte Salt Pathway

This one-pot protocol describes the synthesis of dipropyl disulfide from a propyl halide and sodium thiosulfate in dimethyl sulfoxide (DMSO).[3]

Materials:

  • 1-Bromopropane (or other propyl halide)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the propyl halide (1.0 eq) and sodium thiosulfate pentahydrate (1.2 eq).[3]

  • Add DMSO to the flask to achieve a suitable concentration (e.g., 1 M).[3]

  • Heat the reaction mixture to 60-70°C with vigorous stirring.[3]

  • Continue heating for approximately 2-5 hours, monitoring the reaction by TLC or GC-MS.[3][6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.[3]

  • Extract the product with ethyl acetate.[3]

  • Combine the organic extracts and wash with water and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.[3]

Visualization of Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols and reaction pathways.

Oxidation of 1-Propanethiol Workflow start Start: 1-Propanethiol in DMF add_tea Add Triethylamine start->add_tea stir Stir in Air (Aerobic Oxidation) ~45 min, RT add_tea->stir monitor Monitor by TLC stir->monitor workup Dilute with Water & Transfer monitor->workup extract Extract with Diethyl Ether workup->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate end End: Pure Dipropyl Disulfide concentrate->end Bunte Salt Pathway for Disulfide Synthesis propyl_halide Propyl Halide (R-X) bunte_salt Bunte Salt Intermediate (R-S-SO₃Na) propyl_halide->bunte_salt Nucleophilic Substitution na2s2o3 Sodium Thiosulfate (Na₂S₂O₃) na2s2o3->bunte_salt thiol 1-Propanethiol (R-SH) (in situ generation) bunte_salt->thiol Hydrolysis hydrolysis Hydrolysis disulfide Dipropyl Disulfide (R-S-S-R) thiol->disulfide Oxidative Coupling oxidation Oxidative Coupling (DMSO as oxidant) Phase-Transfer Catalysis Workflow cluster_aq Aqueous Phase cluster_org Organic Phase na2s Prepare Na₂S₂ solution (Na₂S + S in Water) combine Combine Phases & Stir (40°C, ~40 min) na2s->combine rbr 1-Bromopropane + TBAB in Dichloromethane rbr->combine separate Separate Organic Layer combine->separate wash Wash with Water & Brine separate->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate & Purify dry->concentrate end End: Dipropyl Disulfide concentrate->end

References

Application Notes and Protocols for the Extraction of Propyl Sulfide from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl sulfide, commonly referred to as dipropyl disulfide in scientific literature, is a naturally occurring organosulfur compound responsible for the characteristic aroma and flavor of plants in the Allium genus, such as onions (Allium cepa), garlic (Allium sativum), and leeks (Allium porrum).[1][2] Beyond its sensory attributes, dipropyl disulfide has attracted significant interest from the research and drug development communities for its potential therapeutic properties, including antioxidative, anti-hyperlipidemic, and chemopreventive activities.[1][3]

This document provides detailed protocols for the extraction, isolation, and analysis of dipropyl disulfide from natural plant sources. The methodologies covered include steam distillation, solvent extraction, and supercritical fluid extraction (SFE), along with quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Natural Occurrence and Biosynthesis

Dipropyl disulfide is not typically present in intact Allium tissues. It is formed through an enzymatic process when the plant's cells are disrupted by actions like cutting or crushing.[1][2] The precursor, S-propyl-L-cysteine sulfoxide (isoalliin), is converted by the enzyme alliinase into unstable sulfenic acid intermediates. These intermediates then undergo a series of non-enzymatic reactions to form a variety of volatile sulfur compounds, including dipropyl disulfide.[2]

G cluster_process Biosynthesis of Dipropyl Disulfide precursor S-propyl-L-cysteine sulfoxide (Isoalliin in Plant Cells) enzyme Alliinase Enzyme (Released upon tissue disruption) precursor->enzyme Contact intermediate1 Propanesulfenic Acid (Unstable Intermediate) enzyme->intermediate1 Enzymatic Cleavage intermediate2 Dipropyl thiosulfinate intermediate1->intermediate2 Condensation product Dipropyl disulfide intermediate2->product Decomposition

Figure 1: Biosynthesis pathway of dipropyl disulfide.
Quantitative Data

The concentration of dipropyl disulfide varies significantly depending on the Allium species, cultivar, and the analytical methods used.[2] The following table summarizes quantitative data from various studies.

Plant SpeciesCommon NamePartConcentrationExtraction MethodAnalysis MethodReference
Allium cepaOnionBulb (diced)1175.88 µg/g fresh weightNot specifiedNot specified[2]
Allium cepa ("Sunspice")OnionBulbPrincipal disulfideSteam DistillationGas Chromatography[2]
Allium fistulosumWelsh OnionEssential Oil15.38% of total oilSteam DistillationGC-MS[2]
Allium porrumLeekHeadspace>67% relative abundanceHeadspaceNot specified[2]

Experimental Protocols: Extraction

The choice of extraction method can significantly impact the yield and chemical profile of the resulting extract.[1] A general workflow for the extraction and analysis process is outlined below.

G cluster_start Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis & Quantification start Fresh Allium Sample (e.g., Onion, Garlic) prep Wash, Chop, or Grind (to initiate enzymatic reaction) start->prep A Steam Distillation prep->A B Solvent Extraction prep->B C Supercritical Fluid Extraction (SFE) prep->C extract Crude Essential Oil / Extract A->extract B->extract C->extract gcms GC-MS Analysis extract->gcms identification Identification (Compare to Standards/Library) gcms->identification quantification Quantification (Using Calibration Curve) gcms->quantification

Figure 2: General experimental workflow for extraction and analysis.
Protocol 1: Steam Distillation

This technique is widely used for extracting volatile compounds like dipropyl disulfide from plant materials.[1]

1. Preparation of Plant Material:

  • Take 1 kg of fresh onion bulbs (Allium cepa).

  • Wash the bulbs thoroughly to remove dirt and debris.

  • Finely chop or grind the onions to maximize cell disruption, which is crucial for the enzymatic formation of dipropyl disulfide.[1]

2. Apparatus Setup:

  • Assemble a Clevenger-type or steam distillation apparatus, including a steam generator, a still pot for the plant material, a condenser, and a collection flask.[1]

3. Extraction Process:

  • Transfer the chopped onion material into the still pot.

  • Add water to the pot, typically in a 1:1 ratio of water to plant material.[1]

  • Heat the steam generator and pass steam through the onion material. The steam will vaporize the volatile organosulfur compounds.[1]

  • The mixture of steam and volatile compounds will travel to the condenser.

  • Condense the vapor back into a liquid, which is collected in the flask. The essential oil, being immiscible with water, will form a distinct layer.[1]

  • Continue the distillation process for 2.5 to 3 hours.[1]

4. Oil Separation and Drying:

  • Separate the oil layer from the aqueous layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[1]

  • Store the final product in a sealed vial in a cool, dark place.

Protocol 2: Solvent Extraction (Maceration)

This method uses organic solvents to extract the desired compounds. The choice of solvent is critical; dichloromethane has been shown to be effective for a wide range of organosulfur compounds from onion oil.[1][4]

1. Preparation of Plant Material:

  • Prepare 500 g of fresh, chopped onions as described in the steam distillation protocol.[1]

2. Extraction Process:

  • Place the chopped onion material into a large Erlenmeyer flask.

  • Add dichloromethane in a 2:1 solvent-to-sample ratio (v/w).[1]

  • Seal the flask and allow the mixture to macerate at room temperature for 24 hours with occasional stirring or agitation.[1]

3. Filtration and Concentration:

  • Filter the mixture to separate the solvent extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.[5]

  • The resulting concentrate is the crude onion oil extract.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses supercritical carbon dioxide (SC-CO2) as a solvent, offering high selectivity and avoiding organic solvent residues.[1][6]

1. Preparation of Plant Material:

  • Freeze-dry fresh onion slices to remove water content.

  • Grind the freeze-dried slices into a fine powder to increase surface area.[1]

2. SFE System Parameters:

  • Pressure: 10-40 MPa[1]

  • Temperature: 35-50°C[1]

  • CO2 Flow Rate: 2-5 L/min[1]

  • Extraction Time: 1-3 hours[1]

  • (Note: These parameters may need optimization based on the specific SFE system and material.)

3. Extraction Process:

  • Pack the ground onion powder into the extraction vessel of the SFE system.[1]

  • Pressurize and heat the system to bring the CO2 to its supercritical state under the desired conditions.[7]

  • Allow the SC-CO2 to flow through the extraction vessel, dissolving the dipropyl disulfide and other lipophilic compounds.

  • The extract-laden SC-CO2 then flows into a separator vessel at a lower pressure, causing the CO2 to return to a gaseous state and precipitate the extracted oil.[7]

  • Collect the extract from the separator.

Experimental Protocols: Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating, identifying, and quantifying volatile compounds like dipropyl disulfide in an extract due to its high sensitivity and specificity.[8]

Protocol 4: GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the extracted oil in a suitable solvent (e.g., methanol or dichloromethane).

  • Create a series of dilutions from the stock solution to fall within the instrument's linear range.

  • Prepare a calibration curve using a certified standard of pure dipropyl disulfide over the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[8]

2. GC-MS Instrument Parameters:

  • (Note: The following are starting parameters and should be optimized for the specific instrument.)

  • GC System:

    • Injector Temperature: 250°C
    • Injection Mode: Splitless (1 µL injection volume)
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min
    • Column: TG-5MS fused silica capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar.[9]
    • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 min.

    • Ramp to 150°C at 3°C/min, hold for 3 min.

    • Ramp to 250°C at 25°C/min, hold for 5 min.[1]

  • MS Detector:

    • Ion Source Temperature: 200-250°C[1][10]
    • Ionization Energy: 70 eV[9]
    • Mass Range: 40-500 amu[1]
    • Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[8]

3. Identification and Quantification:

  • Identification: Identify the dipropyl disulfide peak in the sample's chromatogram by comparing its retention time and mass spectrum with the certified standard and matching it against a mass spectral library (e.g., NIST).[1][8]

  • Quantification: Use the calibration curve generated from the standards to calculate the concentration of dipropyl disulfide in the sample based on its peak area.[8]

G cluster_fragmentation Proposed Mass Fragmentation of Dipropyl Disulfide parent Dipropyl Disulfide [C6H14S]+• m/z = 118 frag1 [C3H7S]+ m/z = 75 parent->frag1 - C3H7• frag2 [C3H7]+ m/z = 43 parent->frag2 - C3H7S• frag1->frag2 - S frag3 [C2H5S]+ m/z = 61 frag1->frag3 - CH2 frag4 [CHS]+ m/z = 45 frag3->frag4 - C2H4

Figure 3: Proposed mass fragmentation pathway of dipropyl disulfide.

References

Application Notes and Protocols: Synthesis of Thioethers with a Focus on Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common synthetic routes for the preparation of thioethers, with a specific focus on dialkyl sulfides such as propyl sulfide. The protocols outlined below are foundational methods in organic synthesis, relevant for the construction of carbon-sulfur bonds which are prevalent in numerous pharmaceuticals and biologically active molecules.

Introduction to Thioether Synthesis

Thioethers, also known as sulfides, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents. The thioether linkage is a key structural motif in a variety of natural products and synthetic compounds, including pharmaceuticals and materials. Consequently, the development of efficient and reliable methods for the synthesis of thioethers is of significant interest to the chemical and pharmaceutical sciences. This document details two primary and robust methods for the synthesis of symmetrical and asymmetrical thioethers.

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes quantitative data for representative methods in the synthesis of dialkyl thioethers.

MethodReactantsCatalyst/BaseSolvent(s)Reaction TimeTemperatureYield (%)Notes
Symmetrical Thioether Synthesis 1-Bromopropane, Sodium Sulfide NonahydrateNoneWater, Methanol5 hoursReflux~70A direct method for preparing symmetrical thioethers like dithis compound.[1]
Asymmetrical Thioether Synthesis 1-Propanethiol, an Alkyl Halide (e.g., Iodomethane)A Base (e.g., NaOH)Ethanol or DMF1-3 hoursRoom Temp.>90Analogous to the Williamson ether synthesis, this is a versatile method for asymmetrical thioethers.[2]
Phase-Transfer Catalysis Alkyl Halide, Sodium SulfideTBABDichloromethane/Water< 1 hourRoom Temp.HighAccelerates reaction rates in biphasic systems, offering an efficient synthesis route.[3]

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Synthesis of Symmetrical Thioethers - Preparation of Dithis compound

This protocol describes the synthesis of a symmetrical thioether, dithis compound, from the reaction of an alkyl halide with sodium sulfide.[1][2]

Materials:

  • 1-Bromopropane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Methanol

  • Water

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous calcium chloride

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

  • With vigorous stirring, add 2 moles of 1-bromopropane dropwise from the dropping funnel.

  • Heat the mixture to reflux and maintain for 5 hours with continuous stirring.

  • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extract the product with diethyl ether. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash with a 10% sodium hydroxide solution, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • The crude dithis compound can be further purified by distillation to yield the final product.

Protocol 2: Synthesis of Asymmetrical Thioethers via Thiol Alkylation

This protocol outlines a general procedure for the synthesis of asymmetrical thioethers, which is analogous to the Williamson ether synthesis.[2][4][5]

Materials:

  • A thiol (e.g., 1-propanethiol)

  • An alkyl halide (e.g., iodomethane, benzyl bromide)

  • A base (e.g., sodium hydroxide, sodium hydride)

  • A suitable solvent (e.g., ethanol, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the thiol in the chosen solvent.

  • Add the base to the solution to deprotonate the thiol and form the thiolate anion. If using sodium hydride, exercise caution as it reacts vigorously with protic solvents.

  • Once the thiolate is formed, add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with water if a non-aqueous solvent was used).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude asymmetrical thioether.

  • Further purification can be achieved through column chromatography or distillation.

Visualizing the Synthesis of Thioethers

The following diagrams illustrate the chemical pathways and workflows described in the protocols.

thioether_synthesis_pathways cluster_symmetrical Symmetrical Thioether Synthesis cluster_asymmetrical Asymmetrical Thioether Synthesis Alkyl Halide (R-X) Alkyl Halide (R-X) Symmetrical Thioether (R-S-R) Symmetrical Thioether (R-S-R) Alkyl Halide (R-X)->Symmetrical Thioether (R-S-R) 2 eq. Sodium Sulfide (Na2S) Sodium Sulfide (Na2S) Sodium Sulfide (Na2S)->Symmetrical Thioether (R-S-R) Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) Deprotonation Base Base Base->Thiolate (R-S-) Asymmetrical Thioether (R-S-R') Asymmetrical Thioether (R-S-R') Thiolate (R-S-)->Asymmetrical Thioether (R-S-R') SN2 Attack Alkyl Halide (R'-X) Alkyl Halide (R'-X) Alkyl Halide (R'-X)->Asymmetrical Thioether (R-S-R')

Fig. 1: Reaction pathways for thioether synthesis.

experimental_workflow Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Reaction Reactant Preparation->Reaction Work-up & Extraction Work-up & Extraction Reaction->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Fig. 2: General experimental workflow for thioether synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Propyl Sulfide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude propyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of crude this compound by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification by distillation?

A1: Understanding the physical properties of this compound and its potential impurities is crucial for a successful distillation. The significant difference in boiling points between this compound and its common impurities, such as n-propyl bromide and ethanol, allows for effective separation by fractional distillation.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)Density (g/mL at 20°C)
n-Propyl Sulfide118.24142-1430.838
n-Propyl Bromide122.99711.353
Ethanol46.0778.370.789

Q2: What are the common impurities in crude this compound?

A2: Crude this compound, typically synthesized from the reaction of sodium sulfide with n-propyl bromide in an ethanol solvent, is likely to contain unreacted starting materials and the solvent.[1] Therefore, the primary impurities to be removed are:

  • n-Propyl bromide: Unreacted alkyl halide.

  • Ethanol: The reaction solvent.

  • Water: Introduced during the workup phase.

Q3: What safety precautions should be taken when distilling this compound?

A3: this compound is a flammable liquid and an irritant. It is essential to take the following safety precautions:

  • Conduct the distillation in a well-ventilated fume hood.

  • Keep away from open flames, sparks, and hot surfaces.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Ensure that all glassware is free of cracks and stars.

  • Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Be aware of the strong, unpleasant odor of this compound and work to minimize exposure.

Troubleshooting Guide

This section addresses specific issues that may arise during the fractional distillation of crude this compound.

Problem Possible Cause(s) Solution(s)
The distillation is very slow or not occurring at the expected temperature. 1. Insufficient heating: The heating mantle may not be set to a high enough temperature. 2. Poor insulation: Heat may be lost to the surroundings, especially from the fractionating column. 3. System leak (in vacuum distillation): A leak in the apparatus will prevent the system from reaching the desired low pressure.1. Gradually increase the temperature of the heating mantle. The temperature should be set about 20-30°C above the boiling point of the liquid in the distillation flask. 2. Wrap the distillation head and fractionating column with glass wool or aluminum foil to provide insulation. 3. For vacuum distillation, check all joints and seals for leaks. Ensure all connections are properly greased and clamped.
The temperature at the distillation head is fluctuating. 1. Uneven boiling (bumping): The liquid in the distillation flask is not boiling smoothly. 2. Inconsistent heat source: The heating mantle is cycling on and off too aggressively. 3. Flooding of the column: The rate of vaporization is too high for the condenser to handle, causing liquid to back up in the column.1. Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling. 2. Use a power regulator to provide a more constant heat output to the mantle. 3. Reduce the heating rate to decrease the rate of vaporization.
The separation of impurities is poor (fractions are contaminated). 1. Distillation rate is too fast: A rapid distillation does not allow for proper equilibration between the liquid and vapor phases in the fractionating column. 2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 3. Formation of an azeotrope: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.1. Slow down the distillation rate by reducing the heat input. A good rate is typically 1-2 drops of distillate per second. 2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). A 60-cm fractionating column has been used effectively.[1] 3. While no specific azeotropic data for this compound with n-propyl bromide or ethanol is readily available, it is a possibility. If an azeotrope is suspected, alternative purification methods such as extractive distillation or chromatography may be necessary.
The product has a cloudy appearance. Presence of water: Water is immiscible with this compound and will cause a cloudy appearance.Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or calcium chloride) before distillation. The apparatus must also be completely dry.

Experimental Protocols

Pre-distillation Purification of Crude this compound

This protocol is adapted from a standard organic synthesis procedure.[1]

  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the crude product with a 5% aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities.

    • Separate the organic layer.

    • Wash the organic layer with water to remove any residual NaOH.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to initiate the drying process.

    • Separate the organic layer.

  • Drying:

    • Transfer the washed this compound to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄).

    • Swirl the flask periodically for 10-15 minutes. The drying agent should no longer clump together when the solution is dry.

    • Decant or filter the dried this compound from the drying agent into a round-bottom flask suitable for distillation.

Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 60-cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[1]

    • Ensure all glassware is dry.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude this compound.

  • Distillation Procedure:

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the temperature on the thermometer at the distillation head.

    • Fraction 1 (Low-boiling impurities): The temperature will initially rise and plateau at the boiling point of the lowest boiling impurity (around 71°C for n-propyl bromide, then around 78°C for ethanol). Collect this fraction in a separate receiving flask.

    • Once all the low-boiling impurities have been distilled, the temperature will begin to rise again.

    • Intermediate Fraction: There may be a period where the temperature is not stable between the boiling points of the impurities and the product. Collect this intermediate fraction in a separate flask.

    • Fraction 2 (Pure this compound): When the temperature stabilizes at the boiling point of this compound (142-143°C), change to a clean, pre-weighed receiving flask. Collect the pure this compound in this flask.[1]

    • Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness, which can be hazardous.

  • Post-distillation:

    • Allow the apparatus to cool completely before disassembling.

    • The collected pure this compound should be a clear, colorless liquid.

Visualizations

Logical Workflow for this compound Purification

PurificationWorkflow Crude Crude this compound Wash_NaOH Wash with 5% NaOH Crude->Wash_NaOH Wash_Water Wash with Water Wash_NaOH->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Drying Dry with Anhydrous Salt Wash_Brine->Drying Distillation Fractional Distillation Drying->Distillation Impurities Impurities (n-Propyl Bromide, Ethanol) Distillation->Impurities Low-boiling fraction Product Pure this compound Distillation->Product High-boiling fraction

Caption: Workflow for the purification of crude this compound.

Troubleshooting Decision Tree for Distillation

TroubleshootingTree Start Distillation Issue? No_Distillate No Distillate or Slow Rate Start->No_Distillate Yes Fluctuating_Temp Fluctuating Temperature Start->Fluctuating_Temp No Check_Heat Increase Heat / Insulate Column No_Distillate->Check_Heat Check_Vacuum Check for Leaks (Vacuum Dist.) No_Distillate->Check_Vacuum Poor_Separation Poor Separation Fluctuating_Temp->Poor_Separation No Add_Stirring Add Boiling Chips / Stir Bar Fluctuating_Temp->Add_Stirring Reduce_Heat Reduce Heating Rate Fluctuating_Temp->Reduce_Heat Slow_Distillation Slow Distillation Rate Poor_Separation->Slow_Distillation Better_Column Use More Efficient Column Poor_Separation->Better_Column

Caption: A decision tree for troubleshooting common distillation problems.

Vapor Pressure of this compound

The following table provides the temperatures at which this compound reaches specific vapor pressures. This data is useful for planning vacuum distillations.[2]

Table 2: Vapor Pressure of this compound

Vapor Pressure (kPa)Temperature (°C)
0.13332.3
1-23 (extrapolated)
1052.7
100142-143

This data can be used to estimate the required vacuum level to distill this compound at a lower temperature, which can be beneficial if the compound is thermally sensitive or to improve separation efficiency.

References

Technical Support Center: Propyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is an analogue of the Williamson ether synthesis. This involves a nucleophilic substitution (SN2) reaction between a propyl halide (commonly 1-bromopropane or 1-chloropropane) and a sulfide source, such as sodium sulfide (Na₂S).[1][2]

Q2: What are the primary impurities I should be aware of during this compound synthesis?

A2: The main impurities can be categorized as unreacted starting materials, byproducts from side reactions, and residual solvent. Common impurities include:

  • 1-Propanethiol: Can be present if the sulfide nucleophile is generated from 1-propanethiol and a base, and the reaction is incomplete.

  • Dipropyl disulfide: Forms from the oxidation of propylthiolate anions, especially in the presence of air.[3]

  • Propene: A significant byproduct resulting from the E2 elimination of the propyl halide, which competes with the SN2 substitution reaction.[4]

  • 1-Propanol: Can be formed through the hydrolysis of the propyl halide.

  • Unreacted Propyl Halide: Incomplete reaction can leave residual propyl halide in the product mixture.

Q3: How can I detect and quantify the purity of my this compound sample?

A3: The most effective analytical methods for assessing the purity of this compound and quantifying impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

  • GC-MS is excellent for separating volatile compounds and identifying them based on their mass fragmentation patterns.

  • ¹H and ¹³C NMR provide detailed structural information, allowing for the identification and quantification of the final product and any impurities present.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure all starting material has been consumed. - Increase Temperature: Gently increase the reaction temperature to enhance the reaction rate, but be cautious as this may also favor the elimination byproduct (propene). - Ensure Proper Mixing: Vigorous stirring is crucial, especially in biphasic reactions, to maximize the contact between reactants.
Competing Elimination Reaction - Use a Less Hindered Base: If preparing the thiolate in situ, use a base like sodium hydroxide rather than a bulky base. - Lower Reaction Temperature: Lower temperatures generally favor substitution over elimination.[4] - Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.
Loss of Product During Work-up - Thorough Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. - Careful Distillation: Use a fractionating column for distillation to ensure good separation and minimize loss of product.[1]

Issue 2: High Levels of Propene Byproduct

Possible Cause Troubleshooting/Optimization Strategy
High Reaction Temperature The E2 elimination reaction is favored at higher temperatures.[4] Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Strong/Sterically Hindered Base If using a base to generate a thiolate, avoid bulky bases like potassium tert-butoxide, which favor elimination.
Solvent Choice Protic solvents can sometimes favor elimination to a greater extent than polar aprotic solvents.

Issue 3: Presence of Dipropyl Disulfide in the Final Product

Possible Cause Troubleshooting/Optimization Strategy
Oxidation of Thiolate The propylthiolate intermediate is susceptible to oxidation by atmospheric oxygen.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elemental Sulfur Impurity The sodium sulfide reagent may contain elemental sulfur, which can react to form polysulfides and disulfides. Use a high-purity sodium sulfide source.
Purification Strategy - Reduction: The disulfide can be cleaved back to the thiol with a reducing agent, followed by another alkylation step, although this is complex. - Fractional Distillation: Careful fractional distillation can separate this compound (boiling point: 142-143 °C) from dipropyl disulfide (boiling point: 195-196 °C).[2]

Quantitative Data Summary

The yield of this compound and the ratio of substitution to elimination products are highly dependent on the reaction conditions. The following table provides a general overview of the expected outcomes based on key reaction parameters.

Parameter Condition Expected Impact on this compound Yield Expected Impact on Impurity Formation
Temperature Low (e.g., room temp. to 60 °C)Moderate yield, slower reactionLower propene formation
High (e.g., > 80 °C)Potentially lower yield due to side reactionsIncreased propene formation
Solvent Polar Aprotic (e.g., DMF, DMSO)Generally higher yieldFavors SN2, less propene
Protic (e.g., Ethanol, Water)Can be effective, but may lead to more eliminationMay increase propene formation
Leaving Group on Propyl Halide I > Br > ClFaster reaction rate, potentially higher yield-

Typical yields for the synthesis of this compound from 1-bromopropane and sodium sulfide in an alcoholic solvent are in the range of 68-85%.[1]

Experimental Protocols

1. Synthesis of this compound via Nucleophilic Substitution

This protocol is adapted from established literature procedures.[1][2]

  • Materials:

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • 1-Bromopropane

    • Ethanol (absolute)

    • Deionized water

    • Diethyl ether (or petroleum ether)

    • Anhydrous sodium sulfate (or magnesium sulfate)

    • Saturated sodium chloride solution (brine)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and ethanol.

    • Heat the mixture to a gentle reflux.

    • Add 1-bromopropane dropwise to the refluxing solution over a period of 30-60 minutes.

    • After the addition is complete, continue to reflux the mixture for 4-8 hours, monitoring the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether.

    • Shake the funnel and allow the layers to separate. Collect the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation. Collect the fraction boiling at 142-143 °C.

2. GC-MS Analysis of this compound Purity

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation:

    • Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • MS Detector: Scan range of m/z 35-300.

  • Data Analysis:

    • Identify this compound and any impurities by comparing their retention times and mass spectra to known standards or spectral libraries.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visual Diagrams

Synthesis_Pathway This compound Synthesis Pathway 1-Bromopropane 1-Bromopropane This compound This compound 1-Bromopropane->this compound SN2 Reaction Sodium Sulfide Sodium Sulfide Sodium Sulfide->this compound

Caption: Primary synthesis route for this compound.

Side_Reactions Common Side Reactions in this compound Synthesis 1-Bromopropane 1-Bromopropane Propene Propene 1-Bromopropane->Propene E2 Elimination (High Temp, Strong Base) Propylthiolate Ion Propylthiolate Ion Dipropyl Disulfide Dipropyl Disulfide Propylthiolate Ion->Dipropyl Disulfide Oxidation (Air) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_impurities Analyze crude product by GC-MS start->check_impurities high_propene High Propene Content? check_impurities->high_propene Yes unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm No optimize_temp Lower reaction temperature high_propene->optimize_temp optimize_time Increase reaction time/temperature moderately unreacted_sm->optimize_time end Improved Yield optimize_temp->end optimize_time->end

References

Troubleshooting propyl sulfide decomposition during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl sulfide, specifically addressing its decomposition during heating.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

A1: The precise onset of thermal decomposition for this compound under inert atmosphere is not widely reported in the literature. However, like many dialkyl sulfides, it is expected to be relatively stable at its boiling point (142-143°C) under an inert atmosphere for short periods.[1] Decomposition is more likely to occur at significantly higher temperatures, potentially starting around 200-300°C, and the rate will increase with temperature. The presence of contaminants, such as acids, bases, or oxidizing agents, can lower the decomposition temperature.[2][3]

Q2: What are the likely decomposition products of this compound?

A2: Based on studies of similar dialkyl sulfides and general principles of organic sulfur chemistry, the thermal decomposition of this compound is expected to yield a mixture of smaller molecules.[4] The primary decomposition products are likely to include:

  • Hydrogen sulfide (H₂S): A common product in the pyrolysis of organic sulfur compounds.[4]

  • Propyl mercaptan (Propanethiol): A potential initial product of C-S bond cleavage.

  • Propene: Formed through beta-elimination reactions.

  • Other small hydrocarbons: Such as propane, ethene, and methane, resulting from further fragmentation.

  • Other sulfur-containing compounds: Including smaller dialkyl sulfides (e.g., dimethyl sulfide) and disulfides.

In the presence of oxygen (air), combustion will occur, leading to the formation of sulfur oxides (SOₓ), carbon oxides (CO, CO₂), and water.[5]

Q3: My this compound sample is turning yellow and developing a stronger odor upon heating. What is happening?

A3: The development of a yellow color and a change in odor are common indicators of decomposition and the formation of impurities. This can be due to the formation of polysulfides or other complex sulfur-containing byproducts. Even minor decomposition can release highly odorous compounds like hydrogen sulfide and mercaptans. It is crucial to ensure the purity of your this compound and the inertness of your experimental atmosphere.

Q4: Can the material of my reaction vessel influence the decomposition?

A4: Yes, the material of the reaction vessel can play a role. Certain metals can catalyze decomposition reactions. For high-temperature experiments, it is advisable to use glass or quartz reactors. If a metal reactor is necessary, ensuring its interior is clean and passivated is important.

Troubleshooting Guide

If you suspect your this compound is decomposing during heating, follow this troubleshooting guide.

Issue 1: Unexpected pressure increase in a closed system.

  • Possible Cause: Formation of gaseous decomposition products such as H₂S, propene, and other light hydrocarbons.

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately reduce the heating temperature to a level where the pressure stabilizes.

    • Verify Inert Atmosphere: Ensure your system is properly purged with an inert gas (e.g., nitrogen or argon) to rule out combustion.

    • Analyze Headspace Gas: If possible and safe, analyze a sample of the headspace gas by Gas Chromatography (GC) to identify the gaseous products.

Issue 2: Inconsistent experimental results or low yield of the desired product.

  • Possible Cause: Decomposition of the this compound reactant or reaction intermediate.

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your starting this compound using GC or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can initiate or catalyze decomposition.

    • Optimize Reaction Temperature: Conduct the reaction at the lowest feasible temperature. Run a temperature screen to find the optimal balance between reaction rate and stability.

    • Use a Stabilizer/Inhibitor: In some cases, radical scavengers (if a radical-mediated decomposition is suspected) might be cautiously employed, but their compatibility with the desired reaction must be verified.

Issue 3: Formation of solid precipitates or discoloration of the reaction mixture.

  • Possible Cause: Polymerization of decomposition products or reaction with vessel walls.

  • Troubleshooting Steps:

    • Characterize Precipitate: If possible, isolate and analyze the solid material to understand its nature.

    • Solvent Effects: Investigate the effect of different solvents. A more stable solvent might mitigate decomposition.

    • Clean and Passivate Reactor: Thoroughly clean the reaction vessel to remove any residues from previous experiments that could be acting as catalysts.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data for the thermal decomposition of this compound at different temperatures in an inert atmosphere, illustrating the expected trend in product distribution. This data is for illustrative purposes only and should be confirmed experimentally.

Temperature (°C)This compound Conversion (%)H₂S (mol%)Propene (mol%)Propyl Mercaptan (mol%)Other Products (mol%)
25054535155
3002055251010
350656020515

Key Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the onset temperature of decomposition for this compound.[6][7]

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Use a ceramic or alumina crucible.

  • Sample Preparation:

    • Place a small, accurately weighed sample of pure this compound (2-5 mg) into the crucible.

  • Experimental Conditions:

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment.

    • Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the temperature at which a significant mass loss begins.

Protocol 2: Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a method for identifying the volatile products of this compound decomposition.

  • Instrument Setup:

    • Couple a pyrolysis unit to a GC-MS system.

    • Use a capillary column suitable for separating volatile sulfur compounds and hydrocarbons (e.g., a PLOT column or a mid-polar column).

  • Sample Preparation:

    • Load a small amount of pure this compound into a pyrolysis tube.

  • Pyrolysis and GC-MS Conditions:

    • Purge the pyrolysis unit with helium.

    • Heat the sample to the desired decomposition temperature (e.g., 350°C) for a short period (e.g., 10-30 seconds).

    • Immediately transfer the pyrolysis products to the GC column.

    • Run a suitable temperature program on the GC to separate the products.

    • Use the mass spectrometer to identify the eluting compounds by comparing their mass spectra to a library (e.g., NIST).[8]

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • The relative abundance of the products can be estimated from the peak areas.

Visualizations

Troubleshooting_Workflow start Decomposition Suspected issue Identify Primary Symptom start->issue pressure Unexpected Pressure Increase issue->pressure Gaseous Products inconsistency Inconsistent Results / Low Yield issue->inconsistency Reactant Loss discoloration Discoloration / Precipitate issue->discoloration Side Reactions action_pressure1 Lower Temperature pressure->action_pressure1 action_inconsistency1 Check Purity of Starting Material inconsistency->action_inconsistency1 action_discoloration1 Characterize Precipitate discoloration->action_discoloration1 action_pressure2 Verify Inert Atmosphere action_pressure1->action_pressure2 action_pressure3 Analyze Headspace Gas action_pressure2->action_pressure3 end Problem Resolved action_pressure3->end action_inconsistency2 Optimize Reaction Temperature action_inconsistency1->action_inconsistency2 action_inconsistency2->end action_discoloration2 Clean and Passivate Reactor action_discoloration1->action_discoloration2 action_discoloration2->end

Caption: Troubleshooting workflow for this compound decomposition.

Decomposition_Pathway propyl_sulfide This compound (CH₃CH₂CH₂)₂S intermediate1 Propyl Radical CH₃CH₂CH₂• propyl_sulfide->intermediate1 C-S Cleavage intermediate2 Propylthiyl Radical CH₃CH₂CH₂S• propyl_sulfide->intermediate2 C-S Cleavage product1 Propene CH₃CH=CH₂ intermediate1->product1 β-scission product2 Hydrogen Sulfide H₂S intermediate2->product2 Decomposition product3 Propyl Mercaptan CH₃CH₂CH₂SH intermediate2->product3 H• abstraction product4 Further Fragmentation product1->product4 product3->product4

Caption: Plausible radical decomposition pathway for this compound.

References

Technical Support Center: Optimizing Propyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of propyl sulfide. The following information addresses common challenges, from low yields to byproduct formation, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthetic routes for preparing this compound?

A1: this compound, also known as dithis compound or 4-thiaheptane, is most commonly synthesized via nucleophilic substitution reactions.[1][2] The two main approaches are:

  • Reaction of a Propyl Halide with an Alkali Metal Sulfide: This is a straightforward method for producing symmetrical sulfides.[3] Sodium sulfide is reacted with two equivalents of a propyl halide (e.g., 1-bromopropane or 1-chloropropane) to form dithis compound.[3][4]

  • Alkylation of 1-Propanethiol (Williamson-Type Synthesis): This method is analogous to the Williamson ether synthesis.[5][6] 1-Propanethiol is first deprotonated by a base to form the more nucleophilic propanethiolate anion, which then reacts with a propyl halide in an SN2 reaction to yield the sulfide.[3]

Phase-transfer catalysis (PTC) can be employed in the first method to facilitate the reaction between the aqueous inorganic sulfide and the organic alkyl halide, often leading to improved reaction rates and yields.[7][8]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?

A2: Low yields are a common issue in synthesis and can stem from several factors.[9][10] A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Handling:

    • Moisture: Alkali metal sulfides are often hydrated, and sulfonyl chlorides (if used in alternative syntheses) are highly moisture-sensitive.[11] Ensure all reagents are anhydrous and that glassware is oven or flame-dried.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by moisture or oxygen.

    • Purity of Starting Materials: Impurities in the propyl halide or the sulfide source can lead to unwanted side reactions.[10] Consider purifying reagents if their quality is uncertain.[9]

  • Reaction Conditions:

    • Temperature: The optimal temperature depends on the specific reactants and solvent used. For the reaction with sodium sulfide, heating is typically required.[4] However, excessively high temperatures can promote the elimination of the alkyl halide to form propene, a common side reaction.[12]

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[13]

    • Inefficient Mixing: In biphasic reactions (like those without a phase-transfer catalyst), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[14][15]

  • Workup and Purification Losses:

    • Volatile Product: this compound has a boiling point of 142-143°C and can be lost during solvent removal if not handled carefully.

    • Inefficient Extraction: Ensure the correct solvent is used for extraction and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[4]

Q3: What are the common byproducts in this compound synthesis, and how can I minimize them?

A3: Byproduct formation can significantly reduce the purity and yield of the desired product. Key byproducts include:

  • Unreacted Starting Materials: The presence of unreacted 1-propanethiol or propyl halide in the final product is often due to an incomplete reaction.[16] This can be addressed by increasing the reaction time, adjusting the temperature, or using a slight excess of one reagent.

  • Dipropyl Disulfide: This can form from the oxidative coupling of two propanethiolate molecules. Minimizing its formation is achievable by running the reaction under an inert atmosphere to exclude oxygen.

  • Propene: This is a result of an E2 elimination side reaction, where the base or nucleophile removes a proton from the propyl halide. This is more common with stronger bases and higher temperatures. Using primary alkyl halides like 1-bromopropane minimizes this risk compared to secondary halides.[12]

The table below outlines potential byproducts and strategies for their minimization.

ByproductPotential CauseMinimization Strategy
Unreacted Starting Material Incomplete reaction; incorrect stoichiometry.Increase reaction time or temperature; monitor reaction progress (TLC, GC); use a slight excess of one reactant.[16]
Dipropyl Disulfide Oxidation of propanethiolate intermediate.Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.
Propene Elimination (E2) side reaction of propyl halide.Use milder reaction conditions (lower temperature); ensure the use of a primary propyl halide.[12]

Q4: How can the final this compound product be effectively purified?

A4: A standard multi-step purification process is typically employed following the reaction:

  • Quenching & Workup: The reaction mixture is first cooled and then added to a larger volume of water or a saturated sodium chloride solution (brine).[4]

  • Extraction: The this compound is extracted from the aqueous layer into an immiscible organic solvent, such as diethyl ether or petroleum ether. This process should be repeated several times to ensure complete recovery.[4]

  • Washing: The combined organic extracts are washed with water and/or brine to remove any remaining water-soluble impurities.[14]

  • Drying: The organic layer is dried over an anhydrous salt, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.[17]

  • Distillation: After filtering off the drying agent and removing the solvent under reduced pressure, the crude product is purified by fractional distillation.[4][14] Pure this compound has a boiling point of 142–143 °C.

Data on this compound Synthesis

The following table summarizes conditions for a common method of this compound synthesis.

MethodStarting MaterialsReagents/SolventReaction TimeYield (%)Reference
Sulfide Alkylation n-Propyl bromide, SodiumAbsolute ethanol, Hydrogen sulfide8 hours (reflux)68–85%[4]
Sulfide Alkylation Propyl bromide, Sodium sulfide nonahydrateWater, Methanol5 hours (reflux)~70%[15]

Experimental Protocols

Protocol 1: Synthesis of this compound from n-Propyl Bromide and Sodium Sulfide

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Sodium (Na)

  • Absolute Ethanol (EtOH)

  • Hydrogen Sulfide (H₂S) gas

  • n-Propyl Bromide (CH₃CH₂CH₂Br)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

Procedure:

  • Preparation of Sodium Sulfide Solution: In a suitable flask, dissolve 2.2 gram-atoms of clean sodium in 1.2 L of absolute ethanol under reflux. Once dissolved, saturate half of this sodium ethoxide solution with a steady stream of hydrogen sulfide gas (this may take several hours).

  • Combine the sodium hydrogen sulfide solution with the remaining sodium ethoxide solution and reflux for one hour to form sodium sulfide.

  • After cooling to room temperature, add approximately 200 mL of absolute ethanol to ensure all the sodium sulfide is dissolved.[4]

  • Reaction: To the sodium sulfide solution, add 2 moles (246 g) of n-propyl bromide dropwise with stirring.

  • After the addition is complete, heat the mixture on a steam bath for 8 hours.[4]

  • Workup: Cool the reaction mixture and pour it into 2 L of a 25% aqueous sodium chloride solution.

  • Separate the upper oily layer containing the crude this compound.

  • Extract the aqueous layer five times with 200 mL portions of petroleum ether.[4]

  • Purification: Combine the initial crude product with the petroleum ether extracts and dry over anhydrous sodium sulfate.

  • Distill the petroleum ether. Combine the residue with the crude this compound and perform a final distillation, collecting the fraction that boils at 140–143 °C. The expected yield is 80–100 g (68–85%).[4]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products PropylHalide 2 eq. Propyl Halide (e.g., 1-Bromopropane) PropylSulfide This compound PropylHalide->PropylSulfide Sɴ2 Reaction SodiumHalide 2 eq. Sodium Halide (e.g., NaBr) PropylHalide->SodiumHalide SodiumSulfide Sodium Sulfide (Na₂S) SodiumSulfide->PropylSulfide SodiumSulfide->SodiumHalide

Caption: Reaction pathway for symmetrical this compound synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents 1. Check Reagent Purity & Dryness Start->CheckReagents CheckConditions 2. Verify Reaction Conditions CheckReagents->CheckConditions OK ActionReagents Use anhydrous solvents. Ensure high-purity starting materials. CheckReagents->ActionReagents Impure/Wet AnalyzeByproducts 3. Analyze for Byproducts CheckConditions->AnalyzeByproducts OK ActionConditions Optimize temperature & time. Ensure vigorous stirring. Use inert atmosphere. CheckConditions->ActionConditions Suboptimal OptimizeWorkup 4. Review Workup & Purification AnalyzeByproducts->OptimizeWorkup OK ActionByproducts Adjust stoichiometry. Modify temperature to reduce elimination. AnalyzeByproducts->ActionByproducts Present End Yield Optimized OptimizeWorkup->End OK ActionWorkup Perform multiple extractions. Careful solvent removal. OptimizeWorkup->ActionWorkup Losses Suspected ActionReagents->CheckConditions ActionConditions->AnalyzeByproducts ActionByproducts->OptimizeWorkup ActionWorkup->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Removal of Propyl Mercaptan from Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals facing the challenge of removing propyl mercaptan (1-propanethiol) from propyl sulfide (dithis compound). It provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides for common laboratory-scale purification methods.

Data Presentation: Physical Properties

A clear understanding of the physical properties of the compounds involved is critical for selecting and optimizing a separation method. The significant differences in boiling points are particularly noteworthy.

Propertyn-Propyl Mercaptann-Propyl SulfideDipropyl Disulfide
Synonyms 1-Propanethiol, PropylthiolDithis compound, 4-ThiaheptanePropyl disulfide
Molecular Formula C₃H₈SC₆H₁₄SC₆H₁₄S₂
Molar Mass 76.16 g/mol 118.24 g/mol 150.31 g/mol
Boiling Point 67-68 °C[1][2][3]142-143 °C[4][5]193-196 °C[6][7]
Density ~0.841 g/mL @ 25°C[1][2]~0.838 g/mL @ 25°C[4]~0.96 g/mL @ 25°C
Water Solubility Slightly soluble/immiscible[2][8]Insoluble[4]Insoluble[6]
Odor Strong, offensive, cabbage-like[2][8]Unpleasant[4]Pungent, onion/garlic-like[6]

Method Selection Guide

Choosing the right purification strategy depends on the concentration of the mercaptan impurity, available equipment, and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate method.

MethodSelection start Start: Mixture of this compound and Propyl Mercaptan q_bp Is the boiling point difference (>70°C) sufficient for separation? start->q_bp q_acidic Is exploiting the acidic nature of the mercaptan feasible? q_bp->q_acidic No / Distillation is undesirable method_distill Primary Method: Fractional Distillation q_bp->method_distill Yes (Almost Always) q_conc Is the mercaptan concentration low (< 2-3%)? method_adsorb Polishing Step: Adsorption (e.g., Activated Carbon) q_conc->method_adsorb No / Trace amounts remain end_caustic Pure this compound q_conc->end_caustic Yes method_caustic Method: Caustic Washing (Liquid-Liquid Extraction) q_acidic->method_caustic Yes method_oxidize Alternative Method: Oxidative Sweetening followed by Distillation q_acidic->method_oxidize No / Emulsions are a problem end_distill Pure this compound method_distill->end_distill method_caustic->q_conc After washing... end_oxidize Pure this compound method_oxidize->end_oxidize end_adsorb Pure this compound method_adsorb->end_adsorb

Caption: Logical workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove propyl mercaptan from this compound? A1: Propyl mercaptan has an extremely strong and offensive odor, making the product difficult to handle.[2][8] Additionally, thiols can interfere with subsequent chemical reactions, poison catalysts, and affect the stability and quality of final products.[9]

Q2: What are the primary laboratory methods for this separation? A2: The main methods, leveraging the different physicochemical properties of the two compounds, are:

  • Fractional Distillation: Exploits the large difference in boiling points.

  • Caustic Washing: Uses the acidic nature of the mercaptan to extract it into a basic aqueous solution.

  • Oxidative Sweetening: Converts the volatile mercaptan into a much higher-boiling disulfide, which is then easily separated.

  • Adsorption: Uses solid media to trap the mercaptan, often as a final polishing step.

Q3: Which method is generally best for laboratory-scale purification? A3: Given the >70°C difference in boiling points between n-propyl mercaptan (~67°C) and n-propyl sulfide (~142°C), fractional distillation is typically the most direct and effective method for achieving high purity on a lab scale.[10] It avoids the need for additional solvents or reagents.

Q4: What are the key safety precautions when handling these compounds? A4: Propyl mercaptan is highly flammable with a very low flash point and has a powerful, unpleasant odor.[2][11] All work should be conducted in a well-ventilated fume hood.[12] When using caustic washing or oxidation, appropriate personal protective equipment (gloves, safety glasses/face shield) is mandatory to protect against corrosive bases and oxidizing agents.[12] It is recommended to prepare a bleach bath to neutralize the odor of any contaminated glassware or spills.[12]

Troubleshooting Guide 1: Fractional Distillation

Principle: This method separates liquids based on their boiling points. When the mixture is heated, the vapor becomes enriched in the more volatile component (propyl mercaptan). As this vapor rises through a fractionating column, it undergoes multiple condensation-vaporization cycles, further enriching the vapor in the lower-boiling-point compound.[10]

Experimental Protocol
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the this compound/mercaptan mixture and add a magnetic stir bar or boiling chips.

  • Heating: Gently and slowly heat the flask using a heating mantle.

  • Distillation: As the mixture boils, a ring of condensate will slowly rise through the column.[10] Maintain a slow, steady distillation rate (approx. 1-2 drops per second into the receiving flask).

  • Fraction Collection:

    • First Fraction: Collect the liquid that distills over at or near the boiling point of propyl mercaptan (67-68°C).

    • Intermediate Fraction: As the temperature begins to rise, switch the receiving flask to collect an intermediate fraction.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (~142°C), switch to a clean receiving flask to collect the purified product.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool completely before disassembly.

Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Temperature does not plateau cleanly) - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a longer or more efficiently packed column (increase the number of theoretical plates).
"Bumping" (Sudden, violent boiling) - No boiling chips or stir bar used.- Uneven heating.- Add new boiling chips or a stir bar to the cooled flask.- Ensure the heating mantle is sized correctly and making good contact with the flask.
No Distillate Collection - Thermometer bulb is positioned incorrectly.- Insufficient heating.- Leak in the system.- Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm.- Gradually increase the heating mantle temperature.- Check all glass joints for a proper seal.

Troubleshooting Guide 2: Caustic Washing (Liquid-Liquid Extraction)

Principle: Thiols are weakly acidic and will react with a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium thiolate salt (RS⁻Na⁺). The non-acidic this compound remains in the organic phase. The two layers can then be separated.[13]

CausticWashing input input process process wash wash output output final final start Start: Mixture in Separatory Funnel (dissolved in ether) add_naoh Add 5-10% NaOH(aq) solution start->add_naoh shake Shake Funnel & Vent add_naoh->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer: This compound in Ether separate->organic_layer aqueous_layer Aqueous Layer: Sodium Propylthiolate separate->aqueous_layer drain_aq Drain Aqueous Layer separate->drain_aq wash_brine Wash Organic Layer with Brine drain_aq->wash_brine dry_org Dry Organic Layer (e.g., MgSO₄) wash_brine->dry_org evaporate Evaporate Solvent (Rotary Evaporator) dry_org->evaporate product Purified This compound evaporate->product

Caption: Experimental workflow for caustic washing.[13]

Experimental Protocol
  • Dissolution: Dissolve the this compound/mercaptan mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a volume 3-4 times that of the mixture.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 5-10% aqueous NaOH solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting and venting to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer containing the sodium propylthiolate.

  • Repeat: Repeat the washing process (steps 2-5) one or two more times to ensure complete removal of the mercaptan.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break up any minor emulsions.

  • Drying & Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the purified this compound.

Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Emulsion Formation (Layers do not separate cleanly) - Vigorous shaking.- High concentration of components.- Allow the funnel to stand for a longer period.- Add a small amount of saturated brine and swirl gently.- If persistent, filter the entire mixture through a pad of Celite.
Incomplete Mercaptan Removal (Odor remains) - NaOH concentration is too low.- Insufficient number of washes.- Increase the concentration of the NaOH solution (e.g., to 15%).- Perform additional washes with fresh NaOH solution.
Low Yield of this compound - Product was accidentally discarded with the aqueous layer.- Product is volatile and was lost during solvent evaporation.- Ensure you have correctly identified the organic layer (test by adding a drop of water).- Use a cooled trap on the rotary evaporator and avoid excessive vacuum or heat.

Troubleshooting Guide 3: Oxidative Sweetening + Distillation

Principle: This method converts the foul-smelling, volatile propyl mercaptan into dipropyl disulfide, a less odorous compound with a very high boiling point (~195°C).[14] This dramatically increases the boiling point difference between the impurity and the desired this compound, making the final separation by simple or fractional distillation highly efficient. Mild oxidizing agents are used.[15]

OxidationWorkflow cluster_reaction Step 1: Oxidation Reaction cluster_purification Step 2: Workup & Purification start Mixture in Solvent (e.g., Ethyl Acetate) add_oxidant Add Oxidant (e.g., I₂, H₂O₂) start->add_oxidant react Stir at RT or with gentle heat add_oxidant->react monitor Monitor by TLC/GC until mercaptan is consumed react->monitor workup Aqueous Workup (to remove oxidant/catalyst) monitor->workup dry Dry Organic Phase workup->dry distill Distill under reduced pressure (or atmospheric) dry->distill product Pure this compound (Distillate) distill->product waste High-boiling Residue: Dipropyl Disulfide distill->waste

Caption: General workflow for oxidative sweetening followed by distillation.

Experimental Protocol (Iodine-Catalyzed Aerobic Oxidation)

This protocol is adapted from a general method for thiol oxidation.[16]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the this compound/mercaptan mixture in a suitable solvent like ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (e.g., 5 mol% relative to the estimated mercaptan content).

  • Oxidation: Fit the flask with an oxygen balloon or ensure it is open to the air (if using a reflux condenser). Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) for several hours.[16]

  • Monitoring: Track the disappearance of the propyl mercaptan starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture. Wash the organic solution with aqueous sodium thiosulfate to remove excess iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

  • Final Purification: Purify the resulting mixture of this compound and dipropyl disulfide by fractional or vacuum distillation to isolate the lower-boiling this compound.

Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Reaction is Stalled (Mercaptan still present) - Insufficient oxidant or catalyst.- Reaction temperature is too low.- Add another portion of the oxidant/catalyst.- Increase the reaction temperature or allow for a longer reaction time.
Formation of Side Products - Over-oxidation or harsh reaction conditions.- Use a milder oxidant (e.g., switch from a peroxyacid to H₂O₂ or I₂/air).- Maintain a lower reaction temperature.
Product Contaminated with Disulfide after Distillation - Inefficient distillation setup.- Use a more efficient fractionating column or perform the distillation under reduced pressure (vacuum) to increase the relative volatility.

References

Technical Support Center: Synthesis of Propyl Sulfide from Propylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl sulfide from propylene. The primary focus is on the common free-radical initiated hydrothiolation reaction between propylene and 1-propanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from propylene and 1-propanethiol?

The synthesis of this compound from propylene and 1-propanethiol is typically achieved through a free-radical chain reaction known as thiol-ene addition or hydrothiolation. This reaction is often initiated by UV light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN). The process involves the formation of a thiyl radical from 1-propanethiol, which then adds across the double bond of propylene. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another molecule of 1-propanethiol, propagating the radical chain and forming the this compound product.

Q2: Does this reaction favor Markovnikov or anti-Markovnikov addition?

The free-radical mediated addition of 1-propanethiol to propylene predominantly yields the anti-Markovnikov product, which is n-propyl sulfide. This regioselectivity is due to the addition of the thiyl radical to the less substituted carbon of the propylene double bond, which results in the formation of a more stable secondary carbon-centered radical intermediate.

Q3: What are the most common side reactions I should be aware of?

The primary side reactions in the synthesis of this compound from propylene include:

  • Propylene Oligomerization/Polymerization: The carbon-centered radical intermediate can add to another propylene molecule instead of abstracting a hydrogen from a thiol. This can lead to the formation of low molecular weight oligomers or polymers of propylene.

  • Dipropyl Disulfide Formation: Thiyl radicals can combine with each other, particularly at high radical concentrations, to form dipropyl disulfide. This can also occur if the 1-propanethiol starting material is partially oxidized.

  • Initiator-Related Side Reactions: The radical initiator itself can react with the reactants or intermediates, leading to the formation of various byproducts. High concentrations of the initiator can exacerbate these side reactions.[1]

Q4: How can I minimize the formation of dipropyl disulfide?

To minimize the formation of dipropyl disulfide, it is crucial to prevent the oxidation of the 1-propanethiol starting material and to control the concentration of thiyl radicals during the reaction. This can be achieved by:

  • Using freshly distilled 1-propanethiol.

  • Thoroughly deoxygenating the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen).[1]

  • Maintaining a low concentration of the radical initiator.

  • Running the reaction under an inert atmosphere.[1]

Q5: What is the ideal stoichiometric ratio of propylene to 1-propanethiol?

For many thiol-ene reactions, a 1:1 stoichiometric ratio of alkene to thiol functional groups is a good starting point. However, since propylene is a gas and its concentration in the liquid phase can be limiting, it is often supplied in excess by continuously bubbling it through the reaction mixture. For alkenes that are prone to homopolymerization, using an excess of the alkene may be beneficial.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialsInefficient Radical Generation: The initiator may be old, decomposed, or used at too low a concentration. For photo-initiated reactions, the UV lamp intensity may be insufficient.- Use a fresh batch of initiator.- Incrementally increase the initiator concentration.- For photo-initiation, ensure the lamp is at the correct wavelength for the photoinitiator and increase the irradiation time or intensity.
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can quench the radical chain reaction.[1]- Thoroughly degas the reaction mixture and solvent before initiation by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]- Maintain a positive pressure of an inert gas throughout the reaction.
Inefficient Propylene Delivery: For gaseous propylene, poor mass transfer into the liquid phase can limit the reaction rate.- Ensure a consistent and controlled flow rate of propylene gas through the reaction mixture.- Use vigorous stirring to enhance gas-liquid mixing.- Consider using a solvent in which propylene has higher solubility.
Low Reactant Concentration: Dilute solutions can lead to slow reaction kinetics.- If using a solvent, try increasing the concentration of the reactants.

Issue 2: High Levels of Byproducts

Symptom Possible Cause Troubleshooting Steps
Significant amount of high molecular weight, viscous material (polypropylene)Homopolymerization of Propylene: The reaction conditions favor the addition of the carbon-centered radical to another propylene molecule over hydrogen abstraction from the thiol.- Adjust the stoichiometry to use a slight excess of the thiol.- Reduce the concentration of the radical initiator.[1]- Lower the reaction temperature to disfavor the polymerization pathway.
Presence of a significant peak corresponding to dipropyl disulfide in GC-MS analysisOxidation of 1-Propanethiol: The thiol starting material may be contaminated with disulfide, or it may be oxidizing during the reaction.- Use freshly purified 1-propanethiol.- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1]- Thoroughly deoxygenate all solvents and reactants before use.[1]
High Thiyl Radical Concentration: Excessive initiator concentration can lead to the dimerization of thiyl radicals.- Reduce the concentration of the radical initiator.

Quantitative Data on Reaction Outcomes

The following table summarizes expected outcomes under different reaction conditions. Please note that these are representative values and actual results may vary based on the specific experimental setup.

Parameter Condition A (Optimized for this compound) Condition B (Prone to Side Reactions) Expected Outcome
Propylene:Thiol Ratio Propylene in excess (continuous bubbling)1:1 initial charge (batch)Excess propylene in Condition A drives the reaction towards the desired product.
Initiator Concentration 0.1 - 0.5 mol%> 2 mol%Lower initiator concentration in Condition A minimizes homopolymerization and disulfide formation.[1]
Oxygen Presence Thoroughly deoxygenatedReaction exposed to airAbsence of oxygen in Condition A prevents radical quenching and thiol oxidation.[1]
Temperature 25-50 °C (photo-initiated)> 80 °C (thermally initiated)Lower temperatures in Condition A can reduce the rate of side reactions.
Expected this compound Yield > 85%< 60%Optimized conditions lead to higher yields of the desired product.
Major Byproducts Trace amounts of dipropyl disulfide and propylene oligomersSignificant amounts of polypropylene and dipropyl disulfideSuboptimal conditions in Condition B favor the formation of byproducts.

Experimental Protocols

Protocol: Photoinitiated Synthesis of this compound from Propylene and 1-Propanethiol

This protocol describes a general procedure for the laboratory-scale synthesis of this compound using UV-photoinitiation.

Materials:

  • 1-Propanethiol (freshly distilled)

  • Propylene gas (polymer grade or higher)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous solvent (e.g., dichloromethane or THF, optional)

  • Inert gas (Argon or Nitrogen)

  • Quartz or borosilicate glass reaction vessel transparent to UV light

  • UV lamp (e.g., 365 nm)

  • Gas dispersion tube (fritted glass bubbler)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Assemble a UV-transparent reaction vessel equipped with a magnetic stir bar, a gas inlet connected to a gas dispersion tube, and a gas outlet connected to a bubbler or exhaust.

    • Ensure the setup is in a well-ventilated fume hood and shielded from ambient light.

  • Reagent Preparation:

    • In the reaction vessel, dissolve the photoinitiator (e.g., 0.1-0.5 mol% relative to the thiol) in the chosen solvent or in neat 1-propanethiol.

    • Add the freshly distilled 1-propanethiol to the vessel.

  • Deoxygenation:

    • Sparge the solution with a gentle stream of inert gas (argon or nitrogen) for 20-30 minutes to remove dissolved oxygen.

  • Reaction Initiation:

    • While maintaining a positive pressure of inert gas, begin bubbling propylene gas through the solution at a controlled rate.

    • Position the UV lamp at a fixed distance from the reaction vessel and turn it on to initiate the reaction.

    • Maintain vigorous stirring to ensure efficient gas-liquid mixing.

    • If necessary, use a fan to cool the reaction vessel and maintain a constant temperature.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by periodically taking small aliquots (using a degassed syringe) and analyzing them by GC-MS or ¹H NMR. Look for the disappearance of the thiol and alkene signals and the appearance of the this compound product signals.

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), turn off the UV lamp and stop the flow of propylene.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product can be washed with a dilute sodium bicarbonate solution to remove any remaining thiol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purification:

    • The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to remove any unreacted starting materials, initiator byproducts, and low-boiling oligomers.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Propylene Propylene Propagation Propagation: Addition to Propylene & H-Abstraction Propylene->Propagation Propanethiol 1-Propanethiol Initiation Initiation: Formation of Thiyl Radical Propanethiol->Initiation Initiator Radical Initiator (UV light or AIBN) Initiator->Initiation Initiation->Propagation Disulfide Dipropyl Disulfide (Byproduct) Initiation->Disulfide Radical Combination PropylSulfide n-Propyl Sulfide (Desired Product) Propagation->PropylSulfide Chain Transfer Polypropylene Polypropylene (Byproduct) Propagation->Polypropylene Homopolymerization

Caption: Reaction pathway for the synthesis of this compound from propylene, highlighting the formation of major side products.

G cluster_troubleshooting_conversion Troubleshooting Low Conversion cluster_troubleshooting_byproducts Troubleshooting High Byproducts Start Low Yield of this compound CheckConversion Check Conversion of Starting Materials Start->CheckConversion HighByproducts High Levels of Byproducts Detected? CheckConversion->HighByproducts No IncreaseInitiator Increase Initiator Concentration / Check Lamp Intensity CheckConversion->IncreaseInitiator Yes PolymerDetected Polymer Formation? HighByproducts->PolymerDetected Yes DegasReaction Improve Deoxygenation (Sparge with Inert Gas) IncreaseInitiator->DegasReaction ImproveMixing Increase Stirring Rate / Check Gas Flow DegasReaction->ImproveMixing DisulfideDetected Disulfide Formation? PolymerDetected->DisulfideDetected No ReduceInitiator Reduce Initiator Concentration PolymerDetected->ReduceInitiator Yes InertAtmosphere Ensure Strictly Inert Atmosphere DisulfideDetected->InertAtmosphere Yes AdjustStoichiometry Adjust Stoichiometry (Excess Thiol) ReduceInitiator->AdjustStoichiometry PurifyThiol Use Freshly Purified Thiol InertAtmosphere->PurifyThiol PurifyThiol->ReduceInitiator

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Stabilizing Propyl Sulfide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stabilization of propyl sulfide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

This compound is susceptible to degradation through three main pathways:

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of propyl sulfoxide and subsequently propyl sulfone. This is often the primary degradation pathway under ambient conditions.

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of this compound into various volatile sulfur compounds.

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation reactions.

Q2: What are the visual or olfactory signs of this compound degradation?

A change in the physical properties of your this compound sample can indicate degradation. A pure sample should be a clear, colorless liquid with a characteristic pungent odor. Signs of degradation include:

  • Color Change: A yellowing of the solution is a common indicator of oxidation or other degradation processes.[1]

  • Change in Odor: While this compound has a strong smell, the formation of degradation products like mercaptans can alter the odor profile.

  • Precipitate Formation: The appearance of solid material in a stored solution may indicate the formation of insoluble degradation products.[1]

Q3: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1] The storage temperature significantly impacts stability.

Q4: Can I store this compound at room temperature?

Room temperature storage is not recommended for long-term stability due to the potential for thermal degradation and oxidation.[1] For short-term use, it may be acceptable if the material is handled quickly and then properly stored.

Q5: What materials should be avoided when handling and storing this compound?

This compound is incompatible with strong oxidizing agents, acids, and bases.[1][2] Contact with these substances can lead to vigorous reactions and rapid degradation. It is also advisable to avoid contact with certain metals that can catalyze oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample has developed a yellow tint. Oxidation due to exposure to air.- Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing.- Consider adding a suitable antioxidant (e.g., a hindered phenol like BHT) at a low concentration (e.g., 0.01-0.1%).- Store at lower temperatures (-20°C).[1]
Photodegradation from exposure to light.- Store the sample in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[1]
Unexpected peaks appear in GC-MS analysis. Degradation of the sample.- Review storage and handling procedures to identify any potential exposure to heat, light, or incompatible materials.[1]- Perform a forced degradation study to identify potential degradation products and confirm their retention times.- Prepare a fresh stock solution from a new, unopened bottle of this compound.
Inconsistent results in experiments. Degradation of the this compound stock solution.- Verify the age and storage conditions of the stock solution.[1]- Perform a purity check of the stock solution using GC-MS or ¹H NMR.- Prepare fresh stock solutions more frequently.
Precipitate forms in a stored solution. Formation of insoluble degradation products or limited solubility at low temperatures.- Ensure the solvent is appropriate for the storage temperature.- Allow the solution to warm to room temperature slowly to see if the precipitate redissolves.[1]- If the precipitate remains, it is likely a degradation product, and the solution should be discarded.

Data Presentation

Recommended Storage Conditions and Expected Stability of this compound

The following table provides general guidelines for the storage of this compound. For critical applications, it is highly recommended to perform in-house stability studies. The data presented here is adapted from stability data for dipropyl disulfide and should be considered as an estimate for this compound.[1]

Storage ConditionTemperature RangeExpected Stability (Neat)Expected Stability (In Solution)Recommendations
Room Temperature20-25°CShort-termVery short-termNot recommended for long-term storage due to the potential for thermal degradation and oxidation.[1]
Refrigerated2-8°CModerate-termShort-termProvides better stability than room temperature. Ensure the container is tightly sealed.[1]
Frozen-20°CUp to 3 yearsUp to 1 monthRecommended for long-term storage of the pure compound.[1]
Deep Frozen-80°CNot specifiedUp to 6 monthsIdeal for long-term storage of stock solutions to minimize degradation.[1]

Experimental Protocols

Protocol 1: Accelerated Stability (Forced Degradation) Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Vials (clear and amber)

  • GC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[1]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl in a clear vial. Store at 60°C for 24 hours.[1]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a clear vial. Store at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a clear vial. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a clear vial containing the stock solution to UV light (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and placed alongside.[1]

  • Control Sample: Store a vial of the stock solution at -20°C, protected from light.[1]

  • Analysis: After the specified time, neutralize the acidic and alkaline samples. Analyze all samples, including the control, by a validated stability-indicating GC-MS method to determine the percentage of degradation and identify any degradation products.[1]

Protocol 2: GC-MS Method for Purity and Degradation Analysis

This protocol provides a general GC-MS method that can be optimized for the analysis of this compound and its potential degradation products.

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

2. GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 amu

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Identify potential degradation products (e.g., propyl sulfoxide, propyl sulfone) by comparing the chromatograms of stressed samples to the control and by interpreting their mass spectra.

  • Quantify the amount of this compound remaining in the stressed samples to determine the percentage of degradation.

Protocol 3: ¹H NMR Analysis for Oxidation Products

¹H NMR spectroscopy can be used to monitor the oxidation of this compound.

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum.

3. Spectral Interpretation:

  • This compound: Expect characteristic signals around δ 2.47 ppm (triplet, -S-CH₂ -), δ 1.59 ppm (sextet, -CH₂-CH₂ -CH₃), and δ 0.97 ppm (triplet, -CH₂-CH₃ ).[3]

  • Propyl Sulfoxide (Oxidation Product): The protons alpha to the sulfoxide group will be shifted downfield to approximately δ 2.53-2.72 ppm.[3]

  • Propyl Sulfone (Further Oxidation Product): The protons alpha to the sulfone group will be further shifted downfield to approximately δ 2.86-2.90 ppm.[3]

Mandatory Visualizations

degradation_pathway propyl_sulfide This compound (C₃H₇)₂S propyl_sulfoxide Propyl Sulfoxide (C₃H₇)₂SO propyl_sulfide->propyl_sulfoxide Oxidation [O] propyl_sulfone Propyl Sulfone (C₃H₇)₂SO₂ propyl_sulfoxide->propyl_sulfone Further Oxidation [O]

Primary oxidative degradation pathway of this compound.

Workflow for the accelerated stability study of this compound.

References

Addressing matrix effects in GC analysis of propyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing challenges in the gas chromatography (GC) analysis of propyl sulfide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC analysis of this compound and how do they manifest?

A: Matrix effects in gas chromatography are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1][2] These effects can manifest in two primary ways:

  • Signal Enhancement: An artificially high analyte response. This often occurs when non-volatile matrix components coat active sites in the GC inlet or column, preventing the analyte from adsorbing to these sites and allowing more of it to reach the detector.[1][3]

  • Signal Suppression: An artificially low analyte response. This can happen if matrix components compete with the analyte for ionization in the ion source of a mass spectrometer (MS) detector or cause other detector-related interferences.

For this compound, a volatile sulfur compound, matrix effects can lead to inaccurate quantification, poor reproducibility, and high relative standard deviations (RSDs) in analytical results.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: To determine if matrix effects are impacting your analysis, you can perform the following comparison:

  • Analyze a standard solution of this compound prepared in a pure solvent (e.g., methanol or hexane).

  • Analyze a separate standard prepared at the same concentration in a blank matrix extract (a sample of the same type you are testing, but known to be free of this compound).

  • Compare the peak areas or heights of this compound in both analyses. A significant difference (typically >15-20%) in the signal response between the solvent standard and the matrix-matched standard indicates the presence of matrix effects.

Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A: Several strategies can be employed to reduce or compensate for matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[4][5] This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[5]

  • Standard Addition Method: In this technique, known amounts of a this compound standard are added directly to the sample aliquots.[6][7] By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined. This method is particularly useful for complex or highly variable matrices where a representative blank matrix is unavailable.[7][8]

  • Use of an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte that is added to all samples, standards, and blanks. For this compound, a stable isotope-labeled (SIL) internal standard, such as propyl-d7 sulfide, is ideal.[9][10] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for reliable correction of the analyte signal.[11][12]

  • Sample Preparation/Cleanup: Rigorous sample cleanup can physically remove interfering matrix components before GC analysis.[13][14] Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for this purpose.[15][16]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[11][17] However, this may also dilute the analyte to a concentration below the limit of quantitation (LOQ).

Q4: My this compound peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing for this compound, a polarizable sulfur compound, is often due to interactions with active sites in the GC system. Potential causes and solutions include:

  • Contaminated or Active Inlet Liner: The glass liner in the GC inlet can have active silanol groups that interact with this compound.

    • Solution: Use a deactivated liner and perform regular maintenance, including cleaning or replacing the liner.[18]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites.

    • Solution: Trim the first 10-15 cm of the column.[18] If the problem persists, the column may need to be replaced.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

    • Solution: Replace the GC column.

Q5: I'm observing a gradual decrease in this compound response over a sequence of injections. What is the likely issue?

A: A progressive decrease in signal response often points to contamination of the GC-MS system. The two most common areas of concern are:

  • Inlet Contamination: Buildup of non-volatile matrix components in the inlet liner can trap the analyte.

    • Solution: Clean or replace the inlet liner and septum.

  • Ion Source Contamination (for GC-MS): Matrix components can coat the ion source, leading to reduced ionization efficiency.

    • Solution: Vent the mass spectrometer and clean the ion source.[18][19] An increase in the electron multiplier (EM) voltage over time in your tune reports can also indicate a dirty ion source.[20]

Troubleshooting Guides

Troubleshooting Workflow for Matrix Effects

This workflow provides a logical sequence of steps to identify and address matrix effects in your GC analysis of this compound.

MatrixEffect_Troubleshooting Troubleshooting Matrix Effects in this compound GC Analysis start Start: Inaccurate Quantification of this compound check_matrix_effect Perform Matrix Effect Test (Solvent vs. Matrix-Matched Standard) start->check_matrix_effect is_effect_present Significant Difference in Signal? check_matrix_effect->is_effect_present no_effect No Significant Matrix Effect. Investigate other issues (e.g., instrument calibration). is_effect_present->no_effect No mitigation_strategy Select Mitigation Strategy is_effect_present->mitigation_strategy Yes sample_prep Implement Sample Cleanup (SPE, QuEChERS) mitigation_strategy->sample_prep calibration_method Change Calibration Method mitigation_strategy->calibration_method use_is Use Stable Isotope-Labeled Internal Standard mitigation_strategy->use_is dilution Dilute Sample Extract mitigation_strategy->dilution re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate calibration_method->re_evaluate use_is->re_evaluate dilution->re_evaluate success Analysis Successful re_evaluate->success Resolved failure Problem Persists. Combine strategies or consult expert. re_evaluate->failure Not Resolved

A flowchart for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to prepare calibration standards that mimic the sample matrix to compensate for matrix effects.

  • Prepare a Blank Matrix Extract: Homogenize a sample of the matrix (e.g., plasma, soil, food product) that is known to be free of this compound. Extract this blank matrix using the same procedure as your analytical samples.

  • Prepare a this compound Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a Spiking Solution: Dilute the stock solution to an intermediate concentration.

  • Spike the Blank Matrix Extract: Add appropriate volumes of the spiking solution to aliquots of the blank matrix extract to create a series of calibration standards at different concentrations.

  • Analyze: Analyze these matrix-matched standards using the same GC method as your samples.

  • Construct the Calibration Curve: Plot the peak area of this compound against the concentration for the matrix-matched standards.

Protocol 2: Standard Addition Method

This protocol is ideal for complex matrices where a blank matrix is not available.

  • Sample Aliquoting: Divide a single sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.

  • Dilution to Volume: Dilute all aliquots to the same final volume with a suitable solvent.

  • Analysis: Analyze all prepared aliquots using your established GC method.

  • Data Plotting: Create a plot with the added concentration on the x-axis and the instrument response (peak area) on the y-axis.

  • Extrapolation: Extrapolate the linear regression line to the point where it intersects the negative x-axis. The absolute value of this x-intercept is the concentration of this compound in the original, unspiked sample.[7][21]

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for removing matrix interferences from a liquid sample prior to GC analysis of this compound.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start: Liquid Sample Containing this compound step1 1. Condition SPE Cartridge (e.g., with Methanol, then Water) start->step1 step2 2. Load Sample onto Cartridge step1->step2 step3 3. Wash Cartridge (to remove interferences) step2->step3 step4 4. Elute this compound (with an organic solvent, e.g., Hexane) step3->step4 step5 5. Concentrate Eluate (if necessary) step4->step5 end Analyze by GC step5->end

A general workflow for SPE sample cleanup.
  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains either the interferences or the analyte. For a relatively nonpolar compound like this compound, a reverse-phase (e.g., C18) or a specific sorbent for sulfur compounds might be appropriate.[22][23]

  • Conditioning: Flush the cartridge with a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., deionized water) to activate the sorbent.

  • Sample Loading: Pass the liquid sample through the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong, nonpolar organic solvent (e.g., hexane or dichloromethane).

  • Concentration/Reconstitution: If necessary, evaporate the eluent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for GC injection.

Data Presentation

Table 1: Comparison of Calibration Strategies for this compound in a Plasma Matrix

This table presents hypothetical data comparing the performance of different calibration methods for the analysis of this compound in a spiked plasma extract.

Calibration MethodRecovery (%)Relative Standard Deviation (RSD, %)Notes
Solvent-Only External Standard145%18%Significant signal enhancement observed.
Matrix-Matched Calibration98%7%Effectively compensates for matrix effects.[4]
Standard Addition102%6%Accurate for complex matrices but more labor-intensive.[6]
Solvent-Only with SIL Internal Standard101%5%The ideal approach for correcting matrix effects.[9][11]
Table 2: Effect of Sample Preparation on this compound Recovery

This table shows hypothetical recovery data for this compound from a complex food matrix (e.g., garlic extract) using different sample preparation techniques.

Sample Preparation MethodRecovery (%)RSD (%)Matrix Effect (%)
Dilute and Shoot65%25%-35% (Suppression)
Liquid-Liquid Extraction (LLE)85%12%-15% (Suppression)
Solid-Phase Extraction (SPE)95%8%-5% (Suppression)
QuEChERS92%9%-8% (Suppression)

References

Technical Support Center: Chromatographic Resolution of Propyl Sulfide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of propyl sulfide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on resolving dithis compound, diisothis compound, and isopropyl this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenge lies in their similar chemical properties and boiling points due to being structural isomers. This results in close elution times and potential co-elution, making high-resolution chromatographic techniques essential for accurate quantification and identification.

Q2: Which chromatographic technique is best suited for separating these isomers?

A2: Gas chromatography (GC) is the most effective and commonly used technique for separating volatile compounds like this compound isomers. High-Performance Liquid Chromatography (HPLC) is generally less suitable for such volatile, non-polar compounds due to lower sensitivity and resolution.[1]

Q3: What type of GC column is recommended for this separation?

A3: A non-polar or mid-polarity capillary column is generally recommended. A common choice is a column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase. The expected elution order based on boiling points and molecular structure is typically isopropyl this compound, followed by diisothis compound, and then dithis compound.

Q4: How can I improve the resolution between the isomer peaks?

A4: To enhance resolution, you can optimize several GC parameters:

  • Temperature Program: Employ a slow oven temperature ramp rate to increase the interaction time of the analytes with the stationary phase, which can improve separation.[2]

  • Carrier Gas Flow Rate: Operate the carrier gas (e.g., Helium) at its optimal linear velocity to maximize column efficiency.

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and thus improve resolution.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound isomers.

Problem: Poor or No Separation of Isomer Peaks

  • Possible Cause 1: Inappropriate GC Column: The stationary phase may not have sufficient selectivity for the isomers.

    • Solution: Use a non-polar to mid-polarity column, such as one with a 5% phenyl methylpolysiloxane phase. Ensure the column is in good condition and not degraded.

  • Possible Cause 2: Suboptimal Oven Temperature Program: A fast temperature ramp can cause the isomers to elute too closely together.

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. You could also add an isothermal hold at the beginning of the run.

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate: If the flow rate is too high or too low, column efficiency will be compromised.

    • Solution: Determine and set the optimal linear velocity for your carrier gas and column dimensions. This information is often provided by the column manufacturer.

Problem: Peak Tailing

  • Possible Cause 1: Active Sites in the System: Active sites in the injector liner, column, or detector can cause polar or reactive compounds to tail. While propyl sulfides are not highly polar, this can still be a factor.

    • Solution: Use a deactivated inlet liner. If the column is old, consider trimming the first few centimeters from the inlet or replacing the column.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample or use a higher split ratio in the injector.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to shifting retention times.

    • Solution: Perform a leak check of the system, paying close attention to the septum, column fittings, and gas lines.

  • Possible Cause 2: Unstable Oven Temperature: Poor temperature control will directly affect retention times.

    • Solution: Verify the accuracy and stability of the GC oven temperature.

  • Possible Cause 3: Insufficient Column Equilibration: If the column is not allowed to equilibrate at the initial temperature before each injection, retention times can vary.

    • Solution: Ensure an adequate equilibration time is included in the GC method.

Quantitative Data Summary

The following table summarizes typical gas chromatography conditions and expected retention times for the separation of this compound isomers. Please note that retention times can vary between instruments and laboratories.

IsomerStructureBoiling Point (°C) (Predicted)Kovats Retention Index (Non-polar column)Retention Time (min) (Example)
Isopropyl this compoundCH₃CH(CH₃)SCH₂CH₂CH₃~115-120~839[3]~9.0 (Estimated)
Diisothis compoundCH₃CH(CH₃)SCH(CH₃)CH₃~120-125Not widely reported9.53[4]
Dithis compoundCH₃CH₂CH₂SCH₂CH₂CH₃~142-143872 - 890[5]11.83[4]

Note: The retention time for isopropyl this compound is an estimate based on its lower boiling point and Kovats retention index compared to the other isomers, suggesting it will elute first.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Isomers

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (Purge and Trap for Aqueous Samples)

  • Objective: To extract and concentrate volatile this compound isomers from a liquid matrix.

  • Apparatus: Purge and Trap system, 25 mL sparging vessel, Tenax® TA adsorbent trap.

  • Procedure:

    • Pipette 2.5 mL of the sample into the sparging vessel.

    • Dilute with 22.5 mL of ultrapure water.

    • Acidify with 1:1 hydrochloric acid.

    • Sparge the sample with dry nitrogen gas to purge the volatile sulfides onto the Tenax® TA trap.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 150°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Identification: Identify the this compound isomers by comparing their mass spectra and retention times to those of authentic standards.

  • Quantification: Create a calibration curve using standard solutions of each isomer to quantify their concentration in the samples.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of this compound Isomers CheckColumn Is the GC column appropriate? (e.g., non-polar/mid-polarity) Start->CheckColumn CheckTemp Is the oven temperature program optimized? CheckColumn->CheckTemp Yes SelectColumn Select a suitable column (e.g., 5% phenyl methylpolysiloxane) CheckColumn->SelectColumn No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes OptimizeTemp Decrease temperature ramp rate or add isothermal hold CheckTemp->OptimizeTemp No CheckSample Is the sample concentration appropriate? CheckFlow->CheckSample Yes OptimizeFlow Set optimal linear velocity for the carrier gas CheckFlow->OptimizeFlow No AdjustSample Dilute sample or increase split ratio CheckSample->AdjustSample No GoodResolution Achieve Good Resolution CheckSample->GoodResolution Yes SelectColumn->CheckTemp OptimizeTemp->CheckFlow OptimizeFlow->CheckSample AdjustSample->GoodResolution

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

ExperimentalWorkflow Start Start: Sample Analysis SamplePrep Sample Preparation (Purge & Trap for liquid samples) Start->SamplePrep GCInjection GC Injection (Split Injection) SamplePrep->GCInjection Separation Chromatographic Separation (Non-polar capillary column, Temperature Program) GCInjection->Separation Detection MS Detection (Electron Ionization) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis End End: Results DataAnalysis->End

Caption: General experimental workflow for GC-MS analysis of this compound isomers.

References

Technical Support Center: Propyl Sulfide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Unwanted Oxidation During Workup

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of propyl sulfide oxidation to its corresponding sulfoxide and sulfone during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidation byproducts of this compound I should be looking for?

This compound is susceptible to oxidation at the sulfur atom. The primary oxidation product is propyl sulfoxide. If a strong oxidizing agent is used or if the reaction conditions are not carefully controlled, further oxidation can occur to yield propyl sulfone.[1][2] These byproducts are significantly more polar than the starting sulfide, which is a key factor for their identification (e.g., by TLC) and separation.

Oxidation_Pathway Sulfide This compound Sulfoxide Propyl Sulfoxide Sulfide->Sulfoxide Oxidation Sulfone Propyl Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of this compound.

Q2: My reaction to modify another part of the molecule was successful, but I'm observing oxidation of the sulfide group during workup. What is the most likely cause?

The most common reason for unintended oxidation during workup is the presence of residual oxidizing agents from the primary reaction.[3] Many common oxidants, if not neutralized or "quenched," remain active and can oxidize the sensitive sulfide group during the subsequent extraction, washing, and concentration steps.

Q3: How can I effectively neutralize residual oxidizing agents before beginning an aqueous workup?

It is critical to quench any excess oxidant before exposing your reaction mixture to water and air for an extended period. The appropriate quenching agent depends on the oxidant used in your reaction. The process should be performed at a low temperature (e.g., 0 °C) to manage any potential exotherms.[3]

Data Presentation: Quenching Agents for Common Oxidants

Oxidizing AgentRecommended Quenching AgentProcedure & Endpoint Indication
Hydrogen Peroxide (H₂O₂)Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃)Add slowly until a negative test with peroxide indicator strips is achieved.[3]
meta-Chloroperoxybenzoic acid (m-CPBA)Saturated aq. Sodium Bisulfite (NaHSO₃) or 10% aq. Sodium Sulfite (Na₂SO₃)Add until a starch-iodide paper test is negative. Wash with NaHCO₃ to remove acidic byproducts.[3][4]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Saturated aq. Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)Add until the reaction ceases to be oxidizing.
Potassium Permanganate (KMnO₄)Saturated aq. Sodium Bisulfite (NaHSO₃)Add until the purple color of the permanganate is fully discharged.

Q4: Can you provide a standard, step-by-step protocol for a workup designed to prevent this compound oxidation?

Yes. The following is a generalized protocol. Always adapt it to the specific scale and solvents used in your reaction.

Experimental Protocols: General Workup Procedure to Prevent Oxidation

  • Cooling: Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel in an ice bath to 0 °C.

  • Quenching: Slowly add the appropriate quenching agent from the table above with vigorous stirring. Monitor the addition to ensure the quenching is complete.

  • Dilution & Transfer: Transfer the quenched reaction mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water.

  • Extraction: Shake the separatory funnel to partition the components. Allow the layers to separate and then drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure full recovery of the product.[3]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.[3]

    • Brine (saturated aqueous NaCl) to facilitate the removal of water from the organic layer.[3]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low to prevent any potential thermal degradation or oxidation.

Workup_Workflow cluster_reaction Reaction Vessel cluster_extraction Separatory Funnel cluster_drying Final Isolation A 1. Cool Reaction Mixture to 0 °C B 2. Add Quenching Agent A->B Stir vigorously C 3. Dilute & Extract B->C D 4. Wash with NaHCO3 / Brine C->D E 5. Dry Over Na2SO4 D->E F 6. Filter E->F G 7. Concentrate in Vacuo F->G H H G->H Crude this compound

Caption: Standard workflow for quenching and isolation.

Q5: I have already isolated my crude product and found it contains sulfoxide and/or sulfone impurities. How can I purify my this compound?

Since propyl sulfoxide and propyl sulfone are significantly more polar than this compound, they can be readily separated by standard purification techniques.

  • Column Chromatography: This is a highly effective method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate). The non-polar this compound will elute first, followed by the more polar sulfoxide and then the highly polar sulfone. If you notice degradation on standard silica gel, consider using deactivated or neutral alumina.[5]

  • Vacuum Distillation: this compound has a boiling point of approximately 142-143 °C. The sulfoxide and sulfone byproducts have much higher boiling points. Therefore, vacuum distillation is an excellent method for purification, especially on a larger scale.[5]

  • Preparative TLC: For very small quantities of material, preparative thin-layer chromatography can be used to isolate the pure sulfide.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
TLC of the crude product after workup shows new, more polar spots that were not in the initial reaction mixture. 1. Incomplete quenching of the oxidizing agent. 2. Oxidation due to prolonged exposure to air during workup.1. Re-dissolve the crude product in a suitable solvent, and wash again with a fresh solution of the quenching agent. Re-extract, dry, and concentrate. 2. For future experiments, consider performing the workup under an inert atmosphere (N₂ or Ar) and minimize the time for each step.
The product degrades or is lost during silica gel column chromatography. The acidic nature of silica gel may be catalyzing a degradation pathway or causing irreversible adsorption of the sulfide.1. Switch to a different stationary phase, such as neutral or basic alumina. 2. Consider purifying by vacuum distillation if the product is thermally stable.[5] 3. Try reverse-phase chromatography where the elution order will be reversed (polar impurities elute first).[5]
Low overall yield after workup and purification. 1. Product loss during aqueous washes due to slight water solubility. 2. Inefficient extraction from the aqueous layer.1. Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product (salting-out effect).[3] 2. Increase the number of extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[3]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of propyl sulfide (also known as dithis compound) and compares it with related sulfur-containing compounds, supported by experimental data and protocols.

¹H and ¹³C NMR Spectral Data of this compound

This compound [(CH₃CH₂CH₂)₂S] is a symmetrical molecule, which simplifies its NMR spectra. The molecule has three distinct sets of protons and carbons, leading to three signals in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectral Data for this compound and Alternatives

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
This compound -S-CH₂ -CH₂-CH₃2.48Triplet7.04H
-S-CH₂-CH₂ -CH₃1.60Sextet7.154H
-S-CH₂-CH₂-CH₃ 0.99Triplet7.36H
Dipropyl Disulfide -S-S-CH₂ -CH₂-CH₃2.66Triplet7.24H
-S-S-CH₂-CH₂ -CH₃1.70Sextet7.354H
-S-S-CH₂-CH₂-CH₃ 1.00Triplet7.56H
Isopropyl this compound -S-CH (CH₃)₂~2.9-3.0Septet~6.71H
-S-CH(CH₃ )₂~1.2-1.3Doublet~6.76H
-S-CH₂ -CH₂-CH₃~2.4-2.5Triplet~7.42H
-S-CH₂-CH₂ -CH₃~1.5-1.6Sextet~7.42H
-S-CH₂-CH₂-CH₃ ~0.9-1.0Triplet~7.43H

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Table 2: ¹³C NMR Spectral Data for this compound and Alternatives

CompoundCarbon AtomChemical Shift (δ) ppm
This compound -S-C H₂-CH₂-CH₃34.5
-S-CH₂-C H₂-CH₃23.2
-S-CH₂-CH₂-C H₃13.5
Dipropyl Disulfide [1][2]-S-S-C H₂-CH₂-CH₃41.21
-S-S-CH₂-C H₂-CH₃22.55
-S-S-CH₂-CH₂-C H₃13.13
Isopropyl this compound -S-C H(CH₃)₂~40-42
-S-CH(C H₃)₂~23-24
-S-C H₂-CH₂-CH₃~32-34
-S-CH₂-C H₂-CH₃~22-23
-S-CH₂-CH₂-C H₃~13-14

Note: The data for Isopropyl this compound is estimated based on typical chemical shift values.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that dissolves the sample and does not have signals that overlap with the analyte signals. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For this compound, CDCl₃ is a suitable solvent.[3]

  • Sample Concentration : Prepare a solution of the analyte at a concentration of approximately 5-25 mg in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. Modern NMR instruments can also reference the residual solvent peak.

  • Transfer to NMR Tube : Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.

NMR Data Acquisition
  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition :

    • A standard one-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition :

    • A proton-decoupled experiment, such as a one-pulse experiment with broadband proton decoupling, is standard. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required compared to ¹H NMR, often ranging from several hundred to several thousand.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Visualizing Molecular Structure and Analytical Workflow

Diagrams generated using Graphviz provide a clear visual representation of the molecular environments and the analytical process.

Propyl_Sulfide_Structure This compound Structure and NMR Environments C1_1 H1_1 C1_1->H1_1 S S C1_1->S C2_1 C2_1->C1_1 H2_1 C2_1->H2_1 C3_1 C3_1->C2_1 H3_1 C3_1->H3_1 C1_2 Cα' S->C1_2 C2_2 Cβ' C1_2->C2_2 H1_2 Hα' C1_2->H1_2 C3_2 Cγ' C2_2->C3_2 H2_2 Hβ' C2_2->H2_2 H3_2 Hγ' C3_2->H3_2 note Due to symmetry: Cα = Cα' Cβ = Cβ' Cγ = Cγ' Hα = Hα' Hβ = Hβ' Hγ = Hγ'

Caption: this compound Structure and NMR Environments.

NMR_Analysis_Workflow General NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer, Tune, and Shim dissolve->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 ft Fourier Transform (FID to Spectrum) acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate chem_shift Analyze Chemical Shifts baseline->chem_shift integrate->chem_shift structure Propose Structure chem_shift->structure multiplicity Analyze Splitting Patterns (¹H) multiplicity->structure integration Analyze Integration Values (¹H) integration->structure

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of propyl sulfide's mass spectrometry fragmentation pattern with alternative sulfur-containing compounds, supported by experimental data and detailed methodologies.

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (also known as dithis compound). For comparative purposes, this guide also details the fragmentation patterns of other relevant volatile sulfur compounds: diethyl sulfide, methyl this compound, and dipropyl disulfide. Furthermore, alternative analytical techniques are discussed to provide a broader context for the analysis of such compounds.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragment ions observed in the electron ionization mass spectra of this compound and its selected alternatives. This data is crucial for the identification and differentiation of these compounds in complex matrices.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound 118.24118 (35%)4375 (65%), 41 (40%), 27 (30%)
Diethyl Sulfide 90.1990 (60%)6229 (100%), 47 (55%), 61 (35%)
Methyl this compound 90.1990 (45%)6147 (23%), 41 (35%), 27 (29%)
Dipropyl Disulfide [1]150.31150 (~36%)43108 (~28%), 75 (Moderate), 41 (32%)

Data for this compound and Diethyl Sulfide were manually extracted from their respective NIST Mass Spectra. Data for Methyl this compound was obtained from MassBank. Data for Dipropyl Disulfide is from a Benchchem application note.[1]

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is primarily driven by cleavages at the C-S bond and within the alkyl chains. The major fragmentation pathways are illustrated in the diagram below.

G Fragmentation Pathway of this compound M [CH3CH2CH2-S-CH2CH2CH3]+• m/z = 118 F1 [CH3CH2CH2-S=CH2]+ m/z = 75 M->F1 - •CH2CH3 F2 [CH3CH2CH2]+ m/z = 43 M->F2 - •SCH2CH2CH3 F3 [CH2=CH-CH2]+ m/z = 41 F1->F3 - H2S F4 [C2H3]+ m/z = 27 F2->F4 - CH4

Caption: Electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of volatile sulfur compounds, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • For liquid samples, a direct injection of a diluted sample (e.g., in dichloromethane) is typically performed.

  • For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) is a common technique to extract volatile and semi-volatile compounds.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated at 250°C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Mass Range: A scan range of m/z 35 to 350 is typical for these compounds.[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

4. Data Analysis:

  • Identification of the target compound is based on its retention time and comparison of its mass spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library.

Comparison with Alternative Analytical Techniques

While EI-GC-MS is a robust and widely used technique for the analysis of this compound, other methods offer specific advantages.

1. Gas Chromatography with Flame Photometric Detection (GC-FPD):

  • Principle: FPD is a selective detector for sulfur- and phosphorus-containing compounds. It measures the light emitted from the combustion of these compounds in a hydrogen-rich flame.

  • Advantages: High selectivity for sulfur compounds, which can reduce interference from co-eluting non-sulfur-containing matrix components. It can also be more sensitive than full-scan GC-MS for trace-level analysis.

  • Disadvantages: It does not provide the structural information that a mass spectrometer does, relying solely on retention time for identification. It can also suffer from quenching effects, where the presence of hydrocarbons can suppress the sulfur signal.

2. Chemical Ionization Mass Spectrometry (CI-MS):

  • Principle: CI is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduction. This results in less fragmentation compared to EI.[2]

  • Advantages: Produces a prominent protonated molecule ([M+H]+), which is often weak or absent in the EI spectrum of some compounds. This can be particularly useful for confirming the molecular weight of an unknown.

  • Disadvantages: Provides less structural information due to the reduced fragmentation, making it less suitable for detailed structural elucidation without complementary techniques like MS/MS. Saturated monosulfides like this compound show little to no fragmentation with some CI reagents.[3]

References

A Comparative Analysis of the Reactivity of Propyl Sulfide and Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of propyl sulfide and dimethyl sulfide, focusing on key reaction types relevant to chemical synthesis and biological interactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate thioether for their specific applications.

Executive Summary

This compound and dimethyl sulfide are both dialkyl thioethers with distinct reactivity profiles influenced by the nature of their alkyl substituents. This guide delves into a comparative analysis of their performance in oxidation and alkylation reactions, as well as their coordination chemistry with metal ions. Experimental data reveals that dimethyl sulfide is generally more reactive than this compound in oxidation reactions. While direct comparative kinetic data for alkylation is limited, the general principles of nucleophilicity suggest subtle differences in their reactivity. The coordination chemistry of dimethyl sulfide is well-documented, whereas data for this compound is less abundant, hindering a direct quantitative comparison of metal complex stability.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the reactivity of this compound and dimethyl sulfide.

Reaction TypeReactantRate Constant (k) [Unit]ConditionsReference
Oxidation Dimethyl Sulfidek₁ = 336.5 dm³ mol⁻¹ s⁻¹pH 6.8-8.7, 308 K[Panigrahi & Panda, 1979][1]
k₂ = 0.95 dm³ mol⁻¹ s⁻¹pH 6.8-8.7, 308 K[Panigrahi & Panda, 1979][1]
k₃ = 0.86 dm³ mol⁻¹ s⁻¹pH 8.5-12.5, 308 K[Panigrahi & Panda, 1979][1]
Dithis compoundk₁ = 27.5 dm³ mol⁻¹ s⁻¹pH 6.8-8.7, 308 K[Panigrahi & Panda, 1979][1]
k₂ = 0.126 dm³ mol⁻¹ s⁻¹pH 6.8-8.7, 308 K[Panigrahi & Panda, 1979][1]
k₃ = 0.128 dm³ mol⁻¹ s⁻¹pH 8.5-12.5, 308 K[Panigrahi & Panda, 1979][1]
Alkylation Dimethyl SulfideData not available--
This compoundData not available--
Metal Coordination Dimethyl SulfideData available for various metals--
This compoundLimited data available--

Reactivity Comparison

Oxidation

The oxidation of sulfides is a fundamental reaction that can lead to the formation of sulfoxides and sulfones. These oxidized sulfur compounds have diverse applications in organic synthesis and are also relevant in biological systems.

A kinetic study on the oxidation of dialkyl sulfides by peroxomonophosphate in an aqueous medium provides a direct comparison of the reactivity of dimethyl sulfide and dithis compound. The results clearly indicate that dimethyl sulfide is significantly more reactive towards oxidation than dithis compound under the studied conditions.[1]

At a pH range of 6.8-8.7 and a temperature of 308 K, the rate constant (k₁) for the reaction of dimethyl sulfide is more than 12 times greater than that of dithis compound.[1] A similar trend is observed for the rate constant k₂ in the same pH range and for k₃ in a more alkaline medium (pH 8.5-12.5).[1] This difference in reactivity can be attributed to the greater steric hindrance around the sulfur atom in dithis compound due to the bulkier propyl groups, which impedes the approach of the oxidizing agent.

The mechanism of this oxidation reaction is proposed to involve a nucleophilic attack of the sulfide-sulfur on the peroxo oxygen, leading to an SN2-type transition state.[1] The subsequent fission of the oxygen-oxygen bond results in the formation of the corresponding sulfoxide and phosphate.[1]

OxidationMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Dialkyl_Sulfide R₂S Transition_State [R₂S···O(H)OPO₃H]⁻ Dialkyl_Sulfide->Transition_State Nucleophilic Attack Peroxomonophosphate H₂PO₅⁻ Peroxomonophosphate->Transition_State Sulfoxide R₂SO Transition_State->Sulfoxide O-O Bond Fission Phosphate H₂PO₄⁻ Transition_State->Phosphate

Figure 1: Proposed mechanism for the oxidation of dialkyl sulfides by peroxomonophosphate.
Alkylation

Alkylation of sulfides is a common method for the formation of sulfonium salts. The sulfur atom in a thioether acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This reaction is a classic example of an S(_N)2 reaction.[2]

The electron-donating nature of the alkyl groups increases the electron density on the sulfur atom, enhancing its nucleophilicity. Propyl groups are slightly more electron-donating than methyl groups, which would suggest that this compound might be a slightly stronger nucleophile. However, the increased steric bulk of the propyl groups compared to the methyl groups can hinder the approach of the sulfur atom to the electrophilic center, thereby decreasing the reaction rate.[1]

In S(_N)2 reactions, steric hindrance plays a crucial role.[1] Therefore, it is likely that the steric effect of the propyl groups in this compound would be the dominant factor, making it a slightly weaker nucleophile and thus less reactive in alkylation reactions compared to the sterically less hindered dimethyl sulfide.

AlkylationWorkflow cluster_inputs Inputs cluster_process Process cluster_output Output Thioether R₂S (this compound or Dimethyl Sulfide) SN2_Reaction SN2 Reaction Thioether->SN2_Reaction Alkyl_Halide R'-X Alkyl_Halide->SN2_Reaction Sulfonium_Salt [R₂R'S]⁺X⁻ SN2_Reaction->Sulfonium_Salt OxidationKineticsProtocol A Prepare Stock Solutions B Equilibrate Reactants to Temperature A->B C Initiate Reaction B->C D Withdraw and Quench Aliquots C->D E Analyze Samples D->E F Plot Concentration vs. Time E->F G Determine Reaction Rate and Rate Constant F->G

References

A Comparative Guide to Validating Propyl Sulfide Purity using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) methodologies for the validation of propyl sulfide purity. The following sections detail experimental protocols, present comparative performance data, and offer insights into selecting the optimal analytical approach for this critical quality attribute assessment.

Introduction to this compound Purity Analysis

This compound, also known as dithis compound, is a volatile organosulfur compound utilized in various chemical synthesis processes and as a flavoring agent. Ensuring its purity is paramount for applications in research, and particularly in drug development, where impurities can impact reaction kinetics, yield, and the safety profile of the final product. Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely accessible technique for quantifying the purity of volatile organic compounds like this compound. The FID offers a wide linear range and a response that is proportional to the number of carbon atoms, making it suitable for purity assays where the main component and its organic impurities are measured.

This guide compares the performance of two common types of capillary GC columns for the analysis of this compound and its potential impurities: a non-polar column and a specialized low-sulfur column.

Potential Impurities in this compound

Based on common synthesis routes for dialkyl sulfides, the following potential impurities should be considered during the validation of this compound purity:

  • 1-Propanethiol: A common starting material that may be present due to incomplete reaction.

  • Dipropyl Disulfide: An oxidation product or a byproduct from certain synthetic pathways.

  • Dipropyl Trisulfide: A potential byproduct formed from side reactions involving sulfur.

  • Residual Solvents: Solvents used during synthesis and purification steps.

The ability of a GC-FID method to separate and accurately quantify these impurities from the main this compound peak is a critical performance characteristic.

Comparative Performance of GC Columns

The choice of GC column is a critical factor in achieving the desired separation and analytical performance. Here, we compare a standard non-polar column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase, often referred to by trade names such as DB-5, HP-5, or equivalent) with a specialized column designed for the analysis of sulfur compounds (e.g., Agilent J&W DB-Sulfur SCD or Restek Rt-U-BOND).

Table 1: Comparison of GC Column Performance for this compound Purity Analysis

Performance MetricMethod A: Non-Polar Column (e.g., DB-5)Method B: Specialized Sulfur Column (e.g., DB-Sulfur)
Resolution (Rs)
This compound / 1-Propanethiol2.83.5
This compound / Dipropyl Disulfide3.24.1
Peak Symmetry (As)
This compound1.11.0
1-Propanethiol1.31.1
Limit of Detection (LOD)
1-Propanethiol5 ppm2 ppm
Dipropyl Disulfide3 ppm1 ppm
Limit of Quantitation (LOQ)
1-Propanethiol15 ppm6 ppm
Dipropyl Disulfide10 ppm3 ppm
Linearity (R²) > 0.999 for all compounds> 0.999 for all compounds
Precision (%RSD, n=6) < 2% for all compounds< 1.5% for all compounds
Accuracy (% Recovery) 98-102% for all compounds99-101% for all compounds

Note: The data presented in this table is representative and intended for comparative purposes. Actual performance may vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a comprehensive experimental protocol for the validation of this compound purity using GC-FID.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of this compound of known high purity (e.g., >99.9%) in a suitable solvent such as methanol or hexane.

    • Prepare individual stock solutions of potential impurities (1-propanethiol, dipropyl disulfide) in the same solvent.

    • Create a mixed standard solution containing this compound and the impurities at known concentrations relevant to the expected specification limits. A typical concentration for the main component would be around 1000 ppm, with impurities in the range of 10-100 ppm.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample to be tested and dissolve it in the chosen solvent to achieve a similar concentration to the standard solution.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890 GC system or equivalent, equipped with a split/splitless inlet and a flame ionization detector.

  • Columns:

    • Method A (Non-Polar): 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5).

    • Method B (Specialized Sulfur): 30 m x 0.32 mm ID, 1.8 µm film thickness (e.g., DB-Sulfur SCD).

  • GC Parameters:

ParameterMethod AMethod B
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.5 mL/min (Constant Flow)
Inlet Temperature 250 °C260 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program
Initial Temperature50 °C, hold for 2 min60 °C, hold for 2 min
Ramp Rate10 °C/min15 °C/min
Final Temperature250 °C, hold for 5 min280 °C, hold for 5 min
Detector FIDFID
Detector Temperature 280 °C300 °C
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min
Makeup Gas (N₂) 25 mL/min25 mL/min
Method Validation Parameters

The following parameters should be assessed to validate the analytical method in accordance with ICH Q2(R1) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the this compound peak from all potential impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is typically desired.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies, where known amounts of impurities are added to the sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_validation Data Processing & Validation A High Purity this compound E Standard Solution A->E B Impurity Standards B->E C Test Sample F Sample Solution C->F D Solvent D->E D->F G GC-FID System E->G Inject Standard F->G Inject Sample H Data Acquisition G->H I Peak Integration & Identification H->I J Purity Calculation I->J K Method Validation Assessment J->K L Final Report K->L Method_Selection Start Define Analytical Needs Decision1 Are trace-level sulfur impurities critical? Start->Decision1 Decision2 Is peak shape for active sulfur compounds a concern? Decision1->Decision2 Yes MethodA Method A: Non-Polar Column Decision1->MethodA No Decision2->MethodA No MethodB Method B: Specialized Sulfur Column Decision2->MethodB Yes End Selected Method MethodA->End MethodB->End

A Comparative Guide to the FT-IR Spectroscopic Identification of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of propyl sulfide and its common alternatives, dipropyl disulfide and 1-propanethiol. The information herein is intended to aid in the rapid and accurate identification of these sulfur-containing compounds, which are prevalent in pharmaceutical development and chemical research.

Data Presentation: Comparative FT-IR Peak Assignments

The following table summarizes the key FT-IR absorption bands for this compound, dipropyl disulfide, and 1-propanethiol. These assignments have been compiled from spectral data available in the NIST Chemistry WebBook and other spectroscopic resources. The distinct spectral features of each compound allow for their unambiguous differentiation.

Vibrational Mode This compound (C₆H₁₄S) Dipropyl Disulfide (C₆H₁₄S₂) 1-Propanethiol (C₃H₈S)
S-H Stretch --~2558 cm⁻¹ (weak)
C-H Stretch (Alkyl) ~2959, 2929, 2870 cm⁻¹~2960, 2928, 2871 cm⁻¹~2960, 2929, 2872 cm⁻¹
CH₂ Scissoring ~1466 cm⁻¹~1465 cm⁻¹~1464 cm⁻¹
CH₃ Bending ~1378 cm⁻¹~1378 cm⁻¹~1377 cm⁻¹
C-S Stretch ~713 cm⁻¹ (medium)Not distinctly observedNot distinctly observed
S-S Stretch -~540-550 cm⁻¹ (weak)-

Note: The C-S stretching vibration in aliphatic sulfides can be weak and may be coupled with other vibrations, making it less prominent in some spectra. The S-S stretch is characteristically weak and may be difficult to observe. The most definitive peaks for differentiation are the S-H stretch for 1-propanethiol and the presence or absence of the S-S stretch for the disulfide.

Experimental Protocols: FT-IR Spectroscopy of Liquid Samples

The following protocol outlines the standard procedure for obtaining the FT-IR spectrum of a neat (undiluted) liquid sample, such as this compound.

Objective: To acquire a high-quality FT-IR transmission spectrum of a pure liquid sample.

Materials:

  • FT-IR Spectrometer

  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette or syringe

  • The liquid sample (e.g., this compound)

  • Solvent for cleaning (e.g., acetone or isopropanol)

  • Lens paper

Procedure using a Demountable Liquid Cell:

  • Cell Preparation: Ensure the liquid cell windows are clean and dry. If necessary, clean them with a suitable solvent and dry with a gentle stream of nitrogen or air.

  • Background Spectrum: Assemble the empty, clean cell in the spectrometer's sample holder and collect a background spectrum. This will account for the absorbance of the cell windows and any atmospheric CO₂ and water vapor.

  • Sample Loading: Disassemble the cell and place a small drop of the liquid sample onto the center of one window using a Pasteur pipette. Carefully place the second window on top, allowing the liquid to spread into a thin, uniform film.

  • Cell Assembly: Secure the windows in the cell holder, ensuring a good seal to prevent leakage.

  • Sample Spectrum Acquisition: Place the assembled cell containing the sample into the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the cell and clean the windows thoroughly with an appropriate solvent and lens paper. Store the windows in a desiccator to protect them from moisture.

Procedure using an ATR Accessory:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for identifying this compound using FT-IR spectroscopy and comparing it against potential alternatives.

FT_IR_Identification_Workflow FT-IR Workflow for this compound Identification cluster_preparation Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation cluster_identification Compound Identification start Obtain Liquid Sample prep Prepare Neat Sample (Liquid Cell or ATR) start->prep background Collect Background Spectrum prep->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Background Correction) sample_spec->process peak_id Identify Key Absorption Bands process->peak_id compare Compare with Reference Spectra/Table peak_id->compare is_thiol S-H Stretch (~2560 cm⁻¹)? compare->is_thiol is_disulfide S-S Stretch (~545 cm⁻¹)? is_thiol->is_disulfide No propanethiol 1-Propanethiol is_thiol->propanethiol Yes is_sulfide C-S Stretch (~715 cm⁻¹)? is_disulfide->is_sulfide No dipropyl_disulfide Dipropyl Disulfide is_disulfide->dipropyl_disulfide Yes propyl_sulfide This compound is_sulfide->propyl_sulfide Yes unknown Other/Unknown is_sulfide->unknown No

A Comparative Study of Propyl Sulfide and its Disulfide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propyl sulfide and its disulfide analogue, dipropyl disulfide. The following sections detail their physicochemical properties, synthesis methodologies, chemical reactivity, and biological activities, supported by experimental data and protocols.

Physicochemical Properties

This compound and dipropyl disulfide share a similar alkyl backbone but differ in the number of sulfur atoms in their functional group, which significantly influences their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Dipropyl Disulfide

PropertyThis compoundDipropyl Disulfide
Molecular Formula C₆H₁₄S[1][2]C₆H₁₄S₂[3][4]
Molecular Weight 118.24 g/mol [1]150.31 g/mol [3][4]
Appearance Colorless liquid[2]Clear colorless to pale yellow liquid[4]
Odor Unpleasant, bad smell[2]Pungent, sulfur-like, onion/garlic-like[4]
Melting Point -103 °C[2]-86 °C[4]
Boiling Point 142-143 °C[2]195-196 °C[4]
Density 0.838 g/mL at 25 °C[2]0.96 g/mL at 25 °C[4]
Solubility in Water 351 mg/L at 25 °C[2]Insoluble
Solubility in Organic Solvents Soluble in ethanol and ether[2]Soluble in ethanol

Synthesis Methodologies

Several synthetic routes have been established for both this compound and dipropyl disulfide. The choice of method often depends on the desired yield, purity, and available starting materials.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of an alkali metal sulfide with a propyl halide.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

  • Preparation of Sodium Sulfide Solution: Dissolve sodium sulfide nonahydrate in a mixture of water and methanol in a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer.

  • Reaction: Slowly add propyl bromide to the sodium sulfide solution.

  • Reflux: Heat the mixture to reflux with vigorous stirring for approximately 5 hours.

  • Extraction: After cooling, extract the reaction mixture with diethyl ether. Separate the ethereal layer.

  • Washing and Drying: Wash the combined organic phases with a 10% sodium carbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Distill the dried organic phase to obtain pure dithis compound. The reported yield for this method is around 70%.

G Workflow for this compound Synthesis start Start prep_na2s Prepare Sodium Sulfide Solution (Na2S in H2O/MeOH) start->prep_na2s add_prbr Add Propyl Bromide prep_na2s->add_prbr reflux Reflux for 5 hours add_prbr->reflux extraction Extract with Diethyl Ether reflux->extraction wash_dry Wash and Dry Organic Phase extraction->wash_dry distillation Distill to Purify wash_dry->distillation end This compound distillation->end

Synthesis of this compound Workflow
Synthesis of Dipropyl Disulfide

Dipropyl disulfide can be synthesized through the oxidation of 1-propanethiol or by reacting a propyl halide with a disulfide source.[5]

Experimental Protocol: Synthesis of Dipropyl Disulfide by Oxidation of 1-Propanethiol

  • Reactant Mixture: In a flask, combine 1-propanethiol with triethylamine and dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature under an air atmosphere. The reaction can be accelerated using an ultrasonic bath.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether.

  • Washing and Drying: Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain pure dipropyl disulfide. This method reports a high yield of 92-93%.[5]

G Workflow for Dipropyl Disulfide Synthesis start Start mix_reactants Mix 1-Propanethiol, Triethylamine, and DMF start->mix_reactants stir_air Stir under Air Atmosphere (Optional: Sonication) mix_reactants->stir_air monitor_tlc Monitor by TLC stir_air->monitor_tlc workup Aqueous Work-up and Ether Extraction monitor_tlc->workup wash_dry Wash and Dry Organic Phase workup->wash_dry purify Remove Solvent wash_dry->purify end Dipropyl Disulfide purify->end

Synthesis of Dipropyl Disulfide Workflow

Chemical Reactivity: A Comparative Overview

The presence of a single sulfur atom in this compound versus the disulfide bond in its analogue dictates their differing chemical reactivities, particularly in redox reactions.

  • Oxidation: this compound is readily oxidized to the corresponding sulfoxide and then to the sulfone. Dipropyl disulfide can be oxidized to thiosulfinates and further to thiosulfonates. The disulfide bond is generally more susceptible to oxidation than the sulfide moiety. In biological systems, the oxidation of dipropyl disulfide is catalyzed by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450s (CYPs).[6]

  • Reduction: The disulfide bond in dipropyl disulfide is susceptible to reduction by various reducing agents, including thiols, to yield two molecules of propanethiol. This reactivity is central to its biological activity. The sulfide bond in this compound is generally stable to reduction under mild conditions.

  • Coordination Chemistry: Both this compound and dipropyl disulfide can act as ligands in coordination complexes with transition metals. The sulfur atoms, with their lone pairs of electrons, can coordinate to metal centers.[7] The disulfide can potentially act as a bridging ligand.

Biological Activity and Applications

Both this compound and dipropyl disulfide exhibit a range of biological activities, with the disulfide analogue being more extensively studied for its therapeutic potential.

Table 2: Comparative Biological Activities

ActivityThis compoundDipropyl Disulfide
Antioxidant Exhibits antioxidative properties.[8]Potent antioxidant; scavenges reactive oxygen species (ROS).[4]
Anticancer Suppresses benzo[a]pyrene-induced carcinogenesis.[8]Inhibits the proliferation of various cancer cell lines and is a BP-induced cancer inhibitor.[4][8]
Antimicrobial Limited data available.Exhibits antifungal activity against pathogens like Colletotrichum gloeosporioides and Colletotrichum acutatum.
Pesticidal Limited data available.Shows potential as a biofumigant against soil-borne pathogens, nematodes, and insects.
Antioxidant Activity

Dipropyl disulfide is recognized as an efficient scavenger of reactive oxygen species (ROS).[4] The mechanism is believed to involve the donation of a hydrogen atom from the carbon adjacent to the disulfide bond to a radical species, leading to the formation of a stabilized sulfur-centered radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or dipropyl disulfide) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined to evaluate the antioxidant capacity.

G Antioxidant Mechanism of Dipropyl Disulfide DPDS Dipropyl Disulfide (RSSR) Radical_Abstraction H• Abstraction DPDS->Radical_Abstraction + R'• ROS Reactive Oxygen Species (R'•) ROS->Radical_Abstraction Sulfur_Radical Stabilized Sulfur Radical (RS•SR) Radical_Abstraction->Sulfur_Radical Neutralized_ROS Neutralized Species (R'H) Radical_Abstraction->Neutralized_ROS

Proposed Antioxidant Mechanism
Anticancer Activity

Dipropyl disulfide has demonstrated inhibitory effects on the proliferation of various cancer cell lines.[8] The exact mechanisms are still under investigation but may involve the induction of apoptosis and the modulation of cellular signaling pathways.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or dipropyl disulfide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Determine the cell viability as a percentage of the control (untreated cells) and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Metabolic Pathways

In vivo studies in rats have shown that dipropyl disulfide is metabolized in the liver.[9] It is transformed into propyl mercaptan in the stomach, and subsequently, metabolites such as methylthis compound, methylpropyl sulfoxide, and methylpropyl sulfone are formed in the liver.[9]

G Metabolic Pathway of Dipropyl Disulfide DPDS Dipropyl Disulfide Stomach Stomach DPDS->Stomach Propyl_Mercaptan Propyl Mercaptan Stomach->Propyl_Mercaptan Liver Liver MPS Methylthis compound Liver->MPS Metabolism Propyl_Mercaptan->Liver MPSO Methylpropyl Sulfoxide MPS->MPSO Oxidation MPSO2 Methylpropyl Sulfone MPSO->MPSO2 Oxidation Excretion Excretion MPSO2->Excretion Blood/Bile

Metabolism of Dipropyl Disulfide

Conclusion

This compound and dipropyl disulfide, while structurally similar, exhibit distinct physicochemical properties and biological activities. The presence of the disulfide bond in dipropyl disulfide imparts greater reactivity, particularly in redox reactions, which is likely responsible for its more pronounced and varied biological effects, including antioxidant and anticancer activities. Further comparative studies are warranted to fully elucidate the therapeutic potential of both compounds and to explore their applications in various fields, including drug development and materials science.

References

A Comparative Guide to the Quantitative Analysis of Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile sulfur compounds (VSCs) like propyl sulfide is crucial for applications ranging from flavor and fragrance profiling to impurity analysis in pharmaceuticals. The inherent volatility and reactivity of such compounds, however, present unique analytical challenges. This guide provides a comprehensive comparison of common quantitative techniques for this compound analysis, with a focus on the use of an internal standard. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

At a Glance: Comparison of Quantitative Methods

The choice of a quantitative method for this compound analysis is dictated by the specific requirements of the study, including desired accuracy, precision, the complexity of the sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of three primary quantitative approaches.

ParameterInternal Standard MethodExternal Standard MethodStandard Addition Method
Principle A known amount of a non-native, chemically similar compound (the internal standard) is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification.A calibration curve is generated using a series of standards of known concentrations of the analyte. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve.Known amounts of the analyte are added to the sample itself. The increase in signal is used to determine the initial concentration of the analyte in the sample.
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 110%85 - 115%98 - 102%
Precision (%RSD) < 10%< 15%< 5%
LOD/LOQ Dependent on detector and sample preparation.Dependent on detector and sample preparation.Generally provides the lowest detection limits in complex matrices.
Advantages Corrects for variations in injection volume, sample preparation, and instrument response.[1] Improves precision and accuracy.[1]Simple to implement.[2] Suitable for a large number of samples.[2]Compensates for matrix effects.[3] High accuracy in complex samples.
Disadvantages Requires a suitable internal standard that is not present in the sample and is well-resolved chromatographically.[4]Susceptible to variations in injection volume and matrix effects, which can lead to inaccurate results.[2]More time-consuming and requires more sample material. Not suitable for high-throughput screening.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with different quantification methods.

Method 1: Internal Standard Quantification using GC-MS

This method is recommended for most applications due to its robustness and ability to correct for experimental variations.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS): Diphenyl sulfide or another suitable sulfide not present in the sample.

  • Solvent: Methanol or Hexane (GC grade)

  • Sample matrix (e.g., water, soil extract, drug formulation)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). To each calibration standard, add a constant, known concentration of the internal standard (e.g., 2 µg/mL).

  • Sample Preparation: To a known volume or weight of the sample, add the same constant concentration of the internal standard as used in the calibration standards.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 118, 75, 43) and the internal standard.

4. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

  • Calculate the peak area ratio for the samples and determine the concentration of this compound from the calibration curve.

Method 2: External Standard Quantification using GC-MS

This method is simpler but more susceptible to errors from injection variability and matrix effects.

1. Materials and Reagents:

  • This compound standard

  • Solvent: Methanol or Hexane (GC grade)

  • Sample matrix

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Prepare the sample in the same solvent used for the calibration standards.

3. GC-MS Analysis:

  • Use the same GC-MS conditions as described in Method 1.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Method 3: Standard Addition Method using GC-MS

This method is ideal for complex matrices where significant signal suppression or enhancement is expected.

1. Materials and Reagents:

  • This compound standard

  • Solvent: Methanol or Hexane (GC grade)

  • Sample

2. Standard and Sample Preparation:

  • Divide the sample into at least four equal aliquots.

  • Leave one aliquot un-spiked.

  • To the remaining aliquots, add increasing, known amounts of the this compound standard.

  • Dilute all aliquots to the same final volume with the solvent.

3. GC-MS Analysis:

  • Use the same GC-MS conditions as described in Method 1.

4. Data Analysis:

  • Plot the peak area of this compound against the concentration of the added standard for each aliquot.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of this compound in the sample.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in quantitative analysis, the following diagrams are provided.

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock Internal Standard Stock Solution IS_Stock->Spiked_Sample GC_MS GC-MS Analysis Spiked_Sample->GC_MS Data Peak Area Data (Analyte & IS) GC_MS->Data Calibration Calibration Curve (Area Ratio vs. Conc.) Data->Calibration Result This compound Concentration Calibration->Result

Caption: Workflow for quantitative analysis using an internal standard.

calibration_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte_Std Analyte Standards (Known Concentrations) GC_MS_Analysis GC-MS Analysis Analyte_Std->GC_MS_Analysis IS_Const Internal Standard (Constant Concentration) IS_Const->GC_MS_Analysis Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) GC_MS_Analysis->Calculate_Ratio Calibration_Curve Generate Calibration Curve Calculate_Ratio->Calibration_Curve

Caption: Logical relationship for constructing a calibration curve with an internal standard.

Conclusion

The quantitative analysis of this compound requires careful consideration of the analytical method to ensure accurate and reliable results. The internal standard method is a robust and widely applicable technique that effectively compensates for variations in sample preparation and instrument performance.[1] For routine analysis of a large number of similar samples, the external standard method can be a simpler alternative, provided that injection precision is high and matrix effects are minimal.[2] In instances of complex and variable sample matrices, the standard addition method offers the highest accuracy by directly accounting for matrix-induced signal suppression or enhancement.[3] The choice of the most appropriate method will ultimately depend on the specific analytical goals, sample characteristics, and available resources.

References

Differentiating between propyl sulfide and isopropyl propyl sulfide isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Propyl Sulfide and Isopropyl this compound Isomers

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. This compound and its isomer, isopropyl this compound, both with the chemical formula C₆H₁₄S, present a common analytical challenge due to their similar physical properties. This guide provides an objective comparison of these two isomers, supported by experimental data and detailed analytical protocols, to facilitate their differentiation.

Comparative Analysis of Physical and Spectroscopic Properties

This compound, also known as di-n-propyl sulfide, and isopropyl this compound exhibit subtle but distinct differences in their physical and spectroscopic properties. These differences, summarized in the table below, form the basis for their analytical differentiation.

PropertyThis compoundIsopropyl this compound
Synonyms Di-n-propyl sulfide, 4-Thiaheptane2-Methyl-3-thiahexane, 1-(Isopropylthio)propane
CAS Number 111-47-75008-73-1
Molecular Weight 118.24 g/mol 118.24 g/mol
Boiling Point 142-143 °C132 °C[1]
Density 0.838 g/mL at 25 °C[1]0.83 g/mL (calculated)
Refractive Index (n20/D) 1.4487Not available
¹H NMR Triplet (~2.5 ppm), Sextet (~1.6 ppm), Triplet (~1.0 ppm)[2]Septet (~2.9 ppm), Triplet (~2.5 ppm), Sextet (~1.6 ppm), Doublet (~1.3 ppm)
¹³C NMR ~34 ppm, ~23 ppm, ~13 ppm~45 ppm, ~34 ppm, ~23 ppm, ~22 ppm
Mass Spec (Key Fragments) m/z 118 (M+), 89, 75, 43m/z 118 (M+), 103, 75, 43
IR Spectroscopy C-H stretching (~2870-2960 cm⁻¹), C-S stretching (~600-800 cm⁻¹)C-H stretching (~2870-2960 cm⁻¹), C-S stretching (~600-800 cm⁻¹)

Experimental Protocols for Differentiation

The following sections detail the experimental methodologies for distinguishing between this compound and isopropyl this compound using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The difference in boiling points between the two isomers allows for their effective separation on a gas chromatographic column.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Speed: 1 scan/s.

  • Sample Preparation: Prepare a 100 ppm solution of the sulfide sample in a suitable solvent like dichloromethane. Inject 1 µL of the solution into the GC.

Expected Results: Isopropyl this compound, having a lower boiling point, will have a shorter retention time than this compound. The mass spectra obtained for each peak will show distinct fragmentation patterns aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, making it an excellent tool for isomer differentiation.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sulfide sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2 s

Interpretation of Spectra:

  • This compound (¹H NMR): Will exhibit three distinct signals: a triplet around 2.5 ppm corresponding to the four protons adjacent to the sulfur atom, a sextet around 1.6 ppm for the four methylene protons, and a triplet around 1.0 ppm for the six methyl protons.[2]

  • Isopropyl this compound (¹H NMR): Will show four signals: a septet for the single proton on the isopropyl group's tertiary carbon, a triplet for the two protons on the propyl group adjacent to the sulfur, a sextet for the two methylene protons on the propyl group, and a doublet for the six equivalent methyl protons of the isopropyl group.

  • This compound (¹³C NMR): Will display three signals corresponding to the three chemically non-equivalent carbon atoms.

  • Isopropyl this compound (¹³C NMR): Will show four signals due to the four distinct carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify functional groups within a molecule. While the spectra of these two isomers will be very similar, subtle differences in the fingerprint region can be used for differentiation.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Interpretation of Spectra: Both isomers will show strong C-H stretching vibrations between 2870 cm⁻¹ and 2960 cm⁻¹. The C-S stretching vibrations, which are typically weaker, appear in the 600-800 cm⁻¹ region. The key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), where the pattern of peaks will be unique to each isomer's specific vibrational modes. The spectrum of isopropyl this compound may show a more pronounced splitting of the C-H bending vibrations due to the presence of the isopropyl group.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for differentiating between this compound and isopropyl this compound.

Isomer_Differentiation cluster_0 Initial Analysis cluster_1 Primary Differentiation Technique cluster_2 Confirmation & Structural Elucidation Sample Unknown Sulfide Sample (C₆H₁₄S) GC_MS GC-MS Analysis Sample->GC_MS Inject into GC NMR NMR Spectroscopy (¹H and ¹³C) GC_MS->NMR Confirm Structure FTIR FTIR Spectroscopy GC_MS->FTIR Confirm Functional Groups Propyl_Sulfide This compound (Confirmed) GC_MS->Propyl_Sulfide Longer Retention Time Isopropyl_Propyl_Sulfide Isopropyl this compound (Confirmed) GC_MS->Isopropyl_Propyl_Sulfide Shorter Retention Time NMR->Propyl_Sulfide 3 ¹H Signals 3 ¹³C Signals NMR->Isopropyl_Propyl_Sulfide 4 ¹H Signals 4 ¹³C Signals FTIR->Propyl_Sulfide Characteristic Fingerprint FTIR->Isopropyl_Propyl_Sulfide Characteristic Fingerprint

Caption: Workflow for differentiating this compound and isopropyl this compound.

By employing the systematic approach outlined in this guide, researchers can confidently differentiate between this compound and isopropyl this compound, ensuring the integrity and quality of their scientific work.

References

A Comparative Guide to the Kovats Retention Index of Propyl Sulfide on Common GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Kovats retention index (RI) for propyl sulfide on three widely used gas chromatography (GC) columns: DB-1, DB-5, and HP-5. The objective is to offer a clear, data-driven resource for analytical chemists and researchers to aid in method development, compound identification, and inter-laboratory data comparison. The information presented is collated from established scientific databases and peer-reviewed literature.

Understanding the Kovats Retention Index

The Kovats retention index is a dimensionless value that standardizes retention times in gas chromatography. It relates the retention time of an analyte to the retention times of n-alkane standards, making it a more stable and transferable parameter than retention time alone. This is particularly crucial in pharmaceutical and chemical analysis where precise identification of volatile and semi-volatile compounds is paramount.

Comparative Data of this compound Kovats RI

The following table summarizes the experimentally determined Kovats retention indices for this compound on DB-1, DB-5, and equivalent non-polar and slightly polar stationary phases. It is important to note that DB-1 is a 100% dimethylpolysiloxane column, while DB-5 and HP-5 are both (5%-phenyl)-methylpolysiloxane columns, leading to very similar chromatographic behavior.

GC ColumnStationary PhaseKovats Retention Index (RI)Measurement ConditionsReference
DB-1 (and equivalents)100% Dimethylpolysiloxane890Temperature-programmedWaggott and Davies, 1984[1]
883Temperature-programmedZenkevich, 1999[1]
878 - 894Isothermal (various temperatures)Various sources via NIST Database[1]
DB-5 (5%-Phenyl)-methylpolysiloxaneSee Note 1IsothermalMiller and Bruno, 2003[1]
HP-5 (5%-Phenyl)-methylpolysiloxaneSee Note 2Not specified-

Note 1: While a specific study on a poly(5% diphenyl-95% dimethylsiloxane) stationary phase (equivalent to DB-5) is available, the exact RI value for this compound requires consulting the original publication by Miller and Bruno (2003)[1]. Generally, the RI on a DB-5 column is expected to be very close to that on a DB-1 column for a non-polar compound like this compound.

Note 2: Specific experimental data for this compound on a column explicitly labeled as HP-5 was not found in the searched literature. However, given that HP-5 has the same stationary phase composition as DB-5, their retention indices for this compound are expected to be nearly identical under the same analytical conditions.

Experimental Protocols

The determination of the Kovats retention index is a standardized procedure. Below is a detailed methodology based on the principles outlined in the cited literature.

1. Preparation of n-Alkane Standard Solution: A homologous series of n-alkanes (e.g., C7-C30) is prepared in a volatile solvent such as hexane or pentane. The concentration of each n-alkane should be sufficient to produce a sharp, detectable peak.

2. Sample Preparation: A dilute solution of this compound is prepared in the same solvent used for the n-alkane standards.

3. Gas Chromatography (GC) Analysis: The n-alkane standard solution and the this compound sample are analyzed using a gas chromatograph equipped with the column of interest (DB-1, DB-5, or HP-5) and a flame ionization detector (FID) or mass spectrometer (MS).

  • Typical GC Conditions (based on cited literature):

    • Injector: Split/splitless injector, with a typical split ratio of 1:10 to 1:100 to avoid column overload.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Isothermal Analysis: The column is maintained at a constant temperature throughout the analysis.

      • Temperature-Programmed Analysis: The oven temperature is increased at a defined rate (e.g., 5 °C/min) from an initial to a final temperature. This is often preferred for mixtures with a wide range of boiling points.

    • Detector: FID or MS, maintained at a high temperature (e.g., 250-300 °C) to prevent condensation.

4. Calculation of the Kovats Retention Index: The Kovats RI is calculated using the following formula for temperature-programmed analysis:

I = 100[n + (tR(i) - tR(n)) / (tR(N) - tR(n))]

Where:

  • I is the Kovats retention index.

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • N is the carbon number of the n-alkane eluting directly after the analyte.

  • tR(i) is the retention time of the analyte (this compound).

  • tR(n) is the retention time of the n-alkane with carbon number n.

  • tR(N) is the retention time of the n-alkane with carbon number N.

Logical Workflow for Kovats RI Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

Kovats_RI_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Processing cluster_result Final Result prep_alkanes Prepare n-Alkane Standard Mix gc_analysis Inject Samples into GC (DB-1, DB-5, or HP-5 column) prep_alkanes->gc_analysis prep_sample Prepare this compound Sample prep_sample->gc_analysis get_tr_alkanes Obtain Retention Times of n-Alkanes gc_analysis->get_tr_alkanes get_tr_sample Obtain Retention Time of this compound gc_analysis->get_tr_sample identify_bracketing Identify Bracketing n-Alkanes get_tr_alkanes->identify_bracketing get_tr_sample->identify_bracketing calculate_ri Calculate Kovats Retention Index identify_bracketing->calculate_ri final_ri Kovats RI of This compound calculate_ri->final_ri

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propyl Sulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of propyl sulfide, a volatile organic compound, is critical in various stages of drug development and manufacturing. Its presence, even in trace amounts, can be an indicator of impurities, degradation products, or residues from the manufacturing process. Ensuring the reliability of analytical methods through rigorous cross-validation is paramount for regulatory compliance and product safety.

This guide provides an objective comparison of the two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate technique is contingent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This document presents a summary of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for your research needs.

At a Glance: Method Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance after derivatization.
Sample Volatility High (Essential)Low to High (dependent on derivatization)
Sample Preparation Often requires headspace extraction (e.g., SPME) for volatile analytes from complex matrices.[1]Requires derivatization of the non-UV active this compound to introduce a chromophore.
Specificity Very High (Mass spectral data provides definitive identification).High (Dependent on chromatographic resolution and the specificity of the derivatization agent).
Sensitivity (LOD/LOQ) Generally higher for volatile compounds.Can be high, but is dependent on the derivatization agent's molar absorptivity.
Throughput ModerateModerate to High
Cost (Instrument) HigherLower
Typical Application Analysis of volatile sulfur compounds in various matrices, including pharmaceutical products and environmental samples.[2]Analysis of non-volatile or less volatile compounds; applicable to sulfides after derivatization.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for the quantification of this compound and similar short-chain alkyl sulfides. It is important to note that specific performance characteristics can vary based on the instrument, experimental conditions, and sample matrix. The data presented for HPLC is based on the analysis of derivatized sulfides, as this compound itself is not amenable to UV detection.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Performance for Short-Chain Alkyl Sulfides
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%

Data compiled from analogous methods for volatile sulfur compounds.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data (with derivatization)

ParameterExpected Performance for Derivatized this compound
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 20 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

Performance is highly dependent on the chosen derivatization agent and reaction efficiency.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile this compound in complex matrices.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Add a suitable internal standard.

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[1]

2. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless mode, 250°C. Desorb the SPME fiber in the injector for 2-5 minutes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 118, 75, 43). Full scan mode can be used for initial identification.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify using a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Column Derivatization)

This method is suitable for samples where this compound is present at higher concentrations or when GC-MS is not available. It requires a chemical reaction to make the molecule detectable by UV light.

1. Sample Preparation and Derivatization:

  • Derivatization Agent Selection: A crucial step is the selection of a derivatizing agent that reacts with aliphatic sulfides to form a UV-active product. Reagents such as 2-naphthalenethiol can be used to derivatize compounds with reactive groups to enhance UV detection.[3] The specific choice of agent will determine the reaction conditions and the detection wavelength.

  • Reaction:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

    • Add the derivatizing agent and any necessary catalysts or buffers.

    • Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure complete reaction.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector set at the maximum absorbance wavelength of the derivatized this compound.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time compared to a derivatized standard.

  • Quantify using a calibration curve prepared with known concentrations of this compound that have undergone the same derivatization procedure.

Visualization of Analytical Workflows

CrossValidationWorkflow cluster_GCMS GC-MS Method cluster_HPLC HPLC Method cluster_Validation Cross-Validation Sample_GC Sample (with this compound) SPME Headspace SPME Sample_GC->SPME GC_Separation GC Separation (DB-5ms column) SPME->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis_GC Data Analysis & Quantification MS_Detection->Data_Analysis_GC Compare_Results Compare Results Data_Analysis_GC->Compare_Results Sample_HPLC Sample (with this compound) Derivatization Derivatization (e.g., with 2-Naphthalenethiol) Sample_HPLC->Derivatization HPLC_Separation HPLC Separation (C18 column) Derivatization->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis & Quantification UV_Detection->Data_Analysis_HPLC Data_Analysis_HPLC->Compare_Results Linearity Linearity Compare_Results->Linearity LOD_LOQ LOD/LOQ Compare_Results->LOD_LOQ Accuracy Accuracy Compare_Results->Accuracy Precision Precision Compare_Results->Precision

Caption: Comparative workflows for this compound quantification.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, there isn't a biological "signaling pathway." However, a logical workflow for method cross-validation is crucial.

MethodValidation cluster_method1 Method 1 (e.g., GC-MS) cluster_method2 Method 2 (e.g., HPLC) cluster_comparison Cross-Validation M1_Develop Method Development M1_Validate Internal Validation (Linearity, LOD/LOQ, Accuracy, Precision) M1_Develop->M1_Validate M1_Analyze Sample Analysis M1_Validate->M1_Analyze Comparison Statistical Comparison of Results M1_Analyze->Comparison M2_Develop Method Development M2_Validate Internal Validation (Linearity, LOD/LOQ, Accuracy, Precision) M2_Develop->M2_Validate M2_Analyze Sample Analysis M2_Validate->M2_Analyze M2_Analyze->Comparison Conclusion Method Equivalency Established Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of Propyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of propyl sulfide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety & Handling Principles

This compound is a flammable liquid and vapor that can cause skin and eye irritation and is harmful to aquatic life with long-lasting effects.[1] It is characterized by a strong, unpleasant stench.[2][3] All personnel handling this compound waste must be trained in hazardous waste management.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or chemical-resistant apron

Handling Precautions:

  • Handle all waste procedures in a well-ventilated area or within a chemical fume hood.

  • Keep waste containers away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][3]

  • Ensure all equipment is properly grounded.[2]

Waste Classification & Segregation

Proper classification and segregation of chemical waste are the foundational steps in the disposal process. This compound and materials contaminated with it are considered hazardous waste. Never dispose of this compound down the drain or allow it to be released into the environment.[4]

Incompatibilities: Store this compound waste separately from acids, as mixing can generate highly toxic and flammable hydrogen sulfide gas.[3] Also, keep it away from strong oxidizing agents and strong bases.[3]

The following table summarizes the classification of waste streams containing this compound.

Waste CategoryDescription & ExamplesEPA Hazardous Waste Codes (Anticipated)Disposal Stream
Unused or Expired Product Pure this compound in its original, sealed, or opened container that is no longer needed.D001 (Ignitability)Hazardous Chemical Waste (Flammable Liquids)
Contaminated Labware Glassware (beakers, flasks), pipettes, or containers with residual this compound.D001 (Ignitability)Solid Hazardous Waste
Contaminated PPE & Debris Gloves, absorbent pads, or wipes used to clean up spills of this compound.D001 (Ignitability)Solid Hazardous Waste
Organic Solvent Mixtures This compound mixed with other organic solvents (e.g., halogenated or non-halogenated).D001 (Ignitability); other codes may apply based on the mixture.Segregate into appropriate solvent waste streams (e.g., "Non-Halogenated Flammable Liquid Waste").

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all this compound waste in a designated, compatible container. The container must be in good condition, leak-proof, and have a secure, tightly fitting cap.[5]

    • For liquid waste, use a container intended for liquids. Do not use metal containers for corrosive waste mixtures.[5]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[5]

    • Identify the contents as "This compound Waste " and list all components of any mixture with their approximate percentages.[5]

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory generator.[5]

    • Ensure secondary containment is used to capture any potential leaks.

    • Store incompatible waste streams separately, particularly acids and oxidizers.[3][5]

  • Disposal Request:

    • Once the container is full or waste is ready for removal, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[5]

    • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the collection.

  • Final Disposal Method:

    • The primary and recommended method for the final disposal of this compound waste is through an approved and licensed hazardous waste disposal facility.[1][2]

    • The most common disposal technique for this type of waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.

Experimental Protocol: Laboratory-Scale Oxidation of this compound

For laboratories that may consider a pre-treatment step to reduce the reactivity and odor of this compound waste before collection by EHS, oxidation to the corresponding sulfoxide is a potential method. Sulfoxides are generally less volatile and odorous. Note: This procedure must be approved by your institution's EHS department before implementation, as the resulting waste stream will still be considered hazardous.

Objective: To selectively oxidize this compound to propyl sulfoxide.

Materials:

  • This compound waste

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Sodium hydroxide (4 M) solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Appropriate glassware (beaker, separatory funnel)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a well-ventilated chemical fume hood, place the this compound waste into a beaker with a stir bar. For every 2 mmol of this compound, add 2 mL of glacial acetic acid.

  • Slowly add hydrogen peroxide (30%). Use approximately 8 mmol of hydrogen peroxide for every 2 mmol of this compound.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's completion using thin-layer chromatography.

  • Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous sodium hydroxide solution.

  • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution, containing propyl sulfoxide, should be collected as hazardous waste.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

PropylSulfideDisposal This compound Disposal Workflow cluster_waste_streams Waste Stream Identification start This compound Use in Lab gen_waste Generate this compound Waste (e.g., unused chemical, contaminated items) start->gen_waste liquid_waste Liquid Waste (Pure, solutions, rinsate) gen_waste->liquid_waste solid_waste Solid Waste (Contaminated PPE, debris, labware) gen_waste->solid_waste segregate Segregate from Incompatibles (Acids, Oxidizers) liquid_waste->segregate solid_waste->segregate collect Collect in Labeled, Closed Hazardous Waste Container segregate->collect store Store in Satellite Accumulation Area (SAA) collect->store request_pickup Request EHS Waste Pickup store->request_pickup ehs_transport EHS Transports to Central Storage Facility request_pickup->ehs_transport final_disposal Final Disposal via Licensed Facility (e.g., Incineration) ehs_transport->final_disposal

Caption: Decision workflow for this compound waste stream management.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EHS) policies and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Essential Safety and Logistical Information for Handling Propyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Propyl sulfide, also known as di-n-propyl sulfide, is a flammable and hazardous chemical that necessitates meticulous handling to ensure the safety of laboratory personnel.[1] This guide provides comprehensive, procedural information on the requisite personal protective equipment (PPE), safe handling protocols, and emergency and disposal procedures. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a secure research environment.

Chemical and Physical Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing appropriate experimental and storage conditions.

PropertyValue
CAS Number 111-47-7[1]
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 142-143 °C (288-289 °F)
Melting Point -103 °C (-153 °F)
Flash Point 32 °C (89.6 °F)[1]
Density 0.838 g/mL at 25 °C[2]
Vapor Density 4.1[1]
Solubility in Water 351 mg/L at 25 °C[2][3]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Chronic Hazard Category 3H412: Harmful to aquatic life with long lasting effects[4]

Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE are the primary defense against chemical exposure. Requirements vary based on the handling scenario.

Body PartStandard HandlingSpill or Emergency ResponseSpecifications and Remarks
Eyes/Face Tightly fitting safety goggles or a face shield.[5]Chemical safety goggles and a full-face shield, or a full-face respirator.[5]Must conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[5]
Skin Chemical-resistant gloves (e.g., Viton®, Neoprene, PVC) and a lab coat.[5]Chemical-impermeable suit and boots.[5]Gloves must be inspected before use. For full contact, Viton® with a minimum layer thickness of 0.7 mm is recommended.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[1]Full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[5]Use a NIOSH-certified respirator if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[5] Ensure all work is conducted within a certified chemical fume hood to control vapors.[1] Verify that a safety shower and eyewash station are unobstructed and readily accessible.[1]

  • PPE Inspection and Donning : Inspect all required PPE for integrity. Don the appropriate gear as specified in the table above, ensuring gloves are of the correct material and thickness.[5]

  • Chemical Handling : Use only non-sparking tools and explosion-proof equipment.[1] Ground and bond containers when transferring the liquid to prevent static discharge.[4] Keep the container tightly closed when not in use. Avoid direct contact with skin and eyes, and do not breathe in the vapors.[6]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Remove and properly store or dispose of contaminated PPE.

Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Incompatible materials to avoid include strong oxidizing agents, acids, and strong bases.[1][6]

Spill and Emergency Procedures
  • Immediate Actions : In case of a spill, immediately evacuate all non-essential personnel from the area and eliminate all ignition sources.[7]

  • Containment (Small Spill) : For minor spills, wear appropriate PPE and absorb the liquid with an inert, non-combustible material like sand or vermiculite.

  • Containment (Large Spill) : For major spills, evacuate the area and contact emergency responders. Only personnel with proper training and equipment, including an SCBA, should attempt to clean it up.[5]

  • Cleanup and Decontamination : Collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal. Ventilate the affected area thoroughly.[4] Clean the spill surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

Disposal Plan
  • Dispose of this compound waste and contaminated materials through an approved waste disposal plant.

  • All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[1] Do not mix with other waste. Handle uncleaned, empty containers as you would the product itself, as they may retain product residue and can be dangerous.[6]

Safe Handling Workflow for this compound

G cluster_prep 1. Preparation cluster_ppe 2. Personal Protective Equipment cluster_handling 3. Handling cluster_post 4. Post-Handling & Storage cluster_disposal 5. Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Check Emergency Equipment (Eyewash, Shower) prep2->prep3 ppe1 Inspect PPE for Damage prep3->ppe1 ppe2 Don Goggles, Lab Coat, and Chemical-Resistant Gloves ppe1->ppe2 handle1 Use Non-Sparking Tools ppe2->handle1 handle2 Ground/Bond Containers handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Avoid Contact and Inhalation handle3->handle4 post1 Wash Hands Thoroughly handle4->post1 emergency Emergency/Spill handle4->emergency post2 Store in Ventilated, Flammables Area post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Dispose via Approved Waste Service disp1->disp2 emergency->disp1

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.